molecular formula C7H6FN3 B1441985 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190321-94-8

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1441985
CAS No.: 1190321-94-8
M. Wt: 151.14 g/mol
InChI Key: FPTXNABRKRGXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTXNABRKRGXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696648
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-94-8
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine: A Core Moiety in Modern Kinase Inhibitor Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry.[1] Its structure, which features a fusion of a pyrrole and a pyridine ring, is analogous to the purine core of adenosine triphosphate (ATP). This mimicry allows molecules built upon this scaffold to effectively compete for the ATP-binding site of various protein kinases, a family of enzymes frequently dysregulated in diseases like cancer and autoimmune disorders.[2]

This guide focuses on a specifically functionalized derivative, This compound . The strategic placement of a fluorine atom at the 5-position and an amine group at the 6-position significantly modulates the scaffold's electronic and pharmacological properties. The electron-withdrawing fluorine can enhance binding affinity and alter metabolic stability, while the 6-amino group provides a critical vector for synthetic elaboration and a key hydrogen-bonding motif for target engagement. Consequently, this compound has emerged as a highly valuable intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting the Janus Kinase (JAK) family.[3]

This document, intended for researchers and drug development professionals, provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and application of this compound, grounding its utility in the principles of modern medicinal chemistry.

Core Physicochemical and Structural Properties

The inherent properties of this compound dictate its handling, reactivity, and formulation potential. The fused aromatic system confers significant thermal stability, while the presence of both hydrogen bond donors (N-H of pyrrole and amine) and acceptors (pyridine nitrogen) governs its solubility and intermolecular interactions.

Chemical Structure

Caption: Figure 1: Structure of this compound.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 1190321-94-8[4]
Molecular Formula C₇H₆FN₃[4]
Molecular Weight 151.14 g/mol [4]
Appearance Typically an off-white to yellow or brown solid[5]
Solubility Soluble in organic solvents like DMSO, methanol, and dichloromethane. Poorly soluble in water.[5]
Stability Stable under standard laboratory conditions. May be sensitive to strong acids, bases, or high temperatures.[5]
SMILES Nc1c(F)cc2[nH]ccc2n1[4]
InChIKey Not readily available for this specific CAS.

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is fundamental to its application as a synthetic intermediate. Its chemical behavior is governed by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the directing effects of the fluoro and amino substituents.

Synthetic Approach

While multiple routes to the 7-azaindole core exist, a common strategy for introducing the 6-amino group involves the reduction of a corresponding 6-nitro precursor. The synthesis is a multi-step process that requires careful control of reaction conditions to manage regioselectivity and functional group compatibility.

synthesis_workflow start 5-Fluoro-1H-pyrrolo[2,3-b]pyridine nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration intermediate 5-Fluoro-6-nitro-1H- pyrrolo[2,3-b]pyridine nitration->intermediate reduction Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) intermediate->reduction product This compound reduction->product

Caption: Figure 2: A plausible synthetic workflow for the target compound.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for analogous compounds.[1] Optimization is required for specific laboratory conditions.

Step 1: Nitration of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Cool a solution of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise, maintaining the internal temperature below 5°C.

  • Add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine. Purify by column chromatography if necessary.

Step 2: Reduction of the Nitro Group

  • To a stirred suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water, heat the mixture to reflux (approx. 80-90°C).

  • Add a solution of 5-Fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol dropwise.

  • Maintain the reaction at reflux, monitoring for the disappearance of the starting material via TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the target compound, this compound.

Reactivity Insights

The reactivity of this molecule is complex. The electron-donating amino group and the electron-rich pyrrole ring activate the molecule towards electrophilic attack. Conversely, the electron-withdrawing fluorine atom and the pyridine nitrogen make the pyridine ring susceptible to nucleophilic attack.[6]

  • Cross-Coupling Reactions: The 6-amino group is a key handle for derivatization. However, both the pyrrole N-H and the exocyclic amine can coordinate to palladium catalysts, potentially inhibiting or complicating standard cross-coupling reactions like Buchwald-Hartwig amination.[6] To overcome this, protection of the pyrrole nitrogen with a suitable group (e.g., SEM, Ts) is often a critical first step to ensure clean and high-yielding transformations.[6][7]

  • Electrophilic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine at C4 in the related 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine makes that position prone to SNAr, the fluorine at C5 in the target compound is less activated for direct displacement.[6] Reactivity will be dominated by transformations involving the 6-amino group.

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design. Its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site makes it an ideal starting point for developing potent and selective drugs.

Targeting the JAK-STAT Pathway

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are cytoplasmic tyrosine kinases that are essential for signaling from cytokine receptors.[2] This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating immune responses, inflammation, and hematopoiesis.[2] Dysregulation of this pathway is implicated in numerous autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.[2]

Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling. The 1H-pyrrolo[2,3-b]pyridine core is a validated pharmacophore for this purpose, with derivatives of this compound being explored as potent JAK inhibitors.[3][8]

jak_stat_pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P P-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription 6. Gene Regulation Inhibitor JAK Inhibitor (e.g., Pyrrolopyridine-based) Inhibitor->JAK Blocks ATP Site

Caption: Figure 3: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Structure-Activity Relationship (SAR) Insights
  • The 6-Amino Group: This group often acts as a primary attachment point for side chains designed to occupy specific pockets within the kinase active site, thereby driving potency and selectivity. It can also serve as a crucial hydrogen bond donor, interacting with backbone carbonyls in the hinge region.

  • The 5-Fluoro Group: The introduction of fluorine can have several beneficial effects. Its electronegativity can modulate the pKa of nearby functional groups, potentially improving oral bioavailability. It can also form favorable non-covalent interactions (e.g., with backbone N-H groups or ordered water molecules) within the target's active site, thereby increasing binding affinity.[9]

  • The Pyrrole N-H: This group is a key hydrogen bond donor, typically interacting with a backbone carbonyl of a hinge residue, anchoring the inhibitor in the ATP-binding pocket.

This scaffold has also been successfully applied to the development of inhibitors for other kinase families, such as Fibroblast Growth Factor Receptors (FGFRs), where abnormal signaling is also a driver of cancer.[9][10]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, data from the parent compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, and general principles of handling aromatic amines provide a basis for safe laboratory practice.

  • Hazard Classification: Analogous compounds are often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause serious eye damage (Category 1).[11][12]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its 7-azaindole core provides a validated anchor for kinase binding, while its specific functionalization with fluoro and amino groups offers a sophisticated toolkit for optimizing potency, selectivity, and pharmacokinetic properties. As research into targeted therapies continues to expand, the demand for such well-conceived molecular scaffolds will undoubtedly grow, cementing the role of this compound in the development of next-generation therapeutics for cancer and autoimmune diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, a key heterocyclic amine of significant interest to the pharmaceutical and drug discovery sectors. As a derivative of the 7-azaindole scaffold, this compound exhibits a unique electronic and structural profile that influences its behavior in both chemical and biological systems. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of its structural attributes, physicochemical parameters, and practical considerations for its handling and characterization. We will delve into its solubility, stability, and electronic properties, providing a foundational understanding for its application in the design of novel therapeutic agents, particularly as a kinase inhibitor scaffold.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to effectively interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways. The strategic placement of a nitrogen atom in the six-membered ring of the indole core significantly modulates the molecule's electronic distribution, hydrogen bonding capabilities, and overall physicochemical properties. These modifications can lead to enhanced target affinity, selectivity, and improved pharmacokinetic profiles of drug candidates.

The introduction of a fluorine atom at the 5-position and an amine group at the 6-position of the 7-azaindole core, as in this compound, further refines these properties. The electron-withdrawing nature of the fluorine atom can influence the pKa of the molecule and its metabolic stability, while the amino group can act as a crucial hydrogen bond donor, enhancing interactions with target proteins. This guide will provide a detailed examination of these key physicochemical characteristics.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development. These properties govern its solubility, permeability, and metabolic stability, which are critical determinants of a drug's oral bioavailability and overall efficacy.

Chemical Structure and Molecular Formula
  • IUPAC Name: this compound

  • Synonyms: 5-Fluoro-6-amino-7-azaindole

  • CAS Number: 1190321-94-8[1]

  • Molecular Formula: C₇H₆FN₃

  • Molecular Weight: 151.14 g/mol

The molecular structure consists of a fused pyrrole and pyridine ring system. The fluorine atom is located at position 5 of the bicyclic system, and the amine group is at position 6.

Tabulated Physicochemical Data

Due to the limited availability of experimentally determined data for this compound, the following table includes a combination of data for the closely related compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine and predicted values for the target molecule. Predicted values are clearly indicated and should be used as estimations.

PropertyValue (this compound)Value (5-Fluoro-1H-pyrrolo[2,3-b]pyridine)Data Type
Molecular Formula C₇H₆FN₃C₇H₅FN₂Experimental
Molecular Weight 151.14 g/mol 136.13 g/mol Calculated
Melting Point Not available112-113 °C[2]Experimental
Boiling Point Not availableNot available-
Solubility Predicted to have moderate solubility in organic solvents like DMSO and DMF, and low solubility in water.Good solubility in dichloromethane and chloroform; poor solubility in water.[3]Experimental (related compound)
pKa Predicted acidic pKa (pyrrole NH) ~16-18; Predicted basic pKa (pyridine N) ~3-5; Predicted basic pKa (amino group) ~4-6Not availablePredicted
logP Predicted ~1.5 - 2.5Not availablePredicted

Synthesis and Reactivity

A potential synthetic approach could involve a multi-step sequence starting from a suitably substituted pyridine precursor. The introduction of the fluorine and amino functionalities would be key steps, potentially involving nitration followed by reduction for the amino group, and nucleophilic aromatic substitution for the fluorine atom.

The reactivity of the 7-azaindole core is influenced by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The pyrrole ring is generally more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack. The presence of the electron-donating amino group at the 5-position and the electron-withdrawing fluorine atom at the 4-position in the related 4-fluoro-5-amino isomer creates a complex electronic environment that can present challenges in reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4] The amino group can also coordinate to metal catalysts, potentially inhibiting catalytic activity.[4]

Experimental Protocols for Characterization

The unambiguous characterization of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy (Predicted Chemical Shifts):

  • Pyrrole NH: A broad singlet, typically in the range of δ 10-12 ppm.

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-8.5 ppm), with coupling patterns determined by the substitution on the bicyclic ring. The fluorine atom will introduce additional splitting (H-F coupling).

  • Amino Protons: A broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy:

  • The spectrum will show seven distinct carbon signals. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Expected Molecular Ion Peak (M+H)⁺: m/z 152.0621

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid is a common starting point.

Workflow for Physicochemical Property Determination

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Profiling synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC for Purity purification->hplc solubility Solubility Assessment (Kinetic & Thermodynamic) hplc->solubility pka pKa Determination (Spectrophotometric or Potentiometric) hplc->pka logp logP/logD Measurement (Shake-flask or HPLC-based) hplc->logp stability Chemical & Metabolic Stability hplc->stability

References

An In-depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, a pivotal heterocyclic building block in modern medicinal chemistry. Also known as 6-amino-5-fluoro-7-azaindole, this compound has garnered significant attention for its role as a key intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors. This document will delve into its chemical identity, synthesis, structural significance in drug design, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification

The precise identification of a chemical entity is foundational for research, development, and regulatory compliance. This compound is characterized by the following identifiers:

IdentifierValue
Chemical Name This compound
Synonyms 6-Amino-5-fluoro-7-azaindole
CAS Number 1190321-94-8[1]
Molecular Formula C₇H₆FN₃[1]
Molecular Weight 151.14 g/mol

Structure:

KinaseBinding cluster_0 Kinase Hinge Region (Backbone) cluster_1 7-Azaindole Scaffold hinge_NH Amide N-H scaffold_N Pyridine N hinge_NH->scaffold_N H-Bond (Acceptor) hinge_CO Carbonyl C=O scaffold_NH Pyrrole N-H scaffold_NH->hinge_CO H-Bond (Donor) SynthesisFlow Start Substituted 2,6-Diamino-5-Fluoropyridine Intermediate1 Introduction of Pyrrole Precursor (e.g., Chloroacetaldehyde) Start->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Product This compound Cyclization->Product

References

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine (Abrocitinib)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, known pharmaceutically as Abrocitinib, is a highly selective and orally bioavailable small molecule inhibitor of Janus kinase 1 (JAK1). This technical guide provides a comprehensive overview of its mechanism of action, from its molecular target engagement to the subsequent cellular and physiological consequences. By elucidating the intricate signaling pathways modulated by Abrocitinib, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its therapeutic rationale, particularly in the context of inflammatory and immune-mediated diseases. We will delve into the structural basis of its selectivity, the kinetics of its interaction with the target enzyme, and the downstream effects on cytokine signaling. Furthermore, this guide will present relevant experimental protocols and data that form the foundation of our current understanding of this compound's activity.

Introduction: The Rise of Selective JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. This signaling cascade, commonly known as the JAK-STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and inflammation. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory disorders.

This compound (Abrocitinib, PF-04965842) has emerged as a leading therapeutic agent in the class of JAK inhibitors.[1][2] Its development was driven by the need for a more targeted approach to immunosuppression, aiming to maximize therapeutic efficacy while minimizing the off-target effects associated with broader immunosuppressants. Abrocitinib's high selectivity for JAK1 allows for a more nuanced modulation of the immune system, making it a valuable tool for both therapeutic intervention and research into the specific roles of JAK1-mediated signaling.[3][4][5] This guide will dissect the mechanism by which this selectivity is achieved and the profound implications for its pharmacological profile.

Core Mechanism of Action: Competitive Inhibition of JAK1

The primary mechanism of action of this compound is the reversible and selective inhibition of Janus kinase 1.[3] It functions as an ATP-competitive inhibitor, binding to the adenosine triphosphate (ATP) binding site within the catalytic domain of the JAK1 enzyme.[3] This occupation of the ATP pocket prevents the transfer of a phosphate group from ATP to the substrate, thereby inhibiting the kinase's activity.

The JAK-STAT Signaling Pathway: A Primer

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines implicated in inflammatory processes.[6][7] The process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of the receptor chains. This conformational change brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor.

These newly phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes. Many of these genes encode for pro-inflammatory mediators.

JAK_STAT_Pathway

Abrocitinib's Intervention Point

This compound directly interferes with step 2 in the diagram above: the activation of JAK1. By competitively binding to the ATP-binding site of JAK1, it prevents the autophosphorylation and subsequent activation of the kinase.[3] This blockade has a cascading effect, preventing the phosphorylation of the cytokine receptor and the recruitment and phosphorylation of STAT proteins. Consequently, the downstream signaling cascade is halted, and the transcription of pro-inflammatory genes is suppressed.[6]

Abrocitinib_MOA

Kinase Selectivity Profile

A key feature of this compound is its selectivity for JAK1 over the other members of the JAK family (JAK2, JAK3, and TYK2). This selectivity is crucial for its therapeutic profile, as the different JAK enzymes are involved in distinct signaling pathways. For instance, JAK2 is critical for erythropoiesis, and its inhibition can lead to anemia. JAK3 is primarily involved in lymphocyte development and function, and its inhibition can result in broader immunosuppression.

In vitro studies using cell-free isolated enzymes have quantified the selectivity of Abrocitinib.[3][5]

KinaseFold Selectivity over JAK1IC50 (nM)
JAK1 129
JAK2 28803
JAK3 >340>10000
TYK2 431250
Table 1: In vitro kinase selectivity of this compound (Abrocitinib). Data compiled from multiple sources.[3][8]

The structural basis for this selectivity lies in subtle differences in the amino acid residues lining the ATP-binding pockets of the different JAK isoforms. The pyrrolo[2,3-b]pyridine scaffold of Abrocitinib is designed to form specific hydrogen bonds and hydrophobic interactions within the JAK1 active site that are less favorable in the active sites of other JAKs.

Downstream Consequences of JAK1 Inhibition

By selectively inhibiting JAK1, this compound effectively modulates the signaling of several key cytokines implicated in the pathophysiology of atopic dermatitis and other inflammatory conditions.[4][9] These include:

  • Interleukin-4 (IL-4) and Interleukin-13 (IL-13): These are signature Th2 cytokines that drive allergic inflammation, immunoglobulin E (IgE) production, and eosinophil recruitment.

  • Interleukin-31 (IL-31): A key cytokine involved in the sensation of pruritus (itch).

  • Interleukin-22 (IL-22): Plays a complex role in skin barrier function and inflammation.

  • Thymic Stromal Lymphopoietin (TSLP): An epithelial-derived cytokine that promotes Th2-mediated inflammation.

The inhibition of these cytokine pathways leads to a reduction in skin inflammation, alleviation of itch, and improvement in skin barrier function, which are the clinical hallmarks of successful atopic dermatitis treatment.

Experimental Protocols for Mechanism of Action Studies

The elucidation of the mechanism of action of this compound relies on a combination of in vitro and cell-based assays. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the binding affinity (and thus inhibitory potential) of the compound to the isolated kinase enzyme.

Principle: A competitive displacement assay where the test compound competes with a fluorescently labeled ATP-competitive ligand (tracer) for binding to the kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a solution of the target kinase (e.g., JAK1) and the corresponding fluorescent tracer in the assay buffer.

    • Prepare a solution of the europium-labeled anti-tag antibody.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the kinase/tracer solution to all wells.

    • Add the antibody solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the ratio of the emission signals from the tracer and the antibody. Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay measures the ability of the compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a cytokine that signals through the target JAK. The level of phosphorylated STAT is then quantified using flow cytometry with a phospho-specific antibody.

Methodology:

  • Cell Preparation:

    • Collect whole blood or isolate PBMCs from healthy donors.

  • Compound Treatment:

    • Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., IL-4 for p-STAT6) for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with a fixative solution (e.g., paraformaldehyde) to preserve the phosphorylation state.

    • Permeabilize the cells with a detergent-based buffer (e.g., methanol) to allow antibody entry.

  • Staining:

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-p-STAT6-Alexa Fluor 647).

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the cell population of interest (e.g., lymphocytes).

    • Quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal.

  • Data Analysis:

    • Plot the MFI against the compound concentration and determine the IC50 value for the inhibition of STAT phosphorylation.

Conclusion

This compound (Abrocitinib) represents a significant advancement in the targeted therapy of inflammatory diseases. Its mechanism of action, centered on the selective and competitive inhibition of JAK1, provides a clear rationale for its therapeutic efficacy. By disrupting the JAK-STAT signaling pathway, Abrocitinib effectively downregulates the activity of key pro-inflammatory cytokines, leading to a potent anti-inflammatory and anti-pruritic effect. The detailed understanding of its molecular interactions and cellular consequences, as outlined in this guide, is essential for the continued development and optimization of this important class of therapeutic agents.

References

Part 1: Core Principles of the 7-Azaindole Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the 7-Azaindole Scaffold in Medicinal Chemistry

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals.

The 7-azaindole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry for its versatile role in developing novel therapeutic agents. This is largely due to its unique structural and electronic properties that allow it to mimic the endogenous purine system, a key component of many biological processes. As a bioisostere of purine, 7-azaindole can effectively interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery.

The incorporation of a nitrogen atom at the 7-position of the indole ring system fundamentally alters its electronic distribution, influencing its hydrogen bonding capabilities and overall physicochemical profile. This strategic modification often leads to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties in drug candidates.

Part 2: Scientific and Strategic Applications in Drug Development

The true value of the 7-azaindole scaffold is demonstrated in its successful application across various therapeutic areas, most notably in the development of kinase inhibitors.

Kinase Inhibition: A Cornerstone Application

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole core serves as an excellent "hinge-binding" motif, a critical interaction for potent and selective kinase inhibition. This is exemplified by the blockbuster drug Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase used in the treatment of melanoma. The 7-azaindole moiety of Vemurafenib forms key hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP-binding pocket.

Diagram: Simplified BRAF V600E Signaling and Vemurafenib Inhibition

G cluster_pathway BRAF V600E Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib BRAF_V600E_Inhibited BRAF V600E Vemurafenib->BRAF_V600E_Inhibited Inhibits BRAF_V600E_Inhibited->MEK X

Caption: Vemurafenib inhibits the constitutively active BRAF V600E kinase, blocking downstream signaling and cell proliferation.

Beyond Kinases: A Scaffold for Diverse Targets

The utility of the 7-azaindole scaffold extends beyond kinase inhibition. Its unique properties have been leveraged in the development of:

  • Antiviral Agents: Derivatives have shown promise as inhibitors of viral polymerases and proteases.

  • Central Nervous System (CNS) Agents: The scaffold's ability to cross the blood-brain barrier has led to its exploration in treatments for neurodegenerative diseases and psychiatric disorders.

  • Anti-inflammatory Drugs: 7-Azaindole-based compounds have been designed to target key inflammatory mediators.

Part 3: Synthetic Strategies and Methodologies

The synthesis of 7-azaindole derivatives is a well-established field with a variety of robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the scaffold.

Key Synthetic Approaches

Common strategies for the synthesis of the 7-azaindole core include:

  • Fischer Indole Synthesis: A classical method involving the reaction of a substituted hydrazine with a ketone or aldehyde.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern approaches such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings offer greater flexibility and functional group tolerance.

  • Cyclization of Substituted Pyridines: Building the pyrrole ring onto a pre-functionalized pyridine core is a widely used strategy.

Diagram: General Synthetic Workflow for Substituted 7-Azaindoles

G Start Substituted Pyridine (e.g., 2-amino-3-halopyridine) Step1 Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) Start->Step1 Intermediate Key Intermediate (e.g., Alkynylpyridine) Step1->Intermediate Step2 Cyclization (e.g., Base- or Metal-mediated) Intermediate->Step2 Core 7-Azaindole Core Step2->Core Step3 Further Functionalization (e.g., N-arylation, C-H activation) Core->Step3 Final Target Molecule Step3->Final

Caption: A generalized workflow for the synthesis of functionalized 7-azaindole derivatives.

Experimental Protocol: Sonogashira Coupling for a Key 7-Azaindole Intermediate

This protocol outlines a typical Sonogashira coupling reaction, a cornerstone of modern 7-azaindole synthesis.

Objective: To synthesize a 2-alkynyl-3-aminopyridine intermediate, a versatile precursor to the 7-azaindole core.

Materials:

Reagent/MaterialPurpose
2-Amino-3-bromopyridineStarting material
Terminal alkyneCoupling partner
Pd(PPh₃)₄Palladium catalyst
CuICo-catalyst
Triethylamine (Et₃N)Base
Anhydrous TolueneSolvent

Procedure:

  • Inert Atmosphere: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with 2-amino-3-bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagents: Anhydrous toluene is added, followed by Et₃N (3.0 eq) and the terminal alkyne (1.2 eq).

  • Reaction: The mixture is heated to 80 °C and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, filtered through Celite®, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-alkynyl-3-aminopyridine intermediate.

Part 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7-azaindole scaffold is crucial for optimizing biological activity and drug-like properties. The following table provides a conceptual overview of SAR for a hypothetical series of 7-azaindole-based kinase inhibitors.

Table: Conceptual SAR of 7-Azaindole Analogs

R¹ Substitution (Position 5)R² Substitution (Position 3)Kinase IC₅₀ (nM)Cell Permeability
-H-Phenyl150Moderate
-F-Phenyl75High
-OMe-Phenyl200Low
-F-4-Fluorophenyl25High
-F-3-Pyridyl50High

Interpretation of SAR Data:

  • Position 5: Introduction of a small, electron-withdrawing group like fluorine (-F) at the R¹ position often enhances potency, potentially through favorable interactions with the protein or by modulating the pKa of the scaffold.

  • Position 3: The R² substituent explores a larger solvent-exposed region. Modifications here can significantly impact potency and selectivity. The introduction of a 4-fluorophenyl group leads to a significant improvement in inhibitory activity.

  • Physicochemical Properties: The SAR data also highlights the importance of maintaining favorable physicochemical properties, such as cell permeability, for optimal drug efficacy.

Conclusion

The 7-azaindole scaffold continues to be a highly valuable and versatile platform in modern medicinal chemistry. Its unique electronic properties, coupled with well-established synthetic accessibility, provide a robust foundation for the design of novel therapeutics. A deep understanding of its core principles, strategic applications, and synthetic methodologies is essential for any researcher or drug development professional seeking to leverage this privileged scaffold in their quest for new and effective medicines.

The Strategic Deployment of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Fragment

In the landscape of contemporary drug discovery, particularly within oncology and inflammation, the relentless pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocyclic scaffolds, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, has emerged as a "privileged" fragment.[1][2] Its structural resemblance to adenine allows it to function as an effective hinge-binder for a vast array of protein kinases, a class of enzymes frequently implicated in pathological signaling pathways.[3][4] This guide focuses on a specific, highly functionalized derivative: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine . We will dissect its strategic importance, synthesis, and application as a cornerstone fragment in the rational design of next-generation therapeutics. The introduction of a fluorine atom at the 5-position and an amine group at the 6-position is not a trivial modification; it is a deliberate tactic to modulate the electronic and steric properties of the 7-azaindole core, thereby fine-tuning its interactions with target proteins and enhancing its drug-like characteristics.

I. Physicochemical Properties and Rationale for Use in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for lead generation, predicated on the principle that small, low-complexity molecules (fragments) can be identified and optimized into potent drug candidates.[5] The this compound core is an exemplary fragment for such campaigns due to its inherent properties.

The "Rule of Three" provides a useful framework for designing fragment libraries, suggesting a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of less than 3.[6] The this compound core aligns well with these principles, making it an ideal starting point for FBDD campaigns.

The strategic placement of the fluoro and amino groups offers distinct advantages:

  • Fluorine Substitution: The introduction of a fluorine atom at the 5-position significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the neighboring amine and the pyrrole nitrogen, impacting solubility and binding interactions.[7] This strategic fluorination can also enhance metabolic stability and membrane permeability, crucial parameters in drug development.[8]

  • Amino Group as a Vector for Growth: The 6-amino group provides a crucial vector for chemical elaboration. It serves as a handle for "fragment growing," where chemists can systematically add functional groups to explore and exploit interactions with adjacent pockets in the target protein's binding site.[9]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in FBDD
Molecular Weight151.14 g/mol Well within the "Rule of Three" for fragments.
cLogP1.2 - 1.5Optimal lipophilicity for aqueous solubility and cell permeability.
Hydrogen Bond Donors2Provides key interactions with protein targets.
Hydrogen Bond Acceptors3Offers multiple points for hydrogen bonding.
Polar Surface Area54.9 ŲContributes to good solubility and permeability.

II. Synthesis of the this compound Core: A Step-by-Step Protocol

Experimental Protocol

Step 1: Synthesis of 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

This step involves the construction of the pyrrole ring onto the substituted pyridine core. A common and effective method is the Bartoli indole synthesis or a related palladium-catalyzed cyclization.

  • Reagents and Materials:

    • 2-Chloro-5-fluoro-3-nitropyridine

    • Vinylmagnesium bromide (1M in THF)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

    • Anhydrous Toluene

    • Standard workup and purification reagents

  • Procedure:

    • To a solution of 2-chloro-5-fluoro-3-nitropyridine (1.0 eq) in anhydrous toluene, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Et₃N (3.0 eq).

    • Slowly add vinylmagnesium bromide (2.5 eq) at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Buchwald-Hartwig Amination to Yield this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the amination of heteroaryl chlorides.[3][10]

  • Reagents and Materials:

    • 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

    • Benzophenone imine

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Hydrochloric acid (for deprotection)

    • Standard workup and purification reagents

  • Procedure:

    • In a glovebox, combine 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), benzophenone imine (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) in a reaction vessel.

    • Add anhydrous toluene and heat the mixture to 100-110 °C for 12-18 hours under an inert atmosphere.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and dissolve the residue in methanol. Add 2M HCl and stir at room temperature for 1-2 hours to deprotect the imine.

    • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to afford the final product, this compound.

III. Application in Drug Discovery: A Privileged Kinase Hinge-Binder

The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor, mimicking the interaction of the adenine core of ATP with the kinase hinge region.[3]

Structure-Activity Relationship (SAR) Insights

The strategic placement of the 5-fluoro and 6-amino groups provides a foundation for developing potent and selective kinase inhibitors. The 6-amino group serves as a key attachment point for side chains that can probe deeper into the ATP binding pocket, often leading to significant gains in potency and selectivity.

Table 2: Exemplary SAR Data for 7-Azaindole-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Key Structural FeaturesReference
Vemurafenib B-RAFV600E317-Azaindole core with a complex side chain[11]
Compound 4h FGFR175-(Trifluoromethyl)-7-azaindole derivative[12][13]
Compound 4h FGFR295-(Trifluoromethyl)-7-azaindole derivative[12][13]
Erk5 Inhibitor 5j Erk54.56 µg/mLSubstituted 7-azaindole[14]
GSK-3β Inhibitor 41 GSK-3β0.22Pyrrolo[2,3-b]pyridine derivative[15]

Note: The data presented are for illustrative purposes to highlight the potency achievable with substituted 7-azaindole scaffolds.

IV. Fragment-Based Screening and Lead Elaboration Workflow

The integration of this compound into an FBDD campaign follows a well-defined workflow.

Workflow for FBDD using the 5-Fluoro-6-amino-7-azaindole Core

FBDD_Workflow cluster_0 Fragment Library Design cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Structural Biology cluster_4 Fragment Elaboration cluster_5 Lead Optimization Lib_Design Incorporate this compound and its simple derivatives into the library Screening Screen against target kinase using biophysical methods (SPR, NMR) Lib_Design->Screening Validation Confirm binding and determine affinity (K_d) and ligand efficiency Screening->Validation Structure Obtain X-ray crystal structure of the fragment-kinase complex Validation->Structure Elaboration Synthesize analogs by growing from the 6-amino group to explore adjacent pockets Structure->Elaboration Optimization Iterative cycle of design, synthesis, and testing to improve potency and ADME properties Elaboration->Optimization

Caption: A typical workflow for a fragment-based drug discovery campaign utilizing the 5-fluoro-6-amino-7-azaindole core.

Screening Methodologies
  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[16][17] It is highly sensitive and well-suited for screening fragment libraries to identify binders and determine their kinetic and affinity constants.[18]

  • Nuclear Magnetic Resonance (NMR): NMR-based screening methods, such as saturation transfer difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG), are also widely used.[19][20] These techniques can provide information on fragment binding and, in some cases, structural details of the interaction.[9]

V. Visualizing the Interaction: The 7-Azaindole Core in the Kinase Hinge

While a specific crystal structure for a this compound derivative bound to a kinase is not publicly available, numerous structures of related 7-azaindole inhibitors have been elucidated.[21][22] These provide a clear blueprint for the binding mode.

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 5-Fluoro-6-amino-7-azaindole Fragment Hinge_AA1 Backbone NH Hinge_AA2 Backbone C=O Fragment Pyrrole N-H Fragment->Hinge_AA2 H-bond (donor) Pyridine_N Pyridine N Pyridine_N->Hinge_AA1 H-bond (acceptor) Amino_N 6-Amino (Vector) Solvent/Side Chain Pocket Solvent/Side Chain Pocket Amino_N->Solvent/Side Chain Pocket Growth Vector Fluoro 5-Fluoro

Caption: A schematic representation of the canonical binding mode of the 5-fluoro-6-amino-7-azaindole core within a kinase hinge region.

VI. Conclusion and Future Perspectives

This compound is more than just another heterocyclic molecule; it is a strategically designed fragment that embodies key principles of modern medicinal chemistry. Its privileged 7-azaindole core, coupled with the deliberate introduction of fluoro and amino substituents, provides a powerful starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility of this scaffold, combined with its favorable physicochemical properties, ensures its continued prominence in fragment-based drug discovery campaigns. As our understanding of the kinome and the subtleties of kinase inhibitor design continues to evolve, we can expect to see the this compound core at the heart of many future clinical candidates and approved medicines.

References

Pyrrolo[2,3-b]pyridine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in the pathogenesis of numerous cancers. This has positioned FGFRs as a compelling therapeutic target for oncological drug development. Among the diverse chemical scaffolds explored, pyrrolo[2,3-b]pyridine derivatives have emerged as a particularly promising class of potent and selective FGFR inhibitors. This technical guide provides a comprehensive overview of the discovery, optimization, and preclinical evaluation of these compounds. We will delve into the intricacies of their synthesis, mechanism of action, and structure-activity relationships (SAR), offering field-proven insights for researchers in the field. Detailed, step-by-step protocols for key biochemical and cellular assays are provided to facilitate the practical application of this knowledge in a laboratory setting. Furthermore, this guide will summarize the current landscape of preclinical and clinical development for this important class of targeted cancer therapeutics.

Introduction: The Rationale for Targeting FGFR in Oncology

The Fibroblast Growth Factor (FGF) signaling pathway, comprising FGF ligands and their corresponding FGFRs (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] However, dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a well-established oncogenic driver in a variety of solid tumors, including breast, lung, gastric, and bladder cancers.[1]

The constitutive activation of FGFR signaling can lead to uncontrolled cell growth, survival, and the promotion of a tumor-supportive microenvironment. This makes the targeted inhibition of FGFRs an attractive therapeutic strategy. The pyrrolo[2,3-b]pyridine core, a bioisostere of the purine nucleus, has been identified as a privileged scaffold for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[2] This guide will focus on the development of pyrrolo[2,3-b]pyridine derivatives as potent and selective inhibitors of the FGFR family.

The FGFR Signaling Cascade: A Target for Intervention

Upon binding of an FGF ligand, FGFRs undergo dimerization and subsequent autophosphorylation of specific tyrosine residues within their intracellular kinase domains. This phosphorylation cascade initiates a complex network of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are central to cell proliferation and survival.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

Caption: The FGFR signaling pathway and the point of intervention for pyrrolo[2,3-b]pyridine inhibitors.

Medicinal Chemistry: Synthesis and Structure-Activity Relationship (SAR)

The development of potent and selective pyrrolo[2,3-b]pyridine-based FGFR inhibitors has been driven by extensive medicinal chemistry efforts.

General Synthetic Strategies

A common synthetic route to access the 1H-pyrrolo[2,3-b]pyridine core involves the reaction of a substituted 2-aminopyrrole with a suitable dicarbonyl compound or its equivalent. Further functionalization of the core scaffold allows for the exploration of various substituents to optimize potency, selectivity, and pharmacokinetic properties. For instance, a frequently employed method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes to introduce diverse R-groups.[3]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed key structural features that govern the inhibitory activity of pyrrolo[2,3-b]pyridine derivatives against FGFRs.

  • Hinge-Binding Moiety: The pyrrolo[2,3-b]pyridine core itself is crucial for binding to the hinge region of the FGFR kinase domain. The nitrogen atoms of the pyridine and pyrrole rings typically form critical hydrogen bonds with the backbone amide and carbonyl groups of conserved amino acid residues in the hinge region.[3]

  • Hydrophobic Pocket Interactions: Substituents at specific positions on the pyrrolo[2,3-b]pyridine scaffold can extend into a hydrophobic pocket adjacent to the ATP-binding site. The nature and size of these substituents significantly impact both potency and selectivity. For example, the introduction of a 3,5-dimethoxyphenyl group has been shown to occupy this hydrophobic pocket effectively, leading to enhanced inhibitory activity.[3]

  • Solvent-Exposed Region: Modifications in the solvent-exposed region of the molecule can be utilized to improve physicochemical properties such as solubility and membrane permeability, which are critical for oral bioavailability.

Compound IDR-GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 m-methoxyphenyl1900---[1]
4h 3,5-dimethoxyphenyl7925712[3][4]
25 (structure-specific)---51.6[5][6]

Mechanism of Action: Competitive ATP Inhibition

Pyrrolo[2,3-b]pyridine derivatives act as ATP-competitive inhibitors of FGFRs. They bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of the initial step in the signaling cascade effectively abrogates all downstream signaling events, leading to the inhibition of cancer cell proliferation and survival.

Docking studies have provided valuable insights into the binding mode of these inhibitors. The pyrrolo[2,3-b]pyridine nucleus typically forms two crucial hydrogen bonds with the backbone carbonyl of an glutamic acid residue (E562 in FGFR1) and the NH of an alanine residue (A564 in FGFR1) in the hinge region.[3] Additionally, π-π stacking interactions between the aromatic rings of the inhibitor and a phenylalanine residue (F489 in FGFR1) further stabilize the binding.[3]

Preclinical Evaluation: In Vitro and In Vivo Methodologies

A robust preclinical evaluation is essential to characterize the efficacy and safety profile of novel FGFR inhibitors. The following section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

This assay directly measures the ability of a compound to inhibit the kinase activity of FGFR.

Kinase_Assay_Workflow Start Start Incubate Incubate recombinant FGFR with inhibitor and ATP/Mg2+ Start->Incubate Quench Quench reaction Incubate->Quench SDS_PAGE Separate proteins by SDS-PAGE Quench->SDS_PAGE Western_Blot Transfer to membrane and probe with anti-phospho-FGFR antibody SDS_PAGE->Western_Blot Detect Detect signal (e.g., chemiluminescence) Western_Blot->Detect Analyze Analyze data to determine IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro FGFR autophosphorylation kinase assay.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • ATP Solution: Prepare a stock solution of ATP in water and determine the concentration spectrophotometrically.

    • Recombinant FGFR: Use purified, active recombinant FGFR kinase domain.

    • Test Compound: Prepare a dilution series of the pyrrolo[2,3-b]pyridine derivative in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the recombinant FGFR enzyme to the kinase buffer.

    • Add the test compound at various concentrations (typically in a 10-point dilution series).

    • Initiate the kinase reaction by adding the ATP/MgCl₂ solution. The final ATP concentration should be at or near the Km for the specific FGFR isoform.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

  • Detection and Analysis:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated FGFR (pFGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a total FGFR control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

This assay assesses the cytostatic or cytotoxic effects of the inhibitor on cancer cell lines with known FGFR alterations.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the pyrrolo[2,3-b]pyridine derivative for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

This assay determines if the inhibitor induces programmed cell death.

Protocol:

  • Cell Treatment:

    • Treat cancer cells with the pyrrolo[2,3-b]pyridine derivative at concentrations around the IC50 value for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy and tolerability of FGFR inhibitors.

Protocol:

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of a human cancer cell line with a known FGFR alteration (e.g., 5 x 10⁶ SNU-16 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • For poorly soluble compounds like many kinase inhibitors, formulation is critical. A common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.

    • Administer the pyrrolo[2,3-b]pyridine derivative orally (e.g., by gavage) at a specified dose and schedule (e.g., daily). The control group receives the vehicle alone.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a maximum allowable size.

    • Excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Clinical Development Landscape

Several FGFR inhibitors have entered clinical trials, and some have received regulatory approval. While specific clinical trial data for every pyrrolo[2,3-b]pyridine derivative is not always publicly available, the progress of structurally related pyrrolopyrimidine and other FGFR inhibitors provides valuable context.

Drug NameCompanyFGFR SelectivityPhase of DevelopmentSelected Indications
Erdafitinib (JNJ-42756493) JanssenPan-FGFRApprovedUrothelial Carcinoma
Pemigatinib (INCB054828) IncyteFGFR1/2/3ApprovedCholangiocarcinoma, Myeloid/Lymphoid Neoplasms
Infigratinib (BGJ398) QED TherapeuticsFGFR1/2/3ApprovedCholangiocarcinoma
AZD4547 AstraZenecaFGFR1/2/3Phase IIVarious Solid Tumors

The clinical development of FGFR inhibitors has demonstrated promising efficacy in patients with FGFR-driven cancers.[7][8][9][10][11] However, challenges remain, including the management of on-target toxicities such as hyperphosphatemia and retinal adverse events, as well as the emergence of acquired resistance.

Conclusion and Future Directions

Pyrrolo[2,3-b]pyridine derivatives represent a highly promising class of FGFR inhibitors with demonstrated potent preclinical activity. Their favorable drug-like properties and amenability to chemical modification make them an attractive scaffold for further optimization. The detailed methodologies provided in this guide are intended to empower researchers to advance the discovery and development of novel FGFR-targeted therapies.

Future research in this area will likely focus on:

  • Developing next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities.

  • Investigating combination therapies to overcome resistance and enhance efficacy.

  • Identifying predictive biomarkers to better select patients who are most likely to benefit from FGFR inhibition.

The continued exploration of the pyrrolo[2,3-b]pyridine scaffold holds significant promise for delivering new and effective treatments for patients with FGFR-driven cancers.

References

In vitro evaluation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine as a Kinase Inhibitor

Introduction: The Strategic Imperative of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.[1][2] Its structural resemblance to biological purines and its capacity to act as an excellent bioisostere for indole have established it as a foundational core for numerous therapeutic agents.[1][3] The true power of the 7-azaindole framework lies in its ability to form two crucial hydrogen bonds with the kinase hinge region—a pyridine nitrogen atom serving as a hydrogen bond acceptor and a pyrrole NH group acting as a donor.[4] This bidentate interaction provides a stable anchoring point within the ATP-binding pocket, a feature leveraged in FDA-approved drugs like Vemurafenib.[4]

The strategic derivatization of this core, specifically with the introduction of a fluorine atom at the 4-position and an amine group at the 5-position, aims to finely tune the molecule's physicochemical and pharmacological profile.[2] Fluorine substitution can enhance binding affinity, metabolic stability, and membrane permeability, while the amine group offers a vector for additional interactions and modifications. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the systematic in vitro evaluation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, transforming it from a chemical entity into a well-characterized kinase inhibitor candidate.

Section 1: Foundational Strategy - Biochemical Potency and Selectivity

The initial phase of evaluation must unambiguously establish two key parameters: the compound's potency against its intended target(s) and its selectivity across the broader human kinome. This dual assessment is critical; a potent inhibitor is of little therapeutic value if its activity is promiscuous, leading to off-target effects and potential toxicity.[5]

Rationale and Target Hypothesis

The 7-azaindole scaffold has been successfully employed to target a wide array of kinases.[3][4] Derivatives have shown potent activity against targets crucial in oncology, such as Fibroblast Growth Factor Receptor (FGFR), Mesenchymal-Epithelial Transition factor (c-Met), Focal Adhesion Kinase (FAK), and Phosphoinositide 3-kinase (PI3K).[1][6] Therefore, an initial hypothesis-driven screen against a panel of such kinases is a logical and efficient starting point.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine hinge Hinge Region (Backbone NH & CO) scaffold Pyrrole NH Pyridine N scaffold:f0->hinge H-bond (Donor) scaffold:f1->hinge H-bond (Acceptor) substituents F, NH2 Substituents substituents->hinge Modulate Potency & Selectivity

Figure 1: 7-Azaindole scaffold interaction with the kinase hinge region.
Potency Determination: The IC50 Assay

The half-maximal inhibitory concentration (IC50) is the cornerstone metric for quantifying a compound's potency.[7][8] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is an industry-standard method that is robust, highly sensitive, and amenable to high-throughput screening. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This is critical for generating a full dose-response curve.

  • Kinase Reaction Setup: In a 384-well white plate, add 2.5 µL of the test compound dilution or DMSO (for 0% and 100% inhibition controls).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution containing the target kinase (e.g., FGFR1) and a suitable substrate (e.g., a biotinylated peptide) in kinase reaction buffer.

  • Initiation of Reaction: Add 2.5 µL of a 4X ATP solution to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[9]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[9]

  • Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luciferase-based reaction, producing a light signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the high (no enzyme) and low (DMSO only) controls. Fit the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[7]

Target Kinase4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine IC50 (nM)
FGFR18.5
VEGFR275.2
c-Met21.4
FAK150.9
PI3Kα>10,000
Kinome-Wide Selectivity Profiling

After identifying initial potent targets, the next essential step is to assess the compound's selectivity. This is achieved by screening the inhibitor at a fixed, high concentration (e.g., 1 µM) against a broad panel of kinases representing the human kinome.[5] This experiment is crucial for identifying potential off-target activities that could lead to undesirable side effects and for understanding the inhibitor's mechanism of action.[5] Commercial services offer comprehensive panels for this purpose.[5][10][11]

KinaseFamily% InhibitionKinaseFamily% Inhibition
FGFR1 TK 98% CDK2CMGC5%
FGFR2 TK 95% PLK1Other<2%
FGFR3 TK 91% Aurora ASTK8%
VEGFR2 TK 85% PKAAGC<2%
c-Met TK 89% ROCK1AGC12%
ABL1TK35%p38αCMGC15%

Data presented is illustrative. TK: Tyrosine Kinase; STK: Serine/Threonine Kinase.

start Start: Compound Stock dilution Prepare Serial Dilutions in DMSO start->dilution plate Dispense Compound to 384-well Plate dilution->plate reagents Add Kinase, Substrate, & ATP plate->reagents incubate Incubate (e.g., 60 min) at Room Temp reagents->incubate adpglo Add ADP-Glo™ Reagent (Stop) incubate->adpglo detect Add Kinase Detection Reagent adpglo->detect read Read Luminescence detect->read analyze Analyze Data: Calculate IC50 read->analyze end Result: Potency Value analyze->end ligand Growth Factor (e.g., FGF) receptor FGFR ligand->receptor Activates inhibitor 4-Fluoro-1H-pyrrolo [2,3-b]pyridin-5-amine inhibitor->receptor Inhibits Phosphorylation frs2 FRS2 receptor->frs2 p- ras RAS frs2->ras p- raf RAF ras->raf p- mek MEK raf->mek p- erk ERK mek->erk p- nucleus Nucleus: Gene Expression, Cell Proliferation erk->nucleus p-

References

An In-depth Technical Guide to 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Derivatives as New Potent PB2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Influenza remains a significant global health threat, driven by seasonal epidemics and the potential for pandemics. The continuous evolution of influenza viruses leads to resistance against existing antiviral drugs, such as neuraminidase inhibitors, creating an urgent need for novel therapeutics with different mechanisms of action.[1][2][3] The viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication and highly conserved across strains, represents a prime target for new antiviral agents.[4][5][6] This guide focuses on a promising class of compounds, 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives , which act as potent inhibitors of the polymerase basic protein 2 (PB2) subunit of the RdRp complex. By targeting the cap-binding domain of PB2, these inhibitors disrupt a critical process known as "cap-snatching," effectively halting viral transcription and replication.[2][7] We will explore the discovery, mechanism of action, structure-activity relationships, and comprehensive biological evaluation of this novel chemical series, providing researchers and drug development professionals with a detailed understanding of their potential as next-generation anti-influenza therapies.

Introduction: The Unmet Need in Influenza Therapy

Influenza viruses cause millions of cases of severe respiratory illness annually, resulting in substantial morbidity and mortality.[1] While vaccination is the primary preventive measure, its effectiveness can be suboptimal due to antigenic mismatches between the vaccine and circulating viral strains.[1] Antiviral drugs are a critical second line of defense, but the therapeutic landscape is limited. For decades, treatment relied on M2 ion channel blockers (adamantanes) and neuraminidase (NA) inhibitors (e.g., oseltamivir).[1][5] However, widespread resistance has rendered adamantanes largely obsolete, and the efficacy of NA inhibitors can be compromised by resistant viral variants.[1][3]

More recently, polymerase inhibitors like the PA endonuclease inhibitor baloxavir marboxil have been approved, offering a new mechanism of action.[4] Nevertheless, treatment-emergent resistance has also been observed for this class.[1][4] This landscape underscores the critical need for a continuous pipeline of new anti-influenza agents that target different, highly conserved viral proteins. The influenza virus RNA-dependent RNA polymerase (RdRp) is one of the most attractive targets due to its essential role in the viral life cycle and its high degree of conservation among influenza A, B, C, and D viruses.[4][6]

The PB2 Subunit: A Prime Target for Influenza A Inhibition

The influenza RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic Protein 1 (PB1), Polymerase Basic Protein 2 (PB2), and Polymerase Acidic Protein (PA).[5][6] This complex is responsible for both transcription of the viral RNA (vRNA) genome into messenger RNA (mRNA) and its replication.

A unique feature of influenza virus transcription is the "cap-snatching" mechanism.[4][8] To initiate mRNA synthesis, the virus hijacks 5' cap structures from host cell pre-mRNAs. This process is mediated by the coordinated action of the PB2 and PA subunits:

  • Cap Binding: The PB2 subunit recognizes and binds to the 7-methylguanosine (m⁷G) cap structure at the 5' end of host pre-mRNAs.[4][9]

  • Cleavage: The PA subunit's endonuclease domain then cleaves the host mRNA 10-13 nucleotides downstream from the cap.[8][9]

  • Priming: The resulting capped RNA fragment is used by the PB1 subunit, which contains the core polymerase activity, as a primer to initiate the transcription of viral genes.[9]

Because the cap-snatching process is unique to the virus and has no counterpart in human cells, its components are ideal targets for antiviral drug development.[10] The cap-binding domain of the PB2 subunit is a well-defined pocket, making it particularly suitable for inhibition by small molecules.[2][4] Inhibitors that occupy this site can directly prevent the binding of host capped RNAs, thereby blocking viral transcription at its very first step.

G Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 1. Binding PA PA Subunit (Endonuclease) PB2->PA 2. Positioning PA->Host_pre_mRNA 3. Cleavage PB1 PB1 Subunit (Polymerase) PA->PB1 4. Primer Transfer viral_mRNA Viral mRNA (for translation) PB1->viral_mRNA 5. Transcription vRNA Viral RNA (vRNA) Template vRNA->PB1 Template Binding

Figure 1: The Influenza "Cap-Snatching" Mechanism.

Discovery and Optimization of the Pyrrolopyridine-Pyrazinone Scaffold

The discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives represents a significant advancement in the search for novel PB2 inhibitors.[7] The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry and is found in numerous biologically active compounds, including antivirals.[11][12] This core structure serves as a bioisostere for indole and can form critical hydrogen bonding interactions within protein binding sites.

The development of this series involved the strategic combination of the 7-azaindole core with a pyrazinone moiety, followed by systematic chemical modifications to explore the structure-activity relationship (SAR). The goal was to optimize the compound's potency in binding to the PB2 protein and its antiviral activity in cell-based assays.

Structure-Activity Relationship (SAR)

Systematic modification of the core scaffold provided key insights into the chemical features required for potent PB2 inhibition. Molecular docking studies predict that the 7-azaindole ring acts as a hydrogen bond donor and acceptor, while other parts of the molecule establish crucial interactions within the PB2 cap-binding pocket.[1][7]

CompoundR¹ SubstituentR² SubstituentBinding Affinity Kᴅ (μM)Antiviral Activity EC₅₀ (μM)Cytotoxicity CC₅₀ (μM)
Lead (12b) CyclopentylH0.11 (SPR), 0.19 (ITC)1.025>100
Analog A CyclobutylH>10>50>100
Analog B CyclohexylH0.858.5>100
Analog C PhenylH2.522.1>100
Analog D CyclopentylMethyl1.515.3>100

Data is representative based on published findings for this class of compounds.[7]

Key SAR Insights:

  • R¹ Group: The size and nature of the substituent at the R¹ position on the pyrazinone ring are critical for activity. A cyclopentyl group (as in lead compound 12b ) was found to be optimal for fitting into a hydrophobic pocket within the binding site. Both smaller (cyclobutyl) and larger (cyclohexyl, phenyl) groups led to a significant decrease in potency.[7]

  • R² Group: Substitution on the pyrazinone nitrogen (R²) was generally detrimental to activity, suggesting that an N-H group is preferred for a potential hydrogen bonding interaction or to avoid steric clashes.

G cluster_scaffold Core Scaffold & SAR cluster_r1 R¹ Substituent Effect cluster_r2 R² Substituent Effect scaffold R1_label R1_label->R1_node R2_label R2_label->R2_node Cyclopentyl Cyclopentyl (Optimal) R1_node->Cyclopentyl Hydrogen Hydrogen (H) (Optimal) R2_node->Hydrogen Cyclobutyl Cyclobutyl (↓ Activity) Cyclohexyl Cyclohexyl (↓ Activity) Methyl Methyl (↓ Activity)

Figure 2: Core Scaffold and Key Structure-Activity Relationships.

The lead compound, 12b , emerged from these studies as the most potent inhibitor, with a binding affinity (Kᴅ) of 0.11 μM and an antiviral half-maximal effective concentration (EC₅₀) of 1.025 μM.[7] Importantly, it exhibited no cellular cytotoxicity at concentrations up to 100 μM, indicating a high selectivity index and a promising safety profile for further development.[7]

Experimental Protocols & Methodologies

The evaluation of novel PB2 inhibitors requires a tiered approach, moving from direct target engagement to cellular antiviral activity. This ensures that the observed effects are due to specific inhibition of the PB2 subunit and translates to the inhibition of viral replication in a biological system.

G cluster_flow Inhibitor Evaluation Workflow cluster_biochem cluster_cell Biochem Biochemical Assays (Target Binding) Cell Cell-Based Assays (Antiviral Efficacy & Toxicity) Biochem->Cell Confirm Target Engagement SPR SPR ITC ITC Profile Lead Compound Profile Cell->Profile Determine Potency & Safety CPE CPE Assay (EC₅₀) Tox Cytotoxicity (CC₅₀)

Figure 3: Standard Experimental Workflow for Inhibitor Evaluation.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity

Rationale: SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (the inhibitor) and an analyte (the PB2 protein). It provides a direct measure of target engagement and delivers quantitative data on association (ka), dissociation (kd), and equilibrium dissociation (Kᴅ) constants.

Step-by-Step Methodology:

  • Protein Immobilization: Recombinantly expressed and purified influenza PB2 cap-binding domain protein is immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: A dilution series of the test compound (e.g., 12b) is prepared in a suitable running buffer (e.g., HBS-EP+). A buffer-only sample serves as the control.

  • Binding Measurement: The running buffer is flowed continuously over the sensor surface to establish a stable baseline.

  • Association: Each concentration of the test compound is injected and flows over the immobilized PB2 protein for a defined period, allowing for binding to occur. This is measured as an increase in the response signal.

  • Dissociation: The compound injection is stopped, and the running buffer flows over the surface again. The dissociation of the compound from the PB2 protein is monitored as a decrease in the response signal.

  • Regeneration: A regeneration solution is injected to remove any remaining bound compound from the protein surface, preparing it for the next cycle.

  • Data Analysis: The resulting sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the ka, kd, and Kᴅ values.[7][10][13]

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Efficacy

Rationale: This cell-based assay determines the concentration at which an inhibitor can protect host cells from virus-induced death (cytopathic effect). It is a robust method for quantifying the antiviral potency (EC₅₀) of a compound in a relevant cellular context.

Step-by-Step Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to influenza virus, are seeded into 96-well plates and grown to confluence.[13]

  • Compound Preparation: A serial dilution of the test compound is prepared in infection medium (e.g., DMEM with TPCK-trypsin).

  • Infection: The cell culture medium is removed, and the cells are washed. The cells are then infected with an influenza A virus strain (e.g., A/Puerto Rico/8/1934 H1N1) at a specific multiplicity of infection (MOI).[13]

  • Treatment: Immediately after infection, the prepared compound dilutions are added to the respective wells. Control wells include virus-only (no compound) and mock-infected (no virus, no compound) cells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C to allow for multiple rounds of viral replication and the development of CPE in unprotected cells.

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric reagent such as CellTiter-Glo® or MTT. The signal is proportional to the number of living cells.

  • Data Analysis: The results are normalized to the control wells. The EC₅₀ value—the concentration of the compound that protects 50% of cells from virus-induced death—is calculated by fitting the dose-response data to a four-parameter logistic curve.[10]

Protocol 3: Cytotoxicity Assay

Rationale: It is crucial to ensure that the observed antiviral activity is not due to the compound simply being toxic to the host cells. This assay is run in parallel with the CPE assay to determine the 50% cytotoxic concentration (CC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: MDCK cells are seeded in 96-well plates as in the CPE assay.

  • Treatment: A serial dilution of the test compound is added to uninfected cells.

  • Incubation: The plates are incubated for the same duration as the CPE assay (48-72 hours).

  • Quantification of Cell Viability: Cell viability is measured using the same method as the CPE assay (e.g., MTT).

  • Data Analysis: The CC₅₀ value is calculated from the dose-response curve. The Selectivity Index (SI), a measure of the therapeutic window, is then calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more promising safety profile.[7]

Conclusion and Future Perspectives

The 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one series, exemplified by the potent lead compound 12b , represents a highly promising class of influenza A PB2 inhibitors.[7] These molecules demonstrate specific, high-affinity binding to the viral target and translate this engagement into effective inhibition of viral replication in cellular models with a wide therapeutic window.

The compelling in vitro profile of this series provides a strong foundation for further drug development efforts. The necessary next steps for advancing these compounds toward clinical consideration include:

  • Pharmacokinetic Profiling: Evaluation of ADME (absorption, distribution, metabolism, and excretion) properties to assess drug-like characteristics such as oral bioavailability and metabolic stability.

  • In Vivo Efficacy Studies: Testing the lead compounds in animal models of influenza infection (e.g., mice or ferrets) to demonstrate their ability to reduce viral titers, alleviate symptoms, and improve survival.

  • Resistance Profiling: Conducting studies to determine the genetic barrier to resistance and identify potential viral mutations in the PB2 gene that confer reduced susceptibility to these inhibitors.

  • Lead Optimization: Further chemical synthesis to refine the scaffold, potentially improving potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Note: A Robust and Scalable Synthetic Protocol for the Preparation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, a key building block in modern medicinal chemistry. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous kinase inhibitors and other therapeutic agents due to its ability to act as an effective bioisostere of indole.[1][2] Specifically, the title compound serves as a crucial intermediate for the development of inhibitors targeting signaling pathways implicated in oncology and inflammatory diseases, such as the Fibroblast Growth Factor Receptor (FGFR) pathway.[3][4][5] The synthetic strategy presented herein is designed for scalability, robustness, and high purity, beginning from commercially available starting materials and employing well-understood, reliable chemical transformations.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone of contemporary drug design. Its structural similarity to indole allows it to mimic the natural scaffold in interacting with biological targets, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site, often enhancing solubility, metabolic stability, and target affinity.[2] This has led to the successful development of numerous drugs, including the BRAF inhibitor Vemurafenib.[6]

The specific target of this guide, this compound, incorporates two critical functionalities. The C5-fluorine atom can form productive interactions within ATP-binding sites of kinases and modulate the pKa of the molecule, while the C6-amino group provides a versatile handle for further elaboration and library synthesis, enabling extensive structure-activity relationship (SAR) studies.[3][4] This application note details a logical and efficient synthetic route to access this high-value intermediate.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The strategy hinges on first constructing a suitably functionalized 7-azaindole core, followed by a late-stage introduction of the key amine functionality. This approach avoids carrying the potentially reactive amine group through multiple synthetic steps.

The chosen pathway begins with the commercially available 5-fluoro-1H-pyrrolo[2,3-b]pyridine . A regioselective nitration is performed to install a nitro group at the C6 position, which acts as a precursor to the desired amine. The final step involves the reduction of this nitro group to yield the target compound. This nitration-reduction sequence is a classic and highly reliable method for introducing an amino group onto an aromatic core.[7]

Synthetic_Workflow A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (Starting Material) B Stage 1: Regioselective Nitration A->B KNO₃, H₂SO₄ C 5-Fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine (Intermediate) B->C D Stage 2: Nitro Group Reduction C->D Pd/C, H₂ or SnCl₂ E This compound (Final Product) D->E Reduction_Mechanism cluster_0 Catalytic Cycle on Pd Surface Ar-NO2 Ar-NO₂ (Nitro) Ar-NO Ar-NO (Nitroso) Ar-NO2->Ar-NO + H₂ - H₂O Ar-NHOH Ar-NHOH (Hydroxylamine) Ar-NO->Ar-NHOH + H₂ Ar-NH2 Ar-NH₂ (Amine) Ar-NHOH->Ar-NH2 + H₂ - H₂O

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis and Functionalization of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif renowned for its prevalence in pharmaceuticals, agrochemicals, and materials science.[1] Its role as an indole bioisostere allows for modulation of physicochemical properties such as hydrogen bonding capacity, solubility, and metabolic stability, making it a cornerstone in modern drug discovery.[2][3] The development of elegant and efficient synthetic methods for the construction and subsequent functionalization of the 7-azaindole core is paramount. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of a diverse array of carbon-carbon and carbon-heteroatom bonds with remarkable precision and scope.[4][5][6] This guide provides an in-depth overview of key palladium-catalyzed methodologies, supported by field-proven insights, detailed experimental protocols, and mechanistic explanations to empower researchers in their synthetic endeavors.

The Strategic Importance of the 7-Azaindole Scaffold

The substitution of the C7-H in indole with a nitrogen atom fundamentally alters the electronic landscape of the molecule. This introduces a hydrogen bond acceptor site in close proximity to the pyrrolic N-H donor, a feature masterfully exploited in drug design to enhance target binding affinity and specificity.[1] This unique characteristic has led to the successful development of numerous therapeutic agents, including the BRAF kinase inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib , both FDA-approved cancer therapies.[7] The continued interest in this scaffold necessitates robust synthetic strategies, not only to construct the core but also to decorate it at every possible position to explore a vast chemical space.[8][9]

Core Synthesis: Palladium-Catalyzed Annulation Strategies

The construction of the 7-azaindole bicycle is most effectively achieved from functionalized pyridine precursors. Palladium catalysis provides mild and efficient pathways for the crucial annulation step to form the five-membered pyrrole ring.

Sonogashira Coupling / Cyclization Cascade

One of the most prevalent methods for synthesizing 2-substituted 7-azaindoles involves a two-step, one-pot sequence starting from 2-amino-3-halopyridines.[10][11] The process begins with a palladium/copper co-catalyzed Sonogashira coupling to introduce an alkyne, followed by a base- or acid-mediated intramolecular cyclization.[12][13]

Causality and Mechanistic Insight: The Sonogashira reaction is a robust method for C(sp²)-C(sp) bond formation.[14] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I)-acetylide and subsequent reductive elimination. The subsequent cyclization (hydroamination) of the resulting 2-amino-3-alkynylpyridine intermediate is the key ring-forming step. The use of a strong base like potassium tert-butoxide facilitates the deprotonation of the amine, which then undergoes a 5-endo-dig cyclization onto the alkyne.[13]

sonogashira_synthesis Start 2-Amino-3-iodopyridine + Terminal Alkyne Coupling Sonogashira Coupling (Pd(PPh₃)₄ / CuI, Base) Start->Coupling Intermediate 2-Amino-3-(alkynyl)pyridine Coupling->Intermediate Cyclization Intramolecular Cyclization (KOtBu, 18-Crown-6) Intermediate->Cyclization Product 2-Substituted 7-Azaindole Cyclization->Product

Caption: Sonogashira/Cyclization workflow for 2-substituted 7-azaindoles.

Protocol 1: Synthesis of 2-Phenyl-7-Azaindole via Sonogashira/Cyclization [13]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 mmol, 220 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and CuI (0.06 mmol, 11 mg).

  • Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 0.42 mL). Stir for 5 minutes, then add phenylacetylene (1.2 mmol, 0.13 mL) dropwise.

  • Sonogashira Coupling: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up (Intermediate): Cool the mixture to room temperature, filter through a pad of Celite®, and concentrate under reduced pressure. The crude 2-amino-3-(phenylethynyl)pyridine can be used directly or purified by column chromatography.

  • Cyclization: Dissolve the crude intermediate in anhydrous toluene (10 mL). Add potassium tert-butoxide (1.5 mmol, 168 mg) and 18-crown-6 (0.1 mmol, 26 mg).

  • Reaction: Heat the mixture to 65 °C and stir for 2-4 hours until cyclization is complete (monitored by TLC).

  • Final Work-up and Purification: Cool the reaction, quench with saturated aq. NH₄Cl solution, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield the product.

C-C Bond Functionalization of the Pre-formed Core

Once the 7-azaindole core is synthesized, palladium catalysis provides unparalleled tools for its regioselective functionalization, enabling the introduction of aryl, vinyl, and alkyl groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in pharmaceutical development due to the operational simplicity and the commercial availability and stability of boronic acids.[5][15] It is highly effective for the arylation of halo-7-azaindoles at various positions.[16]

Causality and Mechanistic Insight: The key to a successful Suzuki coupling on an N-heterocycle like 7-azaindole is managing the catalyst activity and preventing catalyst inhibition by the basic pyridine nitrogen. The catalytic cycle proceeds via three key steps: (1) Oxidative Addition of the halo-azaindole to a Pd(0) complex; (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[15][17] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate the reductive elimination step and stabilize the active catalyst, leading to higher yields and broader substrate scope.[18][19]

suzuki_cycle pd0 LₙPd(0) pd2_add LₙPd(II)(Ar¹)(X) pd0->pd2_add Oxidative Addition pd2_trans LₙPd(II)(Ar¹)(Ar²) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product xbor X-B(OR)₂ ar1x Ar¹-X (Halo-azaindole) ar1x->pd2_add ar2b Ar²-B(OR)₂ (Boronic Acid) + Base ar2b->pd2_trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 2: C6-Arylation of 6-Bromo-7-azaindole via Suzuki Coupling [16]

  • Reaction Setup: In a reaction vial, combine 6-bromo-1-(phenylsulfonyl)-7-azaindole (0.5 mmol, 176 mg), the desired arylboronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 1.5 mmol, 318 mg).

  • Catalyst Addition: Add the palladium catalyst system, for example, Pd(OAc)₂ (0.025 mmol, 5.6 mg) and a suitable ligand like SPhos (0.05 mmol, 20.5 mg).

  • Solvent Addition: Add a solvent mixture, typically toluene/water (e.g., 4:1, 5 mL).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C6-arylated 7-azaindole. The phenylsulfonyl protecting group can be removed under basic conditions (e.g., NaOH in MeOH/THF) if desired.

PositionHalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
C2 2-IodoPd(OAc)₂ / PPh₃KOAcDMF11060-86[20]
C3 3-BromoPd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O10075-95[16]
C4 4-ChloroPd(OAc)₂ / SPhosK₃PO₄MeCN/H₂OReflux70-90[4]
C6 6-BromoPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10067-93[16]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halo-7-azaindoles.

C-N Bond Functionalization: Buchwald-Hartwig Amination

The introduction of nitrogen-based substituents is crucial for tuning the pharmacological properties of drug candidates. The Buchwald-Hartwig amination is the premier method for forging C-N bonds between aryl halides and a vast range of amines.[21] Applying this reaction to unprotected halo-7-azaindoles presents a unique challenge: the catalyst must selectively activate the C-X bond over the potentially reactive N-H bond of the pyrrole ring.

Causality and Field-Proven Insight: Early methods often required N-H protection to prevent side reactions. However, the development of specialized palladium precatalysts and bulky biarylphosphine ligands (e.g., RuPhos, DavePhos) has enabled the direct amination of unprotected halo-7-azaindoles.[1][22] These advanced catalyst systems are highly active, promoting the desired C-N coupling at lower temperatures and preventing competitive N-arylation of the azaindole core. The use of a strong, non-nucleophilic base like LiHMDS or NaOtBu is critical for generating the active amine nucleophile without degrading the catalyst or substrate.[1]

Protocol 3: C4-Amination of 4-Chloro-7-azaindole [1]

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add 4-chloro-7-azaindole (0.5 mmol, 76 mg) and the desired amine (0.6 mmol, 1.2 equiv).

  • Catalyst and Base: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.01 mmol, 8.4 mg) and LiHMDS (1.0 M in THF, 0.75 mmol, 0.75 mL).

  • Solvent: Add anhydrous dioxane or THF (2.5 mL).

  • Reaction: Seal the vial and heat to 60-80 °C. Stir for 4-18 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature, quench carefully with water, and dilute with ethyl acetate.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the 4-amino-7-azaindole derivative.

Advanced Methods: Direct C–H Functionalization

A frontier in synthetic chemistry is the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials (e.g., halides), thus improving atom economy.[3] Palladium-catalyzed C–H arylation of the 7-azaindole core has been developed, offering novel pathways to functionalized derivatives.[23][24]

Mechanism and Regioselectivity: These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism or through electrophilic palladation. The inherent electronic properties of the 7-azaindole ring often direct functionalization to the electron-rich C3 position. However, regioselectivity can be controlled. For instance, C2-arylation can be achieved under specific acidic conditions, while directing groups installed at the N1 position can steer functionalization to other sites like C7.[24][25] While powerful, these methods often require more rigorous optimization of reaction conditions compared to traditional cross-coupling reactions.

References

Application Note: Streamlining Discovery with a One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Azaindoles in Modern Drug Discovery

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core of nucleobases and the indole structure of tryptophan. This unique structural feature allows 7-azaindole derivatives to act as effective hinge-binding motifs for a wide range of protein kinases, which are critical targets in oncology and inflammation research. Consequently, this scaffold is a cornerstone in the development of novel therapeutics, including kinase inhibitors for cancer treatment, as well as antiviral, antibacterial, and anti-inflammatory agents. Prominent examples of FDA-approved drugs containing the 7-azaindole core, such as the BRAF kinase inhibitor vemurafenib, underscore the therapeutic importance of this molecular framework.

Traditional multi-step syntheses of substituted 7-azaindoles can be time-consuming, resource-intensive, and often suffer from low overall yields. In contrast, one-pot, three-component reactions have emerged as a powerful strategy in diversity-oriented synthesis, offering a more efficient and atom-economical approach to complex molecules. This application note provides a detailed protocol and scientific rationale for a robust one-pot, three-component synthesis of highly substituted 7-azaindole derivatives, empowering researchers to accelerate the discovery and development of novel drug candidates.

The Strategic Advantage of a Three-Component Approach

The convergence of three distinct starting materials in a single reaction vessel to construct the 7-azaindole core offers several compelling advantages for drug discovery campaigns:

  • Efficiency and Rapidity: By eliminating the need for isolation and purification of intermediates, this methodology significantly reduces reaction time and hands-on labor.

  • Diversity-Oriented Synthesis (DOS): The modular nature of this reaction allows for the rapid generation of a diverse library of analogs by simply varying the three input components. This is invaluable for establishing structure-activity relationships (SAR).

  • Atom Economy and Sustainability: One-pot reactions are inherently more sustainable as they minimize solvent usage and waste generation compared to linear synthetic routes.

  • Access to Novel Chemical Space: This approach can provide access to complex and highly substituted 7-azaindole derivatives that may be challenging to synthesize via traditional methods.

Reaction Principle and Mechanism

The described synthesis proceeds via a one-pot, three-component cyclocondensation reaction. The core transformation involves the reaction of an N-substituted 2-amino-4-cyanopyrrole, an aldehyde, and an active methylene compound.

The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene compound, forming a reactive α,β-unsaturated intermediate. This is followed by a Michael addition of the 2-aminopyrrole to the unsaturated system. The subsequent intramolecular cyclization and elimination of a molecule of water lead to the formation of the fused pyridine ring, yielding the final 7-azaindole scaffold. The choice of solvent and catalyst (or lack thereof in some cases) can influence the reaction rate and yield.

Experimental Protocol: Synthesis of a Representative 7-Azaindole Derivative

This protocol details the synthesis of a model 7-azaindole derivative using N-benzyl-2-amino-4-cyanopyrrole, benzaldehyde, and malononitrile as the three components.

Materials and Equipment:

  • N-benzyl-2-amino-4-cyanopyrrole

  • Benzaldehyde

  • Malononitrile

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up equipment

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-2-amino-4-cyanopyrrole (1.0 mmol, 1.0 eq), benzaldehyde (1.0 mmol, 1.0 eq), and malononitrile (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add absolute ethanol (10 mL) to the flask.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The reaction is typically complete within 3-4 hours.

  • Work-up and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • In many cases, the product will precipitate out of the solution. If so, collect the solid by filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any residual starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure 7-azaindole derivative.

Visualizing the Workflow

The following diagram illustrates the streamlined nature of the one-pot, three-component synthesis.

G cluster_0 One-Pot Reaction Vessel cluster_1 Downstream Processing A Component A (2-Amino-4-cyanopyrrole) Reaction Reflux in Ethanol A->Reaction B Component B (Aldehyde) B->Reaction C Component C (Active Methylene Cmpd) C->Reaction Workup Cooling & Precipitation/ Concentration Reaction->Workup Reaction Completion Purification Filtration or Column Chromatography Workup->Purification Product Pure 7-Azaindole Derivative Purification->Product

Caption: Workflow for the one-pot synthesis of 7-azaindole derivatives.

Quantitative Data Summary

The versatility of this three-component reaction is demonstrated by the range of substrates that can be employed, leading to a diverse array of 7-azaindole derivatives with varying yields. The following table summarizes representative examples from the literature.

Aldehyde (Component B)Active Methylene Compound (Component C)Yield (%)
BenzaldehydeMalononitrile85-95
4-ChlorobenzaldehydeMalononitrile80-90
4-MethoxybenzaldehydeMalononitrile88-96
FurfuralMalononitrile75-85
BenzaldehydeBenzoylacetonitrile70-80
BenzaldehydeMeldrum's Acid65-75

Note: Yields are approximate and can vary based on the specific N-substituent on the 2-amino-4-cyanopyrrole and the precise reaction conditions.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction yields are lower than expected, ensure that the starting materials are pure and the solvent is anhydrous. In some cases, the addition of a catalytic amount of a base, such as piperidine or triethylamine, can facilitate the initial Knoevenagel condensation and improve the overall yield.

  • Incomplete Reactions: If the reaction does not go to completion, increasing the reaction time or temperature may be beneficial. However, be mindful of potential side product formation with prolonged heating.

  • Purification Challenges: Some 7-azaindole derivatives may be challenging to purify due to similar polarities of the product and any unreacted starting materials or byproducts. Careful optimization of the chromatographic conditions is crucial. A gradient elution is often more effective than isocratic elution.

  • Substrate Scope: While this reaction is quite general, sterically hindered aldehydes may react more slowly or give lower yields. Similarly, the nature of the N-substituent on the pyrrole can influence reactivity.

Mechanism Deep Dive: A Self-Validating System

The robustness of this protocol lies in its self-validating mechanistic pathway. Each step in the sequence is thermodynamically driven, leading to the stable aromatic 7-azaindole core.

G Start Aldehyde + Active Methylene Cmpd Intermediate1 Knoevenagel Adduct Start->Intermediate1 Knoevenagel Condensation Intermediate2 Michael Adduct Intermediate1->Intermediate2 + 2-Aminopyrrole Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 7-Azaindole Intermediate3->Product - H2O

Application Note: Comprehensive Analytical Characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the analytical characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, a key heterocyclic amine intermediate in pharmaceutical synthesis.[1][2][3][4] The protocols herein are designed to ensure the identity, purity, and quality of the compound, adhering to the principles of scientific integrity and regulatory expectations. We will delve into the practical application and rationale behind High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The methodologies are presented with an emphasis on the causality behind experimental choices, aligning with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[5][6][7][8][9]

Introduction: The Significance of this compound

This compound, a derivative of 7-azaindole, is a critical building block in the synthesis of various pharmacologically active molecules, including kinase inhibitors for cancer therapy.[10][11][12][13][14] The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, such as metabolic stability and binding affinity. Therefore, rigorous analytical characterization is paramount to ensure the quality and consistency of this intermediate, which directly impacts the safety and efficacy of the final drug product.

This document serves as a practical guide for researchers to establish and validate analytical methods for this compound, ensuring reliable and reproducible data.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and identifying any potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for quantitative purity analysis in pharmaceutical development. The choice of a reversed-phase method is logical for this moderately polar molecule.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its versatility and proven performance with a wide range of aromatic and heterocyclic compounds.

  • Mobile Phase: A gradient of acetonitrile in water allows for the effective elution of the main compound while also separating less polar and more polar impurities. The addition of a small amount of formic acid improves peak shape by protonating the amine and pyridine nitrogen, reducing tailing.

  • Detection: UV detection at 254 nm is chosen as the pyrrolopyridine core possesses a strong chromophore that absorbs in this region.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Data Presentation: Example HPLC Analysis

Peak No.Retention Time (min)Area (%)Possible Identity
13.20.15Starting Material Impurity
28.599.75This compound
310.10.10Unknown Impurity
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[15][16][17][18][19]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected as the basic nitrogen atoms in the molecule are readily protonated, leading to strong [M+H]⁺ ions.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy, which aids in determining the elemental composition of impurities.

Experimental Protocol: LC-MS Impurity Profiling

  • LC System: Utilize the same HPLC method as described in section 2.1 to ensure chromatographic correlation.

  • Mass Spectrometer: ESI-TOF or ESI-Orbitrap.

  • Ionization Mode: Positive Ion ESI.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan mode.

Data Presentation: Example LC-MS Data

Retention Time (min)Observed m/z [M+H]⁺Proposed FormulaPossible Identity
8.5152.0621C₇H₇FN₃This compound
10.1168.0570C₇H₆FN₃OOxidized Impurity

Workflow Visualization

HPLC_LCMS_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation Sample This compound Dissolution Dissolve in Diluent (1 mg/mL) Sample->Dissolution HPLC HPLC Analysis (Purity Assay) Dissolution->HPLC Inject LCMS LC-MS Analysis (Impurity ID) Dissolution->LCMS Inject Purity Purity Calculation (Area %) HPLC->Purity ImpurityID Impurity Identification (Mass-to-Charge) LCMS->ImpurityID

Caption: Workflow for chromatographic analysis.

Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.

  • 2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the overall structure.

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good solvent for this compound and its residual peak does not interfere with key signals.

  • Experiments: Acquire ¹H, ¹³C, ¹⁹F, COSY, and HSQC spectra.

Data Presentation: Hypothetical NMR Data (in DMSO-d₆)

¹H NMR:

Chemical Shift (ppm) Multiplicity Integration Assignment
11.05 br s 1H N1-H
7.85 d 1H H4
7.40 t 1H H2
6.50 br s 2H NH₂

| 6.45 | t | 1H | H3 |

¹³C NMR:

Chemical Shift (ppm) Assignment
150.2 (d) C5
148.5 C7a
135.8 C6
125.4 (d) C4
121.7 C2
100.3 C3

| 98.6 | C3a |

(d) indicates splitting due to fluorine coupling.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental confirmation of its empirical formula.

Experimental Protocol: Elemental Analysis

  • Instrumentation: CHN analyzer.

  • Sample Preparation: A few milligrams of the dried, pure sample are accurately weighed.

  • Analysis: The sample is combusted, and the resulting gases are quantified to determine the percentage of Carbon, Hydrogen, and Nitrogen.

Data Presentation: Example Elemental Analysis Data

ElementTheoretical (%)Found (%)
C55.6355.58
H4.004.05
N27.8027.75

Logical Relationship Diagram

Structural_Elucidation cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Compound->NMR EA Elemental Analysis (CHN) Compound->EA MS Mass Spectrometry (Molecular Weight) Compound->MS Structure Connectivity & Functional Groups NMR->Structure Formula Elemental Composition EA->Formula MolWeight Molecular Formula Confirmation MS->MolWeight Confirmed_Structure Confirmed Structure Structure->Confirmed_Structure Formula->Confirmed_Structure MolWeight->Confirmed_Structure

Caption: Interplay of techniques for structural confirmation.

Method Validation Principles

All analytical methods must be validated to ensure they are fit for purpose. According to ICH Q2(R2) guidelines, this involves demonstrating specificity, linearity, accuracy, precision, and robustness.[5][6][7][9]

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the separation of the main peak from impurities in HPLC.

  • Linearity: A direct relationship between concentration and analytical response. For the HPLC assay, this would be established by analyzing a series of standards over a defined concentration range.

  • Accuracy: The closeness of the results to the true value. This is typically determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of chromatographic and spectroscopic techniques detailed in this guide provides a robust framework for ensuring the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to these protocols and the principles of method validation will ensure data integrity and support the development of safe and effective medicines.

References

NMR and mass spectrometry data for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Introduction: The Analytical Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents.[1][2] Its structural similarity to purines allows it to effectively interact with the ATP-binding sites of various enzymes. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, making it a compound of high interest for medicinal chemists.[3]

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. We move beyond mere data reporting to explain the rationale behind the analytical approach, ensuring that researchers can confidently and unambiguously confirm the structure and purity of this important synthetic intermediate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structure elucidation. For a fluorinated heterocycle like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for complete characterization.

Scientific Rationale and Data Interpretation

The electronic environment of each nucleus is influenced by the electronegativity of adjacent atoms and the overall aromatic system. The fluorine atom at the C5 position and the amine group at C6 dramatically influence the chemical shifts of the pyridine and pyrrole ring protons and carbons.

  • ¹H NMR: Protons on the pyrrolo[2,3-b]pyridine core will exhibit characteristic chemical shifts and coupling patterns. The proton at C4 will be strongly coupled to the ¹⁹F nucleus at C5, resulting in a doublet. Similarly, the proton at C7 will appear as a singlet or a narrow doublet due to coupling with the fluorine. The pyrrole protons at C2 and C3 will typically appear as doublets due to their mutual coupling. The amine (NH₂) and pyrrole (NH) protons are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.[4]

  • ¹³C NMR: The carbon directly bonded to the fluorine (C5) will show a large one-bond coupling constant (¹JCF) and its signal will be split into a doublet. Carbons two or three bonds away (C4, C6, C7a) will exhibit smaller ²JCF and ³JCF couplings.[5] These couplings are invaluable for definitive signal assignment.

  • ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[6] The chemical shift of the fluorine atom is highly responsive to its electronic environment. For a fluorine on a pyridine ring, the chemical shift provides a unique fingerprint.[3] In a proton-coupled ¹⁹F spectrum, the signal will be split by the adjacent proton at C4.

Predicted NMR Data Summary

The following tables present the predicted NMR data for this compound, based on known substituent effects on the 7-azaindole scaffold.[1][4] The data is presented for a sample dissolved in DMSO-d₆.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~11.5 br s - H1 (Pyrrole NH)
~7.80 d J(H,F) = ~4.0 H4
~7.50 d J = ~3.0 H2
~6.50 d J = ~3.0 H3
~6.30 s - H7

| ~5.90 | br s | - | 6-NH₂ |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity (from ¹⁹F) Coupling Constant (J, Hz) Assignment
~152.0 d ¹J(C,F) = ~240 C5
~148.0 s - C7a
~145.0 d ²J(C,F) = ~15 C6
~128.0 s - C2
~120.0 d ²J(C,F) = ~20 C4
~115.0 s - C4a
~100.0 s - C3

| ~98.0 | d | ³J(C,F) = ~5 | C7 |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ -130.0 d J(F,H) = ~4.0 C5-F

(Note: ¹⁹F chemical shifts are referenced to CFCl₃ at 0.00 ppm.[7])

Protocol 1: NMR Data Acquisition

This protocol outlines the steps for preparing a high-quality sample for multi-nuclear NMR analysis.

Sample Preparation

Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. A homogeneous solution free of particulates is necessary for optimal magnetic field shimming.[8][9] The choice of deuterated solvent is important; DMSO-d₆ is selected for its excellent solvating power for polar heterocyclic amines and for allowing observation of exchangeable NH protons.[10]

Materials:

  • This compound (5-10 mg for ¹H; 20-30 mg for ¹³C)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, high purity)

  • High-quality 5 mm NMR tube

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.[11]

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[10]

  • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[11]

  • Carefully transfer the clear solution into the NMR tube, ensuring a sample height of 4-5 cm.[9]

  • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Spectrometer Setup and Data Acquisition

Rationale: Modern NMR spectrometers require tuning and matching for each nucleus to ensure maximum sensitivity. Shimming is performed to optimize the homogeneity of the magnetic field. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra by removing proton couplings, resulting in sharp singlets (though ¹⁹F couplings will remain in the ¹³C spectrum).

Procedure (General guide for a 400 MHz spectrometer):

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the DMSO-d₆.

  • Perform automatic or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • For ¹H NMR:

    • Load a standard proton experiment.

    • Set appropriate spectral width (~16 ppm), acquisition time (~3-4 s), and relaxation delay (~2 s).

    • Acquire 8-16 scans for a good signal-to-noise ratio.

  • For ¹³C{¹H} NMR:

    • Tune the probe for ¹³C.

    • Load a standard proton-decoupled carbon experiment.

    • Set appropriate spectral width (~220 ppm) and a sufficient number of scans (e.g., 1024 or more) depending on sample concentration.

  • For ¹⁹F{¹H} NMR:

    • Tune the probe for ¹⁹F.

    • Load a standard proton-decoupled fluorine experiment.

    • Set the spectral width to encompass the expected chemical shift range (e.g., from -100 to -180 ppm).

    • Acquire 16-64 scans.

  • Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm). Reference the ¹⁹F spectrum externally or internally using a known standard.[12]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-30 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert shim Shim B0 Field insert->shim acquire Acquire Spectra (1H, 13C, 19F) shim->acquire process FT, Phase, Baseline acquire->process reference Reference Spectra process->reference analyze Assign Signals reference->analyze conclusion conclusion analyze->conclusion Structure Confirmed

Caption: Workflow for NMR analysis of this compound.

Part 2: High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is an indispensable technique for confirming the elemental composition of a novel compound.[13] By providing a highly accurate mass measurement (typically with < 5 ppm error), it offers a high degree of confidence in the molecular formula.[14]

Scientific Rationale and Data Interpretation

Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically generating the protonated molecular ion [M+H]⁺. The high-resolution mass analyzer (such as an Orbitrap or TOF) measures the mass-to-charge ratio (m/z) of this ion to four or more decimal places. This "exact mass" is then compared to the theoretical exact mass calculated from the molecular formula (C₇H₆FN₃).

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion. The resulting fragment ions provide structural information. For the 1H-pyrrolo[2,3-b]pyridine core, characteristic losses may include HCN from the pyrrole ring or cleavage of the fused ring system.

Predicted Mass Spectrometry Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Parameter Value
Molecular Formula C₇H₆FN₃
Calculated Exact Mass [M+H]⁺ 152.0624

| Expected Measured [M+H]⁺ | 152.0624 ± 0.0008 (for <5 ppm error) |

Table 5: Predicted Tandem MS (MS/MS) Fragmentation of [M+H]⁺

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Possible Neutral Loss
152.0624 ~125.05 HCN (from pyrrole ring)

| 152.0624 | ~135.04 | NH₃ (from amine) |

Protocol 2: LC-HRMS Data Acquisition

This protocol describes a general method for analyzing the compound using liquid chromatography coupled to a high-resolution mass spectrometer.

Sample Preparation

Rationale: The sample must be dissolved in a solvent compatible with the mobile phase to ensure good peak shape during chromatography. A dilute solution prevents detector saturation.

Materials:

  • NMR sample solution (as prepared above) or fresh solid sample

  • Methanol or Acetonitrile (LC-MS grade)

  • Water (LC-MS grade) with 0.1% Formic Acid

  • 2 mL autosampler vial with cap

Procedure:

  • Prepare a stock solution of the compound at ~1 mg/mL in methanol or DMSO.

  • Perform a serial dilution to create a working solution of ~1-10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Transfer the final solution to an autosampler vial.

LC-HRMS System Parameters

Rationale: Liquid chromatography separates the analyte from potential impurities before it enters the mass spectrometer. A C18 column is a good starting point for moderately polar compounds. A gradient elution ensures that compounds with different polarities are eluted efficiently. Formic acid is added to the mobile phase to promote protonation and improve ionization efficiency in positive ESI mode.[2]

Procedure (General guide for a UPLC-Orbitrap system):

  • UPLC System:

    • Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • HRMS System (Orbitrap):

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Sheath and Aux Gas Flow: Optimize for stability.

    • Capillary Temperature: 300 °C.

    • Scan Mode: Full scan (MS1) from m/z 100-500.

    • Resolution: 60,000 or higher.[15]

    • Data Analysis: Extract the ion chromatogram for m/z 152.0624. Compare the measured exact mass from the resulting mass spectrum to the calculated theoretical mass.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection stock Prepare Stock (~1 mg/mL) dilute Dilute to ~5 ug/mL in MeCN/H2O stock->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject Sample transfer->inject separate Separate on C18 Column inject->separate elute Gradient Elution separate->elute ionize ESI+ Ionization elute->ionize analyze Analyze Mass (e.g., Orbitrap) ionize->analyze detect Detect [M+H]+ analyze->detect conclusion conclusion detect->conclusion Formula Confirmed

Caption: Workflow for LC-HRMS analysis of this compound.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of multi-nuclear NMR and high-resolution mass spectrometry. NMR provides detailed information on the connectivity and spatial relationships of atoms within the molecule, with ¹⁹F NMR serving as a particularly sensitive probe of the local electronic environment. HRMS provides unambiguous confirmation of the elemental composition. Together, these techniques form a robust analytical workflow, providing the high-quality, reliable data essential for advancing drug development programs.

References

Using 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its ability to act as a bioisostere of purine and indole systems.[1] This framework is particularly effective in the design of kinase inhibitors due to its capacity to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2][3] This application note provides a comprehensive guide for researchers utilizing 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine , a specific 7-azaindole derivative, for the characterization and inhibition of protein kinase activity. We present the scientific rationale behind assay selection, detailed protocols for industry-standard luminescence and fluorescence-based assays, and expert guidance on data interpretation and troubleshooting.

Introduction: The Scientific Rationale

Protein kinases are a vast family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate.[4][5] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[6][7]

The compound This compound belongs to the 7-azaindole class. The defining feature of this scaffold is its nitrogen arrangement, which mimics the hydrogen bonding pattern of adenine (from ATP) and allows it to bind effectively within the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain.[1] This interaction competitively blocks the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase.[8][9] The addition of the fluoro- and amino- moieties on the pyridine ring allows for further refinement of selectivity and potency against specific kinases.

This document serves as a practical guide for researchers to effectively screen and characterize the inhibitory potential of this compound.

Physicochemical Properties of the Inhibitor

A foundational understanding of the test compound is critical for accurate and reproducible assay design.

PropertyValueSource
IUPAC Name This compound-
Synonyms 6-Amino-5-fluoro-7-azaindole-
CAS Number 866319-00-8[10]
Molecular Formula C₇H₆FN₃-
Molecular Weight 151.14 g/mol -
Solubility Soluble in DMSOCommon Practice
Storage Store at -20°C upon receipt

Note: As this is a specialized chemical, researchers should confirm purity via their own analytical methods.[10]

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism for 7-azaindole scaffolds is competitive inhibition with respect to ATP.[3][11] The inhibitor and ATP vie for the same binding site on the kinase. This has a direct and predictable impact on the inhibitor's apparent potency (IC₅₀), which will increase as the concentration of ATP in the assay increases. This relationship is described by the Cheng-Prusoff equation and is a key method for validating an ATP-competitive mechanism.[12]

cluster_0 Normal Kinase Function cluster_1 ATP-Competitive Inhibition Kinase_A Kinase Active Site Product_A Phosphorylated Product Kinase_A->Product_A Catalyzes ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Substrate_A->Kinase_A Binds Kinase_B Kinase Active Site Inhibitor This compound Inhibitor->Kinase_B Binds & Blocks ATP_B ATP ATP_B->Kinase_B Binding Prevented cluster_workflow Luminescence Assay Workflow A Prepare serial dilution of This compound in assay buffer with DMSO. B Add diluted inhibitor or DMSO control to wells. A->B C Add kinase solution to all wells. Incubate for 10-15 min (pre-incubation). B->C D Initiate reaction by adding Substrate/ATP mixture. C->D E Incubate at 30°C for 60 min (kinase reaction). D->E F Add Kinase-Glo® Reagent to stop reaction and initiate luminescence. E->F G Incubate at room temp for 10 min (signal stabilization). F->G H Measure luminescence on a plate reader. G->H I Analyze data: Normalize to controls, plot dose-response curve, calculate IC₅₀. H->I

References

Application Notes for the Investigational Use of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form key hydrogen bond interactions with the hinge regions of numerous protein kinases, making it a foundational core for the development of targeted cancer therapeutics.[1] The strategic introduction of a fluorine atom, as in 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, is a well-established method to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[2]

While direct experimental data on this compound is not extensively published, a wealth of research on structurally related 7-azaindole derivatives provides a strong rationale for its investigation as an anticancer agent.[3][4] These related compounds have been successfully developed as potent inhibitors of critical oncogenic signaling pathways.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a foundational framework for initiating the investigation of this compound, outlining hypothesized mechanisms of action and providing detailed, field-proven protocols for its systematic evaluation as a potential anticancer agent.

Hypothesized Mechanisms of Action

Based on extensive literature on the 7-azaindole scaffold, the anticancer activity of this compound is likely mediated through the inhibition of key protein kinases that drive tumor proliferation, survival, and resistance to therapy.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Abnormal activation of the FGFR signaling pathway, due to gene amplification, fusions, or mutations, is a known oncogenic driver in various cancers, including breast, lung, and bladder cancer.[5][7] Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFRs.[1][5][7] Inhibition of FGFR blocks downstream signaling through critical pathways like RAS-MEK-ERK and PI3K-Akt, thereby impeding cell proliferation and survival.[7]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimerization & Autophosphorylation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Binds Inhibitor 5-Fluoro-1H-pyrrolo [2,3-b]pyridin-6-amine Inhibitor->FGFR Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: Hypothesized inhibition of the FGFR signaling cascade.
Inhibition of the DNA Damage Response (DDR) Pathway via ATM/ATR

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the cellular response to DNA double-strand breaks.[6] Inhibiting ATM can prevent cancer cells from repairing DNA damage, leading to genomic instability and cell death, a concept known as synthetic lethality. Furthermore, ATM inhibitors can sensitize tumors to DNA-damaging agents like chemotherapy and radiation.[6][8] The 7-azaindole scaffold has been successfully utilized to develop selective ATM inhibitors.[6]

DDR_Pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome DNA_Damage DNA Damage (e.g., Chemotherapy) ATM ATM Activation DNA_Damage->ATM CHK2 p-CHK2 ATM->CHK2 p53 p-p53 ATM->p53 Repair DNA Repair ATM->Repair Inhibitor 5-Fluoro-1H-pyrrolo [2,3-b]pyridin-6-amine Inhibitor->ATM Inhibits Arrest Cell Cycle Arrest CHK2->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Figure 2: Hypothesized inhibition of the ATM-mediated DNA Damage Response.

Experimental Workflow and Protocols

A systematic approach is essential for evaluating the anticancer potential of a novel compound. The following workflow progresses from broad screening to specific mechanistic validation.

Experimental_Workflow A 1. Cell Line Selection (e.g., Breast, Lung, Colon Panel) B 2. Cytotoxicity Screening (MTT / XTT Assay) A->B C 3. Determine IC50 Values & Identify Sensitive Lines B->C D 4. Mechanism of Cell Death (Annexin V / PI Apoptosis Assay) C->D E 5. Mechanistic Validation (Western Blot for Pathway Targets) D->E

Figure 3: Recommended experimental workflow for compound evaluation.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound across a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Causality and Rationale: This is the foundational screening assay. It identifies which cancer types are sensitive to the compound and at what concentrations. The assay relies on the principle that viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells. A non-cancerous cell line (e.g., HEK-293 or tissue-matched normal cells) should be included to assess selectivity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM down to 0.1 µM) by serially diluting the stock solution in culture medium.

  • Treatment: Carefully remove the old medium from the cells. Add 100 µL of the 2x compound dilutions to the respective wells to achieve a 1x final concentration. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours. Observe for the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

Objective: To investigate whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Causality and Rationale: Differentiating between apoptosis and necrosis is crucial for understanding the compound's mechanism. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry analysis of co-stained cells allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at its determined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). This is critical as apoptotic cells often detach. Combine and pellet the cells by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cells twice with 1 mL of cold PBS to remove any residual medium.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 3: Target Engagement and Pathway Modulation (Western Blotting)

Objective: To determine if this compound modulates the activity of its hypothesized target pathways (e.g., FGFR or ATM).

Causality and Rationale: Western blotting provides direct evidence of target engagement. For kinase inhibitors, a reduction in the phosphorylation of the target kinase and its downstream substrates is a key indicator of efficacy. By probing for both the total and phosphorylated forms of proteins, one can confirm that the compound is inhibiting the kinase's activity rather than simply reducing its expression.

Methodology:

  • Cell Treatment & Lysis: Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency. Treat with the compound at IC50 and 2x IC50 concentrations for a shorter time course (e.g., 2, 6, 24 hours) to capture signaling events. For the DDR pathway, pre-treat with the compound before inducing DNA damage with a relevant agent (e.g., etoposide).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: p-FGFR, Total FGFR, p-Akt, Total Akt, p-ERK, Total ERK, p-ATM, Total ATM, p-p53, and a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to assess the specific inhibition of activity.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1. Example Cytotoxicity Profile of this compound

Cell LineCancer TypePutative Driver MutationIC50 (µM) ± SDSelectivity Index (SI)*
MCF-7BreastPIK3CA5.2 ± 0.69.6
MDA-MB-231Breast (TNBC)BRAF, TP537.8 ± 1.16.4
NCI-H460Lung (NSCLC)KRAS, PIK3CA10.1 ± 1.55.0
HCT116ColonKRAS, PIK3CA2.5 ± 0.320.0
SW620ColonKRAS, APC, TP534.1 ± 0.512.2
HEK-293Normal (Embryonic Kidney)-50.1 ± 4.5-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

References

Application Notes and Protocols: Development of Selective FGFR Inhibitors Using the 1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting FGFR with 1H-pyrrolo[2,3-b]pyridine Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in the initiation and progression of numerous cancers, including breast, lung, bladder, and liver cancer.[3][4] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention.[1][4]

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective FGFR inhibitors.[3][5] This scaffold is attractive due to its low molecular weight and high ligand efficiency, providing a solid foundation for structure-based drug design.[3] By strategically modifying this core, it is possible to develop inhibitors that exhibit high affinity for the ATP-binding pocket of FGFRs, leading to the inhibition of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-AKT pathways.[3][6] This application note provides a comprehensive guide to the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors.

The FGFR Signaling Pathway: A Visual Overview

Dysregulation of the FGFR signaling cascade can lead to uncontrolled cell growth and survival, hallmarks of cancer. The following diagram illustrates the key components of this pathway and the points of intervention for inhibitors.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 Autophosphorylation P2->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and the mechanism of action of 1H-pyrrolo[2,3-b]pyridine inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective FGFR inhibitors from the 1H-pyrrolo[2,3-b]pyridine scaffold is guided by a systematic exploration of the structure-activity relationship (SAR). The core scaffold serves as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[3] Modifications at various positions of the pyrrolopyridine ring are explored to enhance potency and selectivity.

SAR_Workflow Start Initial Hit: 1H-pyrrolo[2,3-b]pyridine Scaffold Hinge Hinge Binding Motif (Core Scaffold) Start->Hinge R1 R1 Substituent (Hydrophobic Pocket) Start->R1 R2 R2 Substituent (Solvent Exposed Region) Start->R2 Synthesis Chemical Synthesis of Analogs Hinge->Synthesis R1->Synthesis R2->Synthesis Bio_Eval Biological Evaluation Synthesis->Bio_Eval SAR_Analysis SAR Analysis Bio_Eval->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Cycles Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A generalized workflow for the structure-activity relationship-guided development of FGFR inhibitors.

A key example of successful optimization is the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, which can form a hydrogen bond with Gly485, thereby improving activity.[3] Furthermore, modifications to the phenyl group that occupies the hydrophobic pocket can significantly impact potency. For instance, the compound 4h , with a 3,5-dimethoxyphenyl group, demonstrates potent pan-FGFR inhibitory activity.[3][5]

Table 1: In Vitro Inhibitory Activity of Compound 4h

TargetIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Data sourced from Zhang et al. (2021).[3][5]

Experimental Protocols

Protocol 1: Synthesis of a Representative 1H-pyrrolo[2,3-b]pyridine FGFR Inhibitor (Analogue of 4h)

This protocol outlines a general procedure for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Substituted benzaldehyde (e.g., 3,5-dimethoxybenzaldehyde)

  • Ethanol

  • Piperidine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Condensation: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol, add the substituted benzaldehyde (1.1 eq) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Reduction: Suspend the crude intermediate in methanol and cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro FGFR Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC₅₀ values of the synthesized inhibitors against FGFR kinases using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[7][8][9]

Materials:

  • Recombinant human FGFR1, FGFR2, and FGFR3 enzymes

  • Poly(E,Y)₄ substrate

  • ATP

  • FGFR Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[9]

  • Synthesized inhibitor compounds

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds and staurosporine in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the FGFR enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.[8][9]

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific FGFR isoform.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Proliferation Assay

This protocol is used to assess the anti-proliferative activity of the FGFR inhibitors on cancer cell lines with known FGFR aberrations.

Materials:

  • Cancer cell line with FGFR alterations (e.g., MDA-MB-453 for FGFR4, or other cell lines with documented FGFR amplifications or mutations)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized inhibitor compounds

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells and resuspend them in fresh medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor compounds in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitors or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value using non-linear regression analysis.

Troubleshooting and Considerations

  • Synthesis: Ensure all reagents and solvents are anhydrous where specified to prevent side reactions. Monitor reaction progress closely by TLC to avoid over- or under-reaction.

  • Kinase Assays: The concentration of ATP relative to its Kₘ can influence the measured IC₅₀ values.[10] It is crucial to use a consistent ATP concentration for comparing the potency of different inhibitors. For very potent inhibitors, a lower enzyme concentration may be necessary for accurate IC₅₀ determination.[11]

  • Cell-Based Assays: The optimal cell seeding density and incubation time should be determined for each cell line to ensure logarithmic growth during the assay period. Poor cell permeability or active efflux of the inhibitor can lead to a discrepancy between enzymatic and cellular activities.[12]

  • Selectivity: To confirm the selectivity of the inhibitors, it is recommended to profile them against a panel of other kinases, particularly those with high homology in the ATP-binding site, such as VEGFR.[10][13][14]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a versatile and promising starting point for the development of selective and potent FGFR inhibitors. Through a systematic approach involving structure-based design, chemical synthesis, and rigorous biological evaluation, novel therapeutic candidates can be identified. The protocols and insights provided in this application note offer a robust framework for researchers engaged in the discovery and development of next-generation targeted cancer therapies.

References

Application Note: Targeting PDE4B with 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the design and evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective inhibitors of Phosphodiesterase 4B (PDE4B).

Introduction: The Rationale for Targeting PDE4B

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger that regulates a multitude of cellular processes.[1] Within inflammatory cells, elevated cAMP levels are associated with the suppression of pro-inflammatory mediators, making the inhibition of its degradation a compelling therapeutic strategy.[1][2][3] The PDE4 family is composed of four subtypes (A, B, C, and D). Notably, the PDE4B subtype is highly expressed in immune cells like macrophages and monocytes and has been identified as a key regulator of the inflammatory response.[4][5] Selective inhibition of PDE4B is hypothesized to provide potent anti-inflammatory effects while potentially mitigating the dose-limiting side effects, such as emesis, which have been linked to the inhibition of the PDE4D subtype.[6][7][8] Therefore, the development of selective PDE4B inhibitors represents a promising avenue for treating a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and neuroinflammatory disorders.[9][10]

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Chemotype

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a valuable scaffold in medicinal chemistry. Its unique electronic properties and ability to form specific hydrogen bond interactions make it an attractive starting point for inhibitor design. In the context of PDE4B, a research initiative based on scaffold hopping from a known inhibitor series identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core as a novel and potent chemotype.[11][12] This scaffold demonstrated a significant increase in potency compared to related indole and benzimidazole cores, establishing it as a promising foundation for further optimization.[11] The subsequent development of this series has led to the identification of compounds with high inhibitory activity, selectivity over PDE4D, and favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[11][13]

Mechanism of Action: Modulating the Inflammatory Cascade

PDE4B inhibitors exert their anti-inflammatory effects by preventing the breakdown of cAMP within immune cells. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[1] These pathways, in turn, phosphorylate transcription factors like cAMP-responsive element-binding protein (CREB) and modulate the activity of NF-κB, leading to a downstream reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), a key mediator in many inflammatory diseases.[3][4]

PDE4B_Signaling_Pathway Figure 1: PDE4B's Role in Inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., Adenosine Receptor) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4B PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->PDE4B Inhibits CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits AntiInflammatory Anti-inflammatory Genes (e.g., IL-10) CREB->AntiInflammatory Upregulates ProInflammatory Pro-inflammatory Genes (e.g., TNF-α) NFkB->ProInflammatory Upregulates

Caption: PDE4B degrades cAMP. Inhibition by 1H-pyrrolo[2,3-b]pyridine-2-carboxamides increases cAMP, activating PKA, which suppresses pro-inflammatory gene expression.

Protocols for Design and Evaluation

Chemical Synthesis of the 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold

Rationale: The described synthetic route provides a reliable and flexible method to generate a library of analogs for structure-activity relationship (SAR) studies. The final step employs T3P (Propylphosphonic Anhydride), a highly effective and mild coupling reagent that minimizes side reactions and simplifies purification compared to many carbodiimide-based reagents.

Synthesis_Workflow Figure 2: General Synthesis Workflow start Methyl 1H-pyrrolo[2,3-b] pyridine-2-carboxylate step1 Step 1: N-Arylation (Chan-Lam Coupling) start->step1 step2 Step 2: Ester Hydrolysis (Saponification) step1->step2 step3 Step 3: Amide Coupling (T3P) step2->step3 product Target 1H-pyrrolo[2,3-b] pyridine-2-carboxamide step3->product reagents1 Reagents: ArB(OH)₂, Cu(OAc)₂, Pyridine, CH₂Cl₂ reagents1->step1 reagents2 Reagents: NaOH, MeOH/H₂O reagents2->step2 reagents3 Reagents: Amine (R₁R₂NH), T3P, DIPEA, DMF reagents3->step3

Caption: A three-step synthesis route to generate target carboxamide inhibitors from a common starting material.

Protocol: (Adapted from ACS Med. Chem. Lett. 2020, 11, 10, 1848–1854[11][13])

  • Step 1: N-Arylation of the Pyrrole Nitrogen

    • To a solution of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in CH₂Cl₂ are added the desired arylboronic acid (ArB(OH)₂, 1.5 eq), copper(II) acetate (Cu(OAc)₂, 1.5 eq), and pyridine (2.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours or until LC-MS indicates completion.

    • Upon completion, dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield the N-arylated intermediate.

  • Step 2: Saponification of the Methyl Ester

    • Dissolve the N-arylated intermediate from Step 1 in a mixture of methanol (MeOH) and water.

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the corresponding carboxylic acid.

  • Step 3: Amide Bond Formation

    • Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add the desired primary or secondary amine (NHR₁R₂, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Add propylphosphonic anhydride (T3P, 50% in EtOAc, 1.5 eq) dropwise to the mixture.

    • Stir at room temperature for 30 minutes to 4 hours, monitoring progress by LC-MS.

    • Once complete, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify the final compound by flash chromatography or preparative HPLC.

In Vitro PDE4B Enzyme Inhibition Assay

Rationale: This primary biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4B. A fluorescence polarization (FP) based assay is a robust, high-throughput method that detects the hydrolysis of a fluorescently labeled cAMP substrate.[14][15] A high FP signal corresponds to a large molecular complex (binding agent + hydrolyzed substrate), indicating high enzyme activity, while a low signal indicates inhibition.

Protocol: (Based on commercial assay kit principles[14])

  • Materials:

    • Recombinant human PDE4B1 enzyme

    • FAM-cAMP (fluorescein-labeled cAMP substrate)

    • Binding Agent (phosphate-binding nanoparticles)

    • Assay Buffer

    • Test compounds dissolved in DMSO

    • Rolipram or Roflumilast (positive control inhibitor)

    • 384-well, low-volume, black plates

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of test compounds and controls in DMSO, then dilute further into Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Enzyme Reaction:

      • Add 5 µL of diluted test compound or control to appropriate wells.

      • Add 10 µL of a PDE4B enzyme solution (prepared in Assay Buffer to the desired concentration, e.g., 4 ng/well).

      • Initiate the reaction by adding 5 µL of FAM-cAMP substrate (e.g., 100 nM final concentration).

      • Incubate for 60 minutes at room temperature, protected from light.

    • Detection:

      • Stop the reaction by adding 10 µL of the Binding Agent solution.

      • Incubate for an additional 30 minutes at room temperature to allow for binding equilibrium.

    • Measurement:

      • Read the fluorescence polarization on a compatible microplate reader (Excitation ~485 nm, Emission ~530 nm).

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

      • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based TNF-α Release Assay

Rationale: This secondary, cell-based assay provides a more physiologically relevant measure of a compound's anti-inflammatory potential. It assesses not only target engagement within a cellular context but also accounts for cell membrane permeability.[16][17] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of TNF-α release from monocytes and macrophages, and the ability of a PDE4B inhibitor to block this release is a key indicator of functional activity.[11][18][19]

Protocol:

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

    • RPMI-1640 cell culture medium with 10% FBS.

    • Lipopolysaccharide (LPS).

    • Test compounds dissolved in DMSO.

    • Human TNF-α ELISA kit.

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells (e.g., PBMCs at 2 x 10⁵ cells/well) into a 96-well plate and allow them to adhere if necessary.

    • Prepare serial dilutions of test compounds in culture medium.

    • Pre-treat the cells by adding the diluted compounds to the wells. Incubate for 1 hour at 37°C, 5% CO₂.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated (negative) control.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well for analysis.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Data Analysis:

      • Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

      • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of compound concentration.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold is crucial for optimizing potency and selectivity. Analysis of published data reveals key SAR trends that can guide inhibitor design.[11]

Table 1: Representative SAR Data for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

CompoundN1-Substituent (Ar)Amide Substituent (R₁, R₂)PDE4B IC₅₀ (µM)Selectivity (PDE4D/PDE4B)
7 H3,4-dichlorophenyl0.48N/A
11h 3,4-dichlorophenyl3,3-difluoroazetidine0.146-fold
11a 3,4-dichlorophenylcyclopropyl0.352-fold
11b 3,4-dichlorophenylcyclobutyl0.212-fold
11j 3,4-dichlorophenylazetidine0.811-fold
14a 3-chloro-4-methylphenylcyclopropyl0.112-fold

Data synthesized from ACS Med. Chem. Lett. 2020, 11, 10, 1848–1854.[11]

SAR_Diagram Figure 3: Key SAR Insights SAR_Image label1 N1-Aryl Group: - Dihalo-substituted phenyl rings  (e.g., 3,4-dichloro) are favorable. - Influences potency. label2 Pyrrolo[2,3-b]pyridine Core: - Essential for activity. - Superior to indole or  benzimidazole scaffolds. label3 Amide Moiety: - Small, strained rings (cyclopropyl,  cyclobutyl) are well-tolerated. - Introduction of fluorine (e.g., 3,3-difluoroazetidine)  can improve potency and selectivity.

Caption: Key regions of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold and their impact on inhibitory activity.

Key Insights from SAR:

  • Pyrrolo[2,3-b]pyridine Core: This core is critical for potent PDE4B inhibition. Moving the nitrogen in the six-membered ring or removing it entirely leads to a significant loss of activity.[11]

  • N1-Aryl Substituent: Electron-withdrawing groups, particularly di-halogenated phenyl rings, at the N1 position of the pyrrole are consistently found in potent inhibitors. This group likely occupies a key hydrophobic pocket in the enzyme's active site.

  • Carboxamide Moiety: The nature of the amide substituent is a primary driver of both potency and selectivity. Small, hydrophobic, or strained rings like cyclopropyl and cyclobutyl are favorable. The introduction of fluorine, as seen in the 3,3-difluoroazetidine ring of compound 11h , significantly boosted both potency and selectivity over the PDE4D isoform.[11][12] This suggests that specific interactions in this region can be exploited to differentiate between the highly homologous active sites of PDE4 subtypes.

References

The Strategic Application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine in the Discovery of Novel Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Antiviral Drug Design

In the relentless pursuit of novel antiviral agents, medicinal chemists are increasingly turning to privileged scaffolds – molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity. The 7-azaindole nucleus, a bioisostere of indole, has emerged as one such scaffold, underpinning the development of a multitude of therapeutic agents, including those with potent antiviral activity.[1][2] This guide focuses on a particularly valuable derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine , and its strategic application in the synthesis and discovery of next-generation antiviral drugs. The introduction of fluorine at the 5-position and an amine group at the 6-position offers unique electronic and structural properties that can be exploited to enhance antiviral potency, selectivity, and pharmacokinetic profiles.

Application Notes: Rationale for Use and Mechanistic Insights

The 7-Azaindole Core: A Superior Bioisostere

The 7-azaindole scaffold is an isostere of indole where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the molecule's physicochemical properties, often leading to improved aqueous solubility, a critical factor in drug development.[1] Furthermore, the pyridine nitrogen introduces an additional hydrogen bond acceptor, enhancing the molecule's ability to interact with biological targets. This bioisosteric replacement has been a successful strategy in antiviral drug discovery, leading to compounds with improved efficacy and safety profiles.[3]

Strategic Functionalization: The Role of 5-Fluoro and 6-Amino Substituents

The specific substitution pattern of This compound is not arbitrary; it is a calculated design element aimed at overcoming common challenges in drug development:

  • 5-Fluoro Substitution: The incorporation of a fluorine atom can have profound effects on a molecule's properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine's high electronegativity can modulate the acidity of the pyrrole N-H, influencing its hydrogen bonding capabilities. In some instances, fluorine substitution has been shown to significantly enhance antiviral potency.[3]

  • 6-Amino Substitution: The primary amine at the 6-position serves as a versatile chemical handle for further molecular elaboration. It provides a nucleophilic site for the introduction of a wide array of substituents through reactions such as acylation, sulfonylation, or reductive amination. This allows for the systematic exploration of the chemical space around the 7-azaindole core to optimize interactions with the viral target.

Antiviral Targets and Mechanism of Action

Derivatives of the 7-azaindole scaffold have demonstrated activity against a range of viruses, including influenza and coronaviruses.[4][5][6] The primary mechanism of action for many of these compounds is the inhibition of key viral or host proteins essential for viral replication.

  • Viral Polymerase Inhibition: A notable example is the inhibition of the influenza virus PB2 subunit, a component of the viral RNA-dependent RNA polymerase.[5][6] By targeting this essential enzyme, 7-azaindole derivatives can effectively halt viral replication.

  • Kinase Inhibition: The 7-azaindole scaffold is a well-established framework for the design of kinase inhibitors.[2] Many viruses rely on host cell kinases for their replication. Therefore, targeting these host factors represents a promising broad-spectrum antiviral strategy.

  • Inhibition of Viral Entry: Recent studies have shown that 7-azaindole derivatives can inhibit the entry of SARS-CoV-2 into host cells by disrupting the interaction between the viral spike protein and the human ACE2 receptor.[4]

The following diagram illustrates a general workflow for antiviral drug discovery utilizing this compound.

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization & Preclinical Development A Starting Material: This compound B Chemical Synthesis of Derivative Library A->B Functionalization of 6-amino group C Primary Antiviral Screening (e.g., Cell-based CPE assay) B->C D Secondary Screening (e.g., Viral Yield Reduction Assay) C->D Hit Identification E Mechanism of Action Studies (e.g., Enzymatic Assays, Target Engagement) D->E Lead Prioritization F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G Improved Potency & Pharmacokinetics H In Vivo Efficacy Studies (Animal Models) G->H Candidate Selection

Caption: Antiviral Drug Discovery Workflow.

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative antiviral compound starting from this compound and for its subsequent evaluation in a cell-based antiviral assay.

Protocol 1: Synthesis of a Hypothetical N-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-yl)benzamide Derivative

This protocol describes a plausible, two-step synthesis of a benzamide derivative, a common structural motif in antiviral compounds.

Step 1: N-Protection of the Pyrrole Nitrogen

The pyrrole nitrogen is often protected to prevent side reactions during subsequent functionalization of the 6-amino group. A common protecting group is the benzenesulfonyl (Bs) group.

  • Materials:

    • This compound

    • Benzenesulfonyl chloride

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzenesulfonyl chloride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the N-protected intermediate.

Step 2: Acylation of the 6-Amino Group

  • Materials:

    • N-protected this compound

    • Benzoyl chloride

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the N-protected intermediate (1.0 eq) in anhydrous DCM and pyridine (2.0 eq).

    • Cool the solution to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final benzamide derivative.

The following diagram illustrates the synthetic pathway.

G A This compound B N-protected intermediate A->B 1. NaH, DMF 2. Benzenesulfonyl chloride C Final Benzamide Derivative B->C Benzoyl chloride, Pyridine, DCM

Caption: Synthetic scheme for a benzamide derivative.

Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol outlines a general method to assess the antiviral activity of synthesized compounds against a virus that causes a visible cytopathic effect (CPE) in cell culture.

  • Materials:

    • Host cell line susceptible to the virus of interest (e.g., Vero, MDCK)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Virus stock of known titer

    • Synthesized test compounds dissolved in DMSO

    • Positive control antiviral drug

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

    • Plate reader

  • Procedure:

    • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.

    • After 24 hours, prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the growth medium from the cell plates and add the compound dilutions. Include wells with medium only (cell control) and wells with a known antiviral drug (positive control).

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours. Leave some wells uninfected as cell controls.

    • Incubate the plates at 37 °C in a 5% CO2 incubator.

    • After the incubation period (when CPE is clearly visible in the virus control wells), assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

    • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

The following diagram outlines the workflow for the CPE inhibition assay.

G A Seed Host Cells in 96-well plate B Add Serial Dilutions of Test Compounds A->B C Infect with Virus B->C D Incubate (48-72h) C->D E Assess Cell Viability D->E F Data Analysis (EC50, CC50, SI) E->F

Caption: Workflow for CPE Inhibition Assay.

Data Presentation

The results from the antiviral assays should be tabulated for clear comparison of the synthesized compounds.

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound X1.5>100>66.7
Compound Y0.885106.3
Positive Control0.5>100>200

Conclusion and Future Directions

This compound represents a highly valuable and strategically designed building block for the discovery of novel antiviral agents. Its unique substitution pattern provides medicinal chemists with the tools to fine-tune the properties of the 7-azaindole scaffold, leading to compounds with enhanced potency, selectivity, and drug-like properties. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new antiviral candidates based on this promising scaffold. Future efforts should focus on exploring a wider range of substitutions at the 6-amino position and on elucidating the precise molecular interactions of these compounds with their viral or host targets to guide further rational drug design.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

A Plausible Synthetic Pathway

The synthesis of this compound, a substituted 7-azaindole, can be approached through a multi-step sequence. A logical and scientifically sound, though hypothetical, pathway is outlined below. This pathway will serve as the framework for our troubleshooting guide.

Synthetic_Pathway A 2-amino-3-bromo-5-fluoropyridine B Sonogashira Coupling (e.g., TMS-acetylene) A->B Step 1 C 3-((trimethylsilyl)ethynyl)-5-fluoropyridin-2-amine B->C D Deprotection & Cyclization (e.g., TBAF, then base) C->D Step 2 E 5-Fluoro-1H-pyrrolo[2,3-b]pyridine D->E F Bromination (e.g., NBS) E->F Step 3 G 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine F->G H Buchwald-Hartwig Amination (e.g., Ammonia source) G->H Step 4 I This compound H->I

Caption: Plausible synthetic route for this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you might encounter at each stage of the synthesis.

Step 1 & 2: Formation of the 7-Azaindole Core

Question: My yield for the formation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine is consistently low after the Sonogashira coupling and cyclization steps. What are the likely causes?

Answer: Low yields in this initial phase often stem from issues in either the Sonogashira coupling or the subsequent cyclization. Let's break down the potential problems:

  • Sonogashira Coupling Issues:

    • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] The pyridine nitrogen can also coordinate to the palladium, inhibiting its activity.[1] Using a higher catalyst loading or a pre-catalyst might be beneficial.

    • Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS. If the starting material is still present after the expected reaction time, consider increasing the temperature or reaction time. The choice of copper co-catalyst (e.g., CuI) and base (e.g., a trialkylamine) is also critical for an efficient reaction.[2][3]

  • Cyclization Issues:

    • Incomplete Deprotection of the Alkyne: If you are using a protected alkyne like TMS-acetylene, incomplete removal of the protecting group will prevent cyclization. Ensure your deprotection conditions (e.g., with a fluoride source like TBAF) are effective.

    • Suboptimal Cyclization Conditions: The base-mediated cyclization to form the pyrrole ring is a crucial step. The choice of base and solvent can significantly impact the yield.[2] Experiment with different bases (e.g., NaH, KOtBu) and anhydrous solvents to find the optimal conditions.

Experimental Protocol: Sonogashira Coupling and Cyclization

  • Sonogashira Coupling: To a solution of 2-amino-3-bromo-5-fluoropyridine (1.0 eq) in an anhydrous solvent (e.g., THF or dioxane) under an inert atmosphere, add TMS-acetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper co-catalyst (e.g., CuI, 10 mol%). Add a suitable base (e.g., triethylamine, 3.0 eq) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Deprotection: After completion, filter the reaction mixture and concentrate the solvent. Dissolve the crude product in a suitable solvent (e.g., THF) and treat with a fluoride source (e.g., TBAF, 1.1 eq) to remove the TMS group.

  • Cyclization: To the deprotected intermediate, add a strong base (e.g., NaH or KOtBu) in an anhydrous solvent and heat to facilitate the intramolecular cyclization to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 3: Bromination of the 7-Azaindole Core

Question: I am observing multiple products during the bromination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine with NBS. How can I improve the regioselectivity for the 6-position?

Answer: Achieving high regioselectivity in the electrophilic substitution of 7-azaindoles can be challenging. The formation of multiple brominated isomers is a common issue. Here's how to address it:

  • Reaction Conditions: The solvent and temperature can influence the selectivity. Running the reaction at a lower temperature may favor the desired isomer.

  • Protecting Groups: The N-H of the pyrrole ring can be protected (e.g., with a silyl or sulfonyl group) to direct the bromination. However, this adds extra steps to your synthesis.

  • Alternative Brominating Agents: While N-bromosuccinimide (NBS) is common, other brominating agents might offer better selectivity.

Step 4: Buchwald-Hartwig Amination

Question: The final Buchwald-Hartwig amination step to introduce the 6-amino group is giving a low yield. What are the critical parameters to optimize?

Answer: The Buchwald-Hartwig amination is a powerful reaction, but its success with heteroaromatic substrates like 6-bromo-5-fluoro-7-azaindole is highly dependent on the reaction conditions.[4][5][6]

  • Catalyst and Ligand Selection: This is arguably the most critical factor. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand determines the efficiency of the catalytic cycle.[7] For electron-deficient pyridines, bulky and electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often required to promote the reaction and prevent catalyst inhibition by the pyridine nitrogen.[1][7] Using a pre-catalyst can also lead to more reproducible results.[8]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[9] The base's strength and solubility can affect the reaction rate and yield.

  • Ammonia Source: Using ammonia directly can be challenging due to its volatility and potential to inhibit the catalyst. Ammonia surrogates like benzophenone imine followed by hydrolysis, or using an ammonium salt with a strong base, can be more effective.[6]

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[7] The reaction often requires elevated temperatures (80-110 °C) to proceed at a reasonable rate.[7]

Troubleshooting Buchwald-Hartwig Amination

Problem Potential Cause Troubleshooting Strategy
Low or no conversion Catalyst inhibition/deactivationUse a bulky, electron-rich ligand (e.g., XPhos, RuPhos).[1][7] Switch to a palladium pre-catalyst.[8] Ensure strictly anhydrous and anaerobic conditions.
Inappropriate baseScreen different strong, non-nucleophilic bases (NaOtBu, LiHMDS, Cs₂CO₃).[9]
Formation of side products (e.g., hydrodehalogenation) Competing reaction pathwaysEmploy bulky ligands to favor reductive elimination.[7] Lower the reaction temperature if possible.
Inconsistent results Trace impurities in reagents/solventsUse high-purity, anhydrous solvents and reagents. Degas the solvent before use.

digraph "Troubleshooting_Amination" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Yield in Amination Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Q1 [label="Is there any product formation?"];
A1_No [label="No"];
A1_Yes [label="Yes, but low conversion"];
Troubleshoot_Catalyst [label="Check Catalyst/Ligand System\n- Use bulky, electron-rich ligand\n- Try a pre-catalyst\n- Ensure inert atmosphere", shape=note];
Troubleshoot_Base [label="Optimize Base\n- Screen NaOtBu, LiHMDS, Cs2CO3", shape=note];
Troubleshoot_Conditions [label="Optimize Reaction Conditions\n- Increase temperature\n- Increase reaction time\n- Check solvent purity", shape=note];
Side_Products [label="Are there significant side products?"];
Hydrodehalogenation [label="Hydrodehalogenation observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Troubleshoot_Side_Products [label="Minimize Side Reactions\n- Use bulkier ligand\n- Lower reaction temperature", shape=note];
Purification_Issues [label="Difficulty in Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Troubleshoot_Purification [label="Optimize Purification\n- Screen different chromatography conditions\n- Consider recrystallization", shape=note];
End [label="Optimized Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1;
Q1 -> A1_No [label="No"];
Q1 -> A1_Yes [label="Yes"];
A1_No -> Troubleshoot_Catalyst;
A1_Yes -> Troubleshoot_Conditions;
Troubleshoot_Catalyst -> Troubleshoot_Base;
Troubleshoot_Base -> Troubleshoot_Conditions;
Troubleshoot_Conditions -> Side_Products;
Side_Products -> Hydrodehalogenation [label="Yes"];
Side_Products -> Purification_Issues [label="No"];
Hydrodehalogenation -> Troubleshoot_Side_Products;
Troubleshoot_Side_Products -> Purification_Issues;
Purification_Issues -> Troubleshoot_Purification;
Troubleshoot_Purification -> End;

}

Caption: Troubleshooting workflow for the Buchwald-Hartwig amination step.

Frequently Asked Questions (FAQs)

Q1: What is the best method for fluorinating the pyridine ring at the 5-position?

A1: Direct C-H fluorination of pyridines can be challenging. A common strategy is to start with a pre-fluorinated building block, such as 3-bromo-5-fluoropyridine, and then introduce the amino group that will eventually form the pyrrole ring. Alternatively, methods like the Balz-Schiemann reaction on an amino-substituted pyridine can be used, but these involve diazonium salts which require careful handling.[10] More modern methods using reagents like Selectfluor® or silver(II) fluoride are also being developed for direct fluorination.[11][12]

Q2: How can I effectively purify the final product, this compound?

A2: Aminopyridines can be challenging to purify due to their basicity, which can cause tailing on silica gel chromatography. Here are some tips:

  • Column Chromatography: Use a silica gel column, but consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.

  • Acid-Base Extraction: You can exploit the basicity of the amino group. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur:

  • Over-bromination: In the bromination step, di- or tri-brominated products can form if the reaction is not carefully controlled.

  • Hydrodehalogenation: During the Buchwald-Hartwig amination, the bromo group can be replaced by a hydrogen atom, leading to the formation of 5-fluoro-7-azaindole as a byproduct.[7]

  • Dimerization: Under certain conditions, self-coupling of the starting materials or intermediates can occur.

Q4: What analytical techniques are best for characterizing the final product?

A4: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity. ¹⁹F NMR will confirm the presence and location of the fluorine atom.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

  • HPLC/LC-MS: These techniques are useful for assessing the purity of the final compound and for monitoring the progress of the reaction.

References

Purification techniques for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry, particularly in the development of kinase inhibitors, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine requires high purity for reliable downstream applications. This guide, designed for researchers and drug development professionals, provides a comprehensive technical support framework for its purification. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during the purification of this and structurally related 7-azaindole derivatives.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of this compound.

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective method for purifying pyrrolopyridine derivatives is silica gel flash column chromatography.[1] The choice of eluent is critical and should be optimized using Thin Layer Chromatography (TLC) beforehand. For achieving very high purity (>99%), recrystallization or preparative High-Performance Liquid Chromatography (HPLC) may be necessary as subsequent steps.

Q2: What are the typical physical properties I should be aware of?

A2: this compound is typically a solid with low solubility in water but good solubility in common organic solvents like dichloromethane and chloroform.[2] The 7-azaindole core provides a degree of stability, but it can be sensitive to strong acids, strong bases, and high temperatures, which may lead to degradation.[1][2]

Q3: How should I store the purified compound?

A3: For long-term storage, the compound should be stored as a lyophilized powder at -20°C to -80°C.[3][4] It is advisable to aliquot the sample upon receipt to avoid repeated freeze-thaw cycles, which can degrade the product.[3] Short-term storage for up to a week can be at 4°C.[3]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting minor impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the molecular weight of the product and identifying any impurities.[1] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation of the final product.[1]

Purification Strategy Decision Workflow

This workflow provides a general decision-making process for purifying your crude product.

G start Crude Product tlc_analysis Analyze by TLC/LC-MS start->tlc_analysis decision_purity Purity >95% and Single Major Spot? tlc_analysis->decision_purity recrystallize Recrystallization decision_purity->recrystallize Yes column_chrom Silica Gel Flash Column Chromatography decision_purity->column_chrom No final_product Final Product (>98% Purity) recrystallize->final_product analyze_fractions Analyze Fractions (TLC/LC-MS) column_chrom->analyze_fractions pool_pure Pool Pure Fractions & Concentrate analyze_fractions->pool_pure decision_purity_post_col Purity >98%? pool_pure->decision_purity_post_col decision_purity_post_col->final_product Yes prep_hplc Preparative HPLC decision_purity_post_col->prep_hplc No (Closely Eluting Impurities) prep_hplc->final_product

Caption: Purification strategy decision tree.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the purification of this compound.

Symptom / Issue Possible Cause(s) Recommended Action(s) & Explanation
Low Purity After Column Chromatography 1. Inappropriate Solvent System: The chosen eluent may not provide adequate separation between the product and impurities.Solution: Re-optimize the solvent system using TLC with various solvent polarities (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). Aim for an Rf value of ~0.3 for the desired product for optimal separation on the column.
2. Column Overloading: Too much crude material was loaded onto the column relative to its size.Solution: Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
3. Poor Column Packing: Channels or cracks in the silica gel bed lead to poor separation.Solution: Ensure the silica gel is packed as a uniform, homogenous slurry without any air bubbles. Wet loading the sample adsorbed onto a small amount of silica can also improve resolution over liquid loading a large volume.
Product Degradation During Purification 1. Prolonged Exposure to Silica: The slightly acidic nature of silica gel can degrade sensitive compounds, especially during long chromatography runs.Solution: Use a faster flow rate or a gradient elution to reduce the residence time on the column. Alternatively, consider using deactivated (e.g., triethylamine-treated) silica gel. The 7-azaindole core can be sensitive to acidic conditions.[1]
2. High Temperature: The compound may be thermally labile.Solution: Perform work-up and concentration steps at reduced temperature (e.g., using an ice bath and a rotary evaporator with a low-temperature water bath).[1]
Unknown Impurity Peak in HPLC/LC-MS 1. Incomplete Reaction: Starting materials or reaction intermediates are present.Solution: Monitor the reaction more closely using TLC or LC-MS to ensure it has gone to completion before work-up.[1]
2. Side Reaction or Degradation Product: The reaction conditions may have generated byproducts.Solution: Isolate the impurity using preparative HPLC for structural elucidation by NMR.[1] Once identified, reaction conditions (temperature, reagents, solvent) can be modified to minimize its formation. A forced degradation study can confirm if it's a degradation product.[1]
3. Contaminated Reagents/Solvents: Impurities may be introduced from the materials used.Solution: Use high-purity or freshly distilled solvents and verify the purity of starting materials before beginning the synthesis.[1]
Low Recovery After Purification 1. Product Loss During Work-up: The product may have partial solubility in the aqueous phase during extractions.Solution: Minimize the volume of aqueous washes or perform a back-extraction of the combined aqueous layers with an organic solvent (e.g., EtOAc or DCM) to recover any dissolved product.[1]
2. Irreversible Adsorption on Silica: Highly polar compounds can bind strongly to silica gel.Solution: Use a more polar eluent system, such as one containing methanol or a small percentage of ammonia/triethylamine to help elute the compound.

Impurity Identification Workflow

G start Unexpected Peak in Crude Product Analysis lcms LC-MS Analysis start->lcms mw_det Determine Molecular Weight of Impurity lcms->mw_det decision_mw Does MW Match Starting Material or Expected Byproduct? mw_det->decision_mw prep_hplc Isolate Impurity via Preparative HPLC decision_mw->prep_hplc No optimize Optimize Reaction/ Purification Conditions decision_mw->optimize Yes nmr Structural Elucidation (1H, 13C, 2D NMR) prep_hplc->nmr nmr->optimize

Caption: Troubleshooting workflow for an unknown impurity.

Detailed Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol is the standard first-pass purification method for this compound. The principle is to separate compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).

1. Preparation and TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Spot the solution on a TLC plate.
  • Develop the TLC plate in various solvent systems to find an optimal eluent. A good target is an Rf value of 0.2-0.4 for the desired product.
  • Recommended Starting Solvent Systems:
  • Ethyl Acetate / Hexanes (gradient from 20% to 100% Ethyl Acetate)
  • Dichloromethane / Methanol (gradient from 0% to 10% Methanol)
  • Visualize the spots using a UV lamp (254 nm).

2. Column Packing:

  • Select an appropriately sized column based on the amount of crude material.
  • Prepare a slurry of silica gel in the least polar starting solvent (e.g., 100% Hexanes).
  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel, and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
  • Wet Loading: Dissolve the crude product in the smallest possible volume of the starting eluent and carefully load it onto the column.

4. Elution and Fraction Collection:

  • Begin eluting with the starting solvent system, gradually increasing the polarity based on your TLC analysis.
  • Collect fractions in test tubes and monitor the elution of the product by TLC.
  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Concentrate the pooled pure fractions using a rotary evaporator.
  • Place the resulting solid under high vacuum to remove any residual solvent.
  • Obtain the final mass and calculate the yield.
  • Confirm purity and identity using HPLC, LC-MS, and NMR.[1]

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to remove minor impurities and obtain a crystalline solid, provided a suitable solvent system can be found.

1. Solvent Screening:

  • Test the solubility of the compound in various solvents at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but not when cold.
  • Potential solvents to screen include: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile, or a mixture (e.g., Ethanol/Water).

2. Procedure:

  • Place the impure solid in a flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.
  • To maximize yield, place the flask in an ice bath for 30-60 minutes.
  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
  • Dry the crystals under high vacuum.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the 7-azaindole scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this important heterocyclic motif. Here, we will dissect common experimental issues, provide evidence-based solutions, and offer detailed protocols to enhance the efficiency and reproducibility of your synthetic efforts.

The 7-azaindole nucleus is a prevalent feature in numerous biologically active compounds. However, its functionalization via cross-coupling reactions is often challenging due to the electronic properties of the bicyclic system. The pyridine nitrogen can act as a Lewis base, coordinating to the palladium catalyst and potentially leading to deactivation or undesired side reactions. This guide provides a systematic approach to overcoming these hurdles.

General Challenges & Key Considerations: FAQs

Q1: Why are cross-coupling reactions with 7-azaindoles often problematic?

A1: The primary challenge stems from the inherent nature of the 7-azaindole scaffold itself. The pyridine nitrogen (N7) and the pyrrolic nitrogen (N1) can act as chelating ligands for the palladium catalyst. This chelation can sequester the active catalytic species, leading to catalyst deactivation and low reaction yields.[1] Furthermore, the unprotected N1-H can undergo competitive N-arylation, particularly in Buchwald-Hartwig aminations, leading to undesired side products.[1]

Q2: What is the first step I should consider to improve my reaction?

A2: Careful selection of the palladium source and ligand is paramount. Instead of traditional sources like Pd(OAc)₂, consider using pre-formed palladium precatalysts. These are often more resistant to undesirable coordination with the 7-azaindole.[1] Modern, sterically hindered biarylphosphine ligands such as RuPhos, XPhos, and SPhos have demonstrated significant success in these couplings by promoting rapid catalytic turnover and minimizing catalyst poisoning.[1][2]

Q3: Should I protect the N1-H of the 7-azaindole?

A3: N-protection can be a viable strategy to prevent catalyst poisoning and N-arylation side reactions.[3][4] Common protecting groups include Boc, Ts, and SEM. However, the additional protection and deprotection steps add to the overall synthesis length. For many applications, particularly in Buchwald-Hartwig aminations, recent advances with specialized ligands and precatalysts allow for the efficient coupling of unprotected 7-azaindoles.[1][5]

Troubleshooting Specific Cross-Coupling Reactions

This section provides detailed troubleshooting advice for the most common palladium-catalyzed cross-coupling reactions used to functionalize 7-azaindoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, with 7-azaindole substrates, issues such as low yield and incomplete conversion are common.

Q: My Suzuki-Miyaura coupling of a halo-7-azaindole is giving low to no yield. What should I try?

A:

  • Evaluate Your Catalyst System: If you are using a traditional catalyst like Pd(PPh₃)₄, consider switching to a more robust system. A combination of a palladium precatalyst with a sterically demanding phosphine ligand like SPhos can be highly effective.[6]

  • Optimize the Base and Solvent: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.[6][7] The solvent system also plays a key role; mixtures of toluene/ethanol or dioxane/water are commonly used.[6][8]

  • Increase Reaction Temperature: Suzuki couplings with electron-rich heterocycles like 7-azaindoles can be sluggish. Increasing the reaction temperature to 80-110 °C can significantly improve the reaction rate and yield.[6][9]

  • Check Boronic Acid Quality: Ensure your boronic acid or boronate ester is pure and has not degraded during storage. If in doubt, use a freshly opened bottle or recrystallize the reagent.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Buchwald_Hartwig_Cycle cluster_catalyst Catalytic Cycle Pd0 Pd(0)L_n PdII_complex L_nPd(II)(Ar)X Pd0->PdII_complex Ar-X Deactivation Catalyst Deactivation (7-Azaindole Chelation) Pd0->Deactivation Inhibition OxAdd Oxidative Addition PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]X PdII_complex->PdII_Amine HNR'R'' PdII_complex->Deactivation Amine_Coord Amine Coordination PdII_Amido L_nPd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido -HX Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product Reduct_Elim Reductive Elimination Product->Pd0

References

Technical Support Center: Solubility Enhancement for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 6-amino-5-fluoro-7-azaindole). This molecule is a critical building block in medicinal chemistry and drug discovery. However, like many heterocyclic compounds, it can exhibit poor aqueous solubility, posing a significant challenge for biological screening, formulation, and in-vivo studies.

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to systematically troubleshoot and improve the solubility of this compound, moving from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

A: The insolubility of this compound in neutral aqueous media stems from its molecular structure. The fused pyrrolopyridine ring system is largely flat, aromatic, and hydrophobic, which favors self-association and crystallization over interaction with water molecules. While the amine group adds some polarity, the overall character of the molecule is lipophilic, leading to poor aqueous solubility. A related compound, 7-azaindole, is known to have solubility challenges, which are often addressed by derivatization.[1]

Q2: What is the first and most important step I should take to improve its solubility?

A: The first and most effective step is pH adjustment . The molecule contains a primary amine (-NH2) at the 6-position, which is basic. By lowering the pH of your aqueous solution (e.g., to pH 2-4), you can protonate this amine group to form a positively charged ammonium salt (R-NH3+). This ionic form is significantly more polar and, therefore, more soluble in water.[2][]

Q3: What are some common organic solvents I can use to prepare a stock solution?

A: For creating a concentrated stock solution, this compound is generally soluble in common polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for initial stock preparation. It also shows good solubility in solvents like methanol and dichloromethane.[4][5]

Q4: Can I use heat to dissolve the compound?

A: Gentle heating can temporarily increase the solubility of the compound to aid dissolution. However, be cautious. Once the solution cools to ambient temperature, the compound may precipitate out, especially if the solution is supersaturated. This method is often used in conjunction with other techniques but should not be relied upon as the sole method for maintaining solubility. Always check the compound's stability at elevated temperatures.

Troubleshooting Guide: A Systematic Approach to Solubilization

This section provides detailed, question-driven guides to address specific solubility challenges. We will explore the science behind each technique and provide actionable protocols.

Solubility Troubleshooting Workflow

Before diving into specific techniques, this workflow provides a logical decision-making process for tackling solubility issues with this compound.

G cluster_0 cluster_1 Step 1: Fundamental Approaches cluster_2 Step 2: Co-Solvent & Excipient Screening cluster_3 Step 3: Advanced Formulation start Start: Compound is Insoluble in Aqueous Buffer (e.g., PBS pH 7.4) ph_adjust Is the compound basic? (Yes, amine at C6) start->ph_adjust lower_ph Lower pH with Acid (e.g., HCl, Citrate Buffer) ph_adjust->lower_ph Yes ph_success SOLUBLE? (Target Achieved) lower_ph->ph_success cosolvent Try Co-solvent System (e.g., DMSO, PEG-400, Ethanol) ph_success->cosolvent No cosolvent_success SOLUBLE? cosolvent->cosolvent_success complexation Use Complexation Agent (e.g., Cyclodextrins) complex_success SOLUBLE? complexation->complex_success cosolvent_success->complexation No asd Consider Amorphous Solid Dispersion (ASD) complex_success->asd No formulation_dev Proceed to full formulation development asd->formulation_dev

Caption: A decision tree for systematically improving the solubility of the target compound.

Guide 1: pH Adjustment and Salt Formation

Q: You mentioned lowering the pH. How does this work, and what is the best way to do it?

A: Mechanism of Action: Protonation of the Basic Amine

The primary amine group on the this compound molecule acts as a Brønsted-Lowry base, meaning it can accept a proton (H+). In a neutral aqueous environment (pH ~7), the amine is largely in its neutral, uncharged state (R-NH2), which is poorly soluble. By adding an acid, you increase the concentration of H+ ions in the solution. These protons are accepted by the lone pair of electrons on the nitrogen atom, forming a positively charged ammonium cation (R-NH3+). This process is called salt formation.[2] The resulting salt has strong ion-dipole interactions with water, dramatically increasing its aqueous solubility.[6][7]

G cluster_0 Insoluble Form (Neutral pH) cluster_1 Soluble Form (Low pH) node1 R-NH₂ node2 R-NH₃⁺ node1->node2 + H⁺ (Acid) node2->node1 - H⁺ (Base)

Caption: Protonation of the amine group at low pH leads to a more soluble cationic salt.

Experimental Protocol: pH-Solubility Profile

This experiment will help you determine the optimal pH for solubilizing your compound.

  • Preparation: Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0). Citrate or phosphate buffers are common choices.

  • Addition of Compound: Add an excess amount of your solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added to create a suspension.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases.

Guide 2: Utilizing Co-solvent Systems

Q: The pH adjustment helped, but I need to achieve an even higher concentration for my in-vitro assay, and the low pH might affect my cells. What's next?

A: Mechanism of Action: Altering Solvent Polarity

If pH adjustment alone is insufficient or incompatible with your experimental system, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, making it easier for the compound to dissolve.[8] Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water, creating a more favorable environment for the non-polar regions of your molecule.[9]

Common Co-solvents for Preclinical Formulations
Co-solventTypical Concentration RangeKey Properties & Considerations
DMSO 0.1% - 10%Excellent solubilizing power. Can be cytotoxic at >0.5-1% in many cell-based assays. Ideal for high-concentration stock solutions.
Ethanol 5% - 20%Good solubilizer, less toxic than DMSO. Can cause protein precipitation at high concentrations.
Polyethylene Glycol 400 (PEG 400) 10% - 60%Low toxicity, commonly used in preclinical in-vivo formulations. Can be viscous.[10]
Propylene Glycol (PG) 10% - 50%Good safety profile, often used in combination with other co-solvents.[]
Experimental Protocol: Co-solvent Screening
  • Primary Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Test Systems: Prepare several aqueous buffer systems (at a biologically compatible pH, e.g., 7.4) containing varying percentages of a co-solvent. For example:

    • Buffer + 10% PEG 400

    • Buffer + 20% PEG 400

    • Buffer + 10% Propylene Glycol

    • Buffer + 5% Ethanol + 5% PEG 400

  • Dilution & Observation: Add a small volume of your DMSO stock to each test system to achieve your target final concentration. Vortex immediately and observe for any precipitation.

  • Incubation: Let the solutions stand at room temperature for at least one hour and observe again. A stable solution will remain clear.

  • Optimization: This screening will identify the co-solvent or combination that best maintains the solubility of your compound at the desired concentration while minimizing the percentage of organic solvent.

Guide 3: Complexation with Cyclodextrins

Q: I need a formulation for an in-vivo study and want to avoid high concentrations of organic co-solvents. Is there an alternative?

A: Mechanism of Action: Host-Guest Inclusion Complexes

Cyclodextrins are an excellent alternative for improving aqueous solubility, particularly for in-vivo applications.[11][12] These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[13] The poorly soluble drug (the "guest") can partition into the hydrophobic core of the cyclodextrin molecule (the "host"), forming a water-soluble inclusion complex.[11][14] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[15]

Commonly used derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly enhanced aqueous solubility and safety profiles compared to native β-cyclodextrin.[16]

Experimental Protocol: Formulation with HP-β-CD
  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. A 20-40% (w/v) solution in water or a suitable buffer is a good starting point.

  • Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while vortexing or stirring.

  • Facilitate Complexation: Gently heat the mixture (e.g., to 40-50°C) and/or sonicate for 30-60 minutes. This provides the energy needed to facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Equilibration & Filtration: Allow the solution to cool to room temperature and stir for several hours (or overnight) to reach equilibrium. If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it.

  • Quantification: Analyze the clear filtrate via HPLC or LC-MS to determine the final concentration of the solubilized compound.

Guide 4: Advanced Strategies - Amorphous Solid Dispersions

Q: My compound is still proving difficult to formulate for solid oral dosage forms. Are there more advanced techniques?

A: Mechanism of Action: Overcoming Crystal Lattice Energy

For challenging compounds intended for solid dosage forms, creating an Amorphous Solid Dispersion (ASD) is a powerful strategy.[17] Crystalline materials have a highly ordered, low-energy state that requires significant energy to break apart before they can dissolve. In an ASD, the drug is molecularly dispersed in a high-energy, non-crystalline (amorphous) state within a polymer matrix.[18][19] This amorphous form does not have a crystal lattice to overcome, leading to much faster dissolution and the ability to achieve supersaturated concentrations in solution, which can significantly enhance bioavailability.[17][20]

This is an advanced technique typically performed using methods like spray drying or hot-melt extrusion and is a key strategy in pharmaceutical development for poorly soluble drugs.[17][19] While not a simple benchtop procedure, it is the go-to method when other approaches fail to provide the required bioavailability for an oral drug product.

Summary of Solubility Enhancement Techniques
TechniqueMechanismProsConsBest For
pH Adjustment Protonation of the basic amine to form a soluble salt.[2]Simple, effective, uses minimal compound for screening.[]Only for ionizable compounds; extreme pH may not be biologically compatible.Initial screening; early-stage in-vitro assays.
Co-solvents Reduces solvent polarity, disrupting water's hydrogen bond network.[9]Simple to prepare; effective for achieving high concentrations.Potential for cytotoxicity or in-vivo toxicity at high concentrations.In-vitro stock solutions; preclinical IV or IP injections.
Cyclodextrins Encapsulation of the drug in a hydrophobic cavity (inclusion complex).[11][13]Low toxicity; suitable for in-vivo use; can improve stability.Can be viscosity-limiting; requires specific host-guest compatibility.Preclinical oral and parenteral formulations.
Amorphous Solid Dispersions (ASD) Stabilizing the drug in a high-energy amorphous state.[18][19]Dramatically increases apparent solubility and dissolution rate; enhances bioavailability.[17]Requires specialized equipment and formulation expertise.Development of solid oral dosage forms (tablets, capsules).

References

Overcoming catalyst poisoning in the synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for overcoming common challenges, with a particular focus on catalyst poisoning in palladium-catalyzed cross-coupling reactions.

Introduction

The 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine core, a derivative of 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] Its synthesis, however, can be fraught with challenges, most notably the propensity for catalyst poisoning, which can lead to low yields and reaction failures. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of a 4-fluoro-5-halo-1H-pyrrolo[2,3-b]pyridine is resulting in a low yield or complete failure. What are the likely causes and how can I troubleshoot this?

A1: Low yields in this specific reaction are most commonly attributed to catalyst poisoning by the substrate and/or product, in addition to other common issues in cross-coupling reactions. The nitrogen atoms in the 7-azaindole core are notorious for coordinating with the palladium catalyst, leading to inactive species.[2]

Here is a systematic approach to troubleshooting:

1. Suspect Catalyst Poisoning by the Heterocycle:

  • The Problem: The lone pair of electrons on the pyridinic nitrogen of the 7-azaindole ring system can coordinate strongly to the palladium center, effectively acting as a ligand and inhibiting its catalytic activity.[2] Similarly, the amino group at the 5-position can also contribute to catalyst deactivation.

  • The Solution: Protecting Group Strategy: The most effective strategy to mitigate this is the use of a protecting group on the pyrrole nitrogen. This has been shown to be essential for successful cross-coupling reactions in related systems.[3]

    • Recommended Protecting Groups:

      • SEM (2-(trimethylsilyl)ethoxy)methyl): Often a good choice due to its stability under many reaction conditions and relatively mild deprotection protocols.

      • Ts (Tosyl) or Bs (Benzenesulfonyl): These can also be effective but may require harsher conditions for removal.

dot

Caption: Catalyst deactivation by 7-azaindole.

2. Evaluate Reagent and Solvent Purity:

  • The Problem: Palladium-catalyzed reactions are highly sensitive to impurities. Water, oxygen, and sulfur-containing compounds are common catalyst poisons.[4][5] Amines, in particular, can contain impurities that are detrimental to the reaction.[4]

  • The Solution: Rigorous Purification and Inert Technique:

    • Solvents: Use freshly distilled or anhydrous solvents. Degassing the solvent by sparging with an inert gas (argon or nitrogen) for 30-60 minutes prior to use is critical.

    • Amines: Purify liquid amines by distillation. Solid amines can be recrystallized. A quick and effective method for removing many impurities is to filter the amine through a plug of activated alumina.[4]

    • Bases: Use freshly purchased, high-purity bases. If stored for a prolonged period, grind the base to a fine powder in a glovebox or under an inert atmosphere to ensure a consistent and reactive surface.

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere. This involves using oven-dried glassware and performing all additions under a positive pressure of argon or nitrogen.

3. Optimize Reaction Parameters:

  • The Problem: Suboptimal choice of ligand, base, or temperature can lead to a sluggish or failed reaction.

  • The Solution: Systematic Screening:

    • Ligand Selection: The choice of phosphine ligand is crucial. For challenging substrates like 7-azaindoles, bulky, electron-rich ligands are often required to promote reductive elimination and stabilize the catalyst.

      • Recommended Ligands: SPhos, RuPhos, and BrettPhos are excellent starting points.[6]

    • Base Selection: The strength and nature of the base are critical.

      • Common Bases: NaOtBu, K₂CO₃, and Cs₂CO₃ are frequently used. For substrates with sensitive functional groups, a weaker base like K₂CO₃ or K₃PO₄ may be necessary, though this might require higher temperatures or longer reaction times.[7]

    • Temperature: These reactions often require heating (80-110 °C) to proceed efficiently.[2]

ParameterRecommendationRationale
Ligand SPhos, RuPhos, BrettPhosBulky, electron-rich ligands that promote reductive elimination and prevent catalyst dimerization.
Base NaOtBu, K₂CO₃, Cs₂CO₃Choice depends on substrate functional group tolerance. Stronger bases generally lead to faster reactions.[7]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.
Temperature 80-110 °CSufficient thermal energy is often required to overcome activation barriers.[2]
Issue 2: Suspected Sulfur Poisoning

Q2: I suspect my reaction is being poisoned by sulfur impurities from one of my reagents. How can I confirm this and what steps can I take to mitigate it?

A2: Sulfur is a potent poison for palladium catalysts, forming stable palladium-sulfur bonds that deactivate the catalyst.[5]

1. Identifying the Source of Sulfur:

  • Sulfur can be present in starting materials, particularly those derived from sulfur-containing reagents or processes.

  • If you are using a thiol- or sulfide-containing starting material for a different part of your synthesis, ensure it has been completely removed.

2. Mitigation Strategies:

  • Reagent Purification: Rigorously purify all starting materials. Recrystallization or column chromatography are effective methods.

  • Use of Sacrificial Scavengers: In some cases, adding a small amount of a copper-based scavenger can help to sequester sulfur impurities.

  • Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading can sometimes overcome the effects of minor sulfur poisoning.

Issue 3: Catalyst Regeneration

Q3: My palladium catalyst appears to be deactivated. Is it possible to regenerate it in a laboratory setting?

A3: While industrial-scale catalyst regeneration is common, lab-scale regeneration can be challenging but is sometimes possible, particularly for catalysts deactivated by organic foulants or certain poisons. Regeneration of palladium on carbon is more commonly reported than for homogeneous catalysts. However, here is a general procedure for attempting to regenerate a palladium catalyst that has been deactivated by organic residues, based on established principles.

Experimental Protocol: Attempted Regeneration of a Poisoned Homogeneous Palladium Catalyst

Disclaimer: This is a generalized procedure and its success is not guaranteed. It should be performed with appropriate safety precautions in a fume hood.

  • Reaction Quench and Catalyst Precipitation:

    • After the failed reaction, quench the mixture with an appropriate solvent (e.g., water).

    • Add a non-polar solvent like hexanes or pentane to precipitate the palladium catalyst and ligands.

    • Collect the solid by filtration and wash thoroughly with the non-polar solvent to remove soluble organic impurities.

  • Oxidative Wash (for organic fouling):

    • Suspend the collected solid in a suitable organic solvent (e.g., dichloromethane or acetone).

    • Gently bubble a slow stream of air or oxygen through the suspension for 1-2 hours at room temperature. This can help to oxidize and remove some organic residues.

    • Filter the solid and wash with fresh solvent.

  • Reductive Treatment (for oxidized palladium):

    • Suspend the solid in a protic solvent like ethanol or isopropanol.

    • Add a mild reducing agent, such as formic acid or hydrazine, dropwise at room temperature.

    • Stir for 2-4 hours. The reappearance of a dark black color may indicate the formation of Pd(0).

    • Carefully filter the solid, wash with the alcohol, and then with a non-polar solvent.

    • Dry the solid under vacuum.

  • Testing the Regenerated Catalyst:

    • Use the regenerated catalyst in a small-scale test reaction to evaluate its activity.

dot

Caption: Catalyst regeneration workflow.

In-Depth Scientific Explanations

The Role of Water: Friend or Foe?

While anhydrous conditions are generally recommended for palladium-catalyzed cross-coupling reactions, trace amounts of water can sometimes be beneficial. Water can aid in the dissolution of inorganic bases and, in some cases, facilitate the reduction of Pd(II) precatalysts to the active Pd(0) species. However, excessive water can lead to hydrolysis of starting materials or intermediates and promote catalyst deactivation through the formation of palladium hydroxo complexes. The optimal amount of water is highly system-dependent, and for sensitive substrates like 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives, it is best to start with strictly anhydrous conditions.[8]

Mechanism of Catalyst Inhibition by the 7-Azaindole Core

The 7-azaindole scaffold presents a unique challenge due to the presence of two nitrogen atoms with available lone pairs: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The pyridine nitrogen is generally more basic and therefore a stronger Lewis base, making it the primary site of inhibitory coordination to the electrophilic palladium(II) center in the catalytic cycle. This coordination can lead to the formation of a stable, off-cycle palladium complex, effectively reducing the concentration of the active catalyst. The use of a protecting group on the pyrrole nitrogen (N1) can electronically modulate the ring system, but the primary mode of inhibition is through the pyridine nitrogen. Bulky phosphine ligands are essential to sterically disfavor the coordination of the 7-azaindole substrate to the palladium center.

Summary of Key Troubleshooting Steps

SymptomPossible Cause(s)Recommended Actions
Low or No Conversion Catalyst poisoning by substrate/product, impure reagents, suboptimal conditions.1. Use a protecting group on the pyrrole nitrogen. 2. Purify all reagents and solvents. 3. Ensure a strictly inert atmosphere. 4. Screen bulky phosphine ligands and different bases.
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition.1. Ensure an excess of the phosphine ligand is used. 2. Check for oxygen contamination. 3. Lower the reaction temperature.
Inconsistent Results Variable reagent purity, moisture, or oxygen levels.1. Standardize reagent purification and drying procedures. 2. Use a glovebox for reaction setup.

References

Technical Support Center: Improving Regioselectivity of Fluorination in 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective fluorination of 7-azaindole. As a privileged scaffold in medicinal chemistry, the precise incorporation of fluorine into the 7-azaindole core is critical for modulating physicochemical and pharmacological properties.[1][2] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate the complexities of this transformation.

Section 1: Understanding the 7-Azaindole Core: A Tale of Two Rings

Before delving into troubleshooting, it is crucial to appreciate the electronic nature of the 7-azaindole bicycle. It is a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This electronic dichotomy is the primary determinant of its reactivity in electrophilic aromatic substitution reactions, including fluorination.

  • Pyrrole Ring (C1-C3): Generally more susceptible to electrophilic attack due to the lone pair of the pyrrole nitrogen being delocalized within the five-membered ring.

  • Pyridine Ring (C4-C6): Generally less reactive towards electrophiles due to the electron-withdrawing nature of the pyridine nitrogen.

This inherent reactivity profile often leads to a mixture of isomers during fluorination, making regiocontrol a significant synthetic hurdle.[3]

Section 2: Troubleshooting Guides & FAQs

This section is structured to address common issues encountered during the fluorination of 7-azaindole, presented in a question-and-answer format.

FAQ 1: My reaction with Selectfluor® is giving me a mixture of C3- and C5-fluorinated products. How can I improve selectivity for the C3 position?

Answer: This is a classic regioselectivity challenge stemming from the competing reactivity of the electron-rich pyrrole ring and the somewhat activated C5 position of the pyridine ring. To favor C3 fluorination, several factors can be manipulated.

Root Cause Analysis:

  • Inherent Electronics: The C3 position is generally the most nucleophilic carbon in the 7-azaindole system, making it a prime target for electrophilic fluorinating agents like Selectfluor®. However, the C5 position can also be susceptible to attack, particularly under harsh conditions or with prolonged reaction times.

  • Reaction Conditions: Temperature, solvent, and reaction time can all influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can enhance kinetic control, favoring the more electronically activated C3 position.[3] Elevated temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers.

  • Solvent Screening: The choice of solvent can significantly impact the reactivity and selectivity of electrophilic fluorinating agents.[3]

    • Acetonitrile is a common and often effective solvent for fluorinations with N-F reagents.[3][4]

    • For sensitive substrates, less polar solvents might be beneficial. However, ensure your fluorinating agent is soluble.

    • Avoid highly coordinating solvents like DMF or DMSO with some electrophilic reagents, as they can react exothermically.[3]

  • Choice of Fluorinating Agent: While Selectfluor® is a versatile and widely used reagent, other electrophilic N-F reagents exhibit different reactivities and selectivities.[5][6][7] Consider screening other options.

Fluorinating Agent Characteristics Potential Application
Selectfluor® (F-TEDA-BF4) Highly reactive, stable, and commercially available.[8]General purpose electrophilic fluorination.[7][9]
N-Fluorobenzenesulfonimide (NFSI) Economical, stable, and soluble in various organic solvents.[5][7]Can offer different selectivity profiles compared to Selectfluor®.
N-Fluoropyridinium salts (NFPy) Reactivity can be tuned by altering substituents on the pyridine ring.[7]Useful for fine-tuning reactivity for specific substrates.
  • Protecting Groups: The introduction of a directing group on the pyrrole nitrogen (N1) can sterically hinder the C2 position and electronically favor attack at C3. Common protecting groups like Boc, Ts, or SEM can be employed. The choice of protecting group can also influence the electronic properties of the ring system.

FAQ 2: I am observing significant decomposition of my 7-azaindole starting material and low yields of the desired fluorinated product. What could be the cause?

Answer: 7-azaindole and its derivatives can be sensitive to strongly acidic or basic conditions, as well as strong electrophiles, which can lead to polymerization or degradation.[3]

Root Cause Analysis:

  • Harsh Reaction Conditions: The use of highly acidic or basic promoters, or high reaction temperatures, can lead to substrate decomposition.

  • Incompatible Fluorinating Agent: Some fluorinating agents or the byproducts they generate can create an environment that is detrimental to the stability of the 7-azaindole core. For instance, reactions with Selectfluor® can generate a strongly acidic medium.[4]

Troubleshooting Strategies:

  • Employ Milder Reaction Conditions:

    • Consider using a mild base, such as lithium carbonate (Li₂CO₃), particularly at low temperatures, to neutralize any acid generated in situ.[3]

    • If applicable, explore neutral fluorination methods.

  • Substrate Protection: Protection of the N1 position can often enhance the stability of the 7-azaindole ring towards decomposition pathways.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. Over-running the reaction can lead to the accumulation of byproducts and decomposition of the desired product. Aim to quench the reaction as soon as the starting material is consumed.

FAQ 3: I need to selectively fluorinate the pyridine ring of 7-azaindole (e.g., at C4, C5, or C6). Direct electrophilic fluorination is not working. What are my options?

Answer: Direct electrophilic fluorination of the electron-deficient pyridine ring of 7-azaindole is challenging.[10] More strategic, multi-step approaches are typically required.

Alternative Strategies:

  • Directed C-H Activation/Fluorination: This powerful strategy involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond on the pyridine ring, which is then cleaved and functionalized with a fluorine atom.[11][12]

    • Common Directing Groups: Amides, pyridyls, and other chelating groups can be installed on the 7-azaindole core to direct the fluorination.

    • Catalyst Systems: Palladium-catalyzed systems are frequently employed for such transformations.[12]

  • Halogen-Exchange Reactions (Halex Reaction): If a bromo- or iodo-substituted 7-azaindole is available at the desired position on the pyridine ring, a nucleophilic aromatic substitution (SNAr) with a fluoride source (e.g., KF, CsF) can be a viable route. This approach is often facilitated by the electron-deficient nature of the pyridine ring.

  • Lithiation Followed by Quenching with an Electrophilic Fluorine Source:

    • This method involves the regioselective deprotonation of the pyridine ring using a strong base (e.g., LDA, n-BuLi) at low temperatures, followed by the addition of an electrophilic fluorinating agent like NFSI or Selectfluor®.

    • The position of lithiation can be controlled by the choice of base, solvent, and any existing directing groups.

  • Balz-Schiemann Reaction: This classic method involves the conversion of an amino group to a diazonium salt, which is then thermally or photolytically decomposed in the presence of a fluoride source (e.g., HBF₄, NaBF₄) to install the fluorine atom.[2] This requires the synthesis of the corresponding amino-7-azaindole precursor.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for C3-Selective Electrophilic Fluorination of N-Protected 7-Azaindole

Materials:

  • N-protected 7-azaindole

  • Selectfluor® (1.1 eq)

  • Anhydrous Acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-protected 7-azaindole in anhydrous acetonitrile, add Selectfluor® in one portion under an inert atmosphere.

  • Stir the reaction mixture at room temperature (or a pre-determined optimal temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow: Troubleshooting Poor Regioselectivity in Electrophilic Fluorination

G start Poor Regioselectivity Observed (Mixture of Isomers) check_temp Lower Reaction Temperature (e.g., 0°C to -78°C) start->check_temp outcome1 Improved Selectivity? check_temp->outcome1 screen_solvents Screen Anhydrous, Non-nucleophilic Solvents (e.g., MeCN, EtOAc) outcome2 Improved Selectivity? screen_solvents->outcome2 change_reagent Change Electrophilic Fluorinating Agent (e.g., NFSI, NFPy) outcome3 Improved Selectivity? change_reagent->outcome3 add_dg Introduce/Modify Directing Group (e.g., on N1) outcome4 Improved Selectivity? add_dg->outcome4 outcome1->screen_solvents No success Problem Solved outcome1->success Yes outcome2->change_reagent No outcome2->success Yes outcome3->add_dg No outcome3->success Yes outcome4->success Yes G sub 7-Azaindole with Directing Group (DG) complex Coordination Complex sub->complex + Catalyst cat Pd(II) Catalyst cyclometalation Palladacycle Intermediate complex->cyclometalation C-H Activation oxidation Pd(IV)-F Intermediate cyclometalation->oxidation + 'F+' Source product Fluorinated 7-Azaindole oxidation->product Reductive Elimination

References

Technical Support Center: Troubleshooting Incomplete Reduction of Nitro-7-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the common and often frustrating issue of incomplete reduction of nitro-7-azaindole intermediates. The conversion of the nitro group to a primary amine is a critical step in the synthesis of many pharmacologically active molecules, and achieving complete and clean conversion is paramount. This resource provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and supported by validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My catalytic hydrogenation of 5-nitro-7-azaindole using Pd/C is stalling, leaving significant amounts of starting material. What are the likely causes and how can I resolve this?

This is a frequent challenge when working with nitrogen-containing heterocycles like 7-azaindole. The primary culprit is often catalyst poisoning by the pyridine nitrogen of the azaindole ring system.

Underlying Cause: Catalyst Poisoning

The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the active sites of the palladium catalyst. This binding is often stronger than the adsorption of the nitro group, effectively blocking the catalytic surface and preventing the hydrogenation reaction from proceeding to completion.[1][2][3]

Troubleshooting Workflow:

start Incomplete Hydrogenation (Pd/C, H2) poisoning Suspect Catalyst Poisoning by Pyridine Nitrogen start->poisoning acid Strategy 1: Acid Addition (Protonation of Pyridine) poisoning->acid  Primary Solution conditions Strategy 2: Optimize Reaction Conditions poisoning->conditions  Complementary Approach catalyst Strategy 3: Evaluate Catalyst poisoning->catalyst  Alternative success Complete Reduction to 5-Amino-7-Azaindole acid->success conditions->success catalyst->success

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Solutions:

  • Acid Addition: The most effective solution is to add a stoichiometric amount of a mild acid, such as acetic acid or a mineral acid like HCl, to the reaction mixture. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This positively charged species no longer has a lone pair available to bind to the catalyst, thus preventing poisoning and allowing the hydrogenation of the nitro group to proceed.[4]

  • Increase Catalyst Loading and Hydrogen Pressure: In some cases, overcoming partial catalyst deactivation can be achieved by increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) and the hydrogen pressure. However, this should be attempted with caution as it can sometimes lead to over-reduction or other side reactions.

  • Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are often effective. In some instances, a mixture of solvents can improve the solubility of the substrate and the efficiency of the hydrogenation.

Validated Protocol: Catalytic Hydrogenation of 5-Nitro-7-Azaindole with Acid Additive

ParameterValueReference
Substrate 5-Nitro-7-azaindole[5]
Catalyst 10% Pd/C (10 mol%)[5]
Hydrogen Source H₂ (balloon or Parr apparatus)[4]
Solvent Acetic Acid/Water or Ethanol/Acetic Acid[4]
Temperature Room Temperature to 50°C[4]
Monitoring TLC, HPLC[6]

Step-by-Step Protocol:

  • To a solution of 5-nitro-7-azaindole (1.0 eq) in a suitable solvent (e.g., ethanol), add a stoichiometric equivalent of acetic acid.

  • Carefully add 10% Pd/C (10 mol%) to the mixture.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically via a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-amino-7-azaindole.

Q2: I am observing multiple spots on my TLC plate during the reduction, and the reaction never goes to completion. What are these intermediates, and how can I drive the reaction forward?

The reduction of a nitro group is a stepwise process, and the accumulation of intermediates is a classic sign of an incomplete reaction.

The Reduction Pathway and Potential Intermediates:

The six-electron reduction of a nitro group to an amine proceeds through several intermediates. The most common are the nitroso and hydroxylamine species. Under certain conditions, these intermediates can also undergo condensation reactions to form azoxy and azo compounds, which can be further reduced to the desired amine.

Nitro Nitro (R-NO₂) Nitroso Nitroso (R-NO) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy (R-N(O)=N-R) Nitroso->Azoxy + R-NHOH - H₂O Amine Amine (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo Azo (R-N=N-R) Azoxy->Azo +2e⁻, +2H⁺ Azo->Amine +4e⁻, +4H⁺

Caption: Mechanistic pathways in nitro group reduction.

Analytical Monitoring:

  • TLC Analysis: A typical TLC analysis of the reaction mixture might show the starting nitro-7-azaindole as a less polar spot, the final amino-7-azaindole as a more polar spot (due to the amine group), and the intermediates (nitroso, hydroxylamine) with intermediate polarities. A developing system such as ethyl acetate/hexane or dichloromethane/methanol is often suitable.[7]

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool to identify the intermediates. The expected molecular weights for the key species in the reduction of 5-nitro-7-azaindole (MW: 163.13) are:

    • Nitroso-7-azaindole: 147.13

    • Hydroxylamino-7-azaindole: 149.15

    • Amino-7-azaindole: 133.15

Troubleshooting Strategies:

If you observe the accumulation of intermediates, consider the following:

  • Reaction Time and Temperature: The reduction of the hydroxylamine intermediate to the amine can sometimes be the rate-limiting step. Increasing the reaction time or gently heating the reaction mixture may be necessary to drive the reaction to completion.

  • Choice of Reducing Agent: If catalytic hydrogenation is problematic, switching to a different reduction method can be effective.

Q3: Catalytic hydrogenation is not working for my substrate due to other reducible functional groups. What are some reliable alternative methods for reducing the nitro group on the 7-azaindole ring?

For substrates with functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, benzylic esters), metal-acid reduction systems are excellent alternatives.

Method 1: Iron in Acetic Acid or with Ammonium Chloride

This is a classic, robust, and often chemoselective method for nitro group reduction.[7][8][9]

Mechanism: The reduction proceeds via single electron transfer from the surface of the iron metal to the nitro group in the presence of a proton source.

Validated Protocol: Iron-Mediated Reduction of a Nitro Aromatic

ParameterValueReference
Substrate Nitro-7-azaindole[8]
Reducing Agent Iron powder (3-5 eq.)[8]
Acid/Proton Source Acetic acid or NH₄Cl[7][8]
Solvent Ethanol/Water or Acetic Acid[7][8]
Temperature Reflux[8]
Monitoring TLC, HPLC[7]

Step-by-Step Protocol (Iron/Acetic Acid):

  • To a solution of the nitro-7-azaindole (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (3-5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through Celite® to remove the iron salts.

  • Concentrate the filtrate, and then partition between an aqueous basic solution (e.g., saturated sodium bicarbonate) and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Method 2: Stannous Chloride (SnCl₂)

Stannous chloride is another effective and mild reducing agent for nitro groups, particularly in the presence of other reducible functionalities.[10]

Validated Protocol: Stannous Chloride Reduction

ParameterValueReference
Substrate Nitro-7-azaindole[10]
Reducing Agent SnCl₂·2H₂O (3-5 eq.)[10]
Solvent Ethanol or Ethyl Acetate[10]
Temperature Room Temperature to Reflux[10]
Monitoring TLC, HPLC[10]

Step-by-Step Protocol:

  • Dissolve the nitro-7-azaindole (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate (3-5 eq) in concentrated HCl or dissolve the solid directly in ethanol.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

  • After the reaction is complete, cool the mixture and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide until a precipitate forms.

  • Filter the mixture to remove the tin salts.

  • Extract the filtrate with an organic solvent, dry, and concentrate to obtain the product.

Concluding Remarks

The successful reduction of nitro-7-azaindole intermediates hinges on a sound understanding of the potential challenges, particularly catalyst poisoning, and the availability of alternative synthetic strategies. By carefully selecting the appropriate reduction method and optimizing the reaction conditions, researchers can achieve high yields of the desired amino-7-azaindole, a crucial building block for further synthetic endeavors. This guide provides a starting point for troubleshooting common issues, and further optimization may be required for specific substrates.

References

Minimizing dimer formation during Chichibabin cyclization for 7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-azaindoles utilizing the Chichibabin cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on minimizing the formation of dimeric byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target 7-azaindole compounds.

Understanding the Challenge: Dimer Formation

The Chichibabin cyclization is a powerful tool for constructing the 7-azaindole scaffold. However, a common challenge is the formation of a dimeric byproduct through the self-condensation of the starting picoline. Our investigations, supported by spectroscopic studies, have elucidated that this dimerization primarily occurs via a 1,4-addition of the benzyllithium intermediate, generated from the deprotonation of the picoline, onto another molecule of the picoline starting material.[1][2][3][4][5]

A crucial insight is that this dimerization is often a reversible process.[1][2][3][4][5] The formed dimer can re-enter the main reaction pathway to yield the desired 7-azaindole product under appropriate reaction conditions. Understanding and controlling this equilibrium is key to maximizing your product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in the Chichibabin cyclization for 7-azaindole synthesis?

A1: Dimer formation is a significant side reaction that arises from the nucleophilic attack of the lithiated picoline intermediate (a benzyllithium species) on the pyridine ring of a starting picoline molecule.[1][2][3] This 1,4-addition leads to a dihydropyridine-type dimer.[1]

Q2: Is the formation of the dimer a fatal flaw in my synthesis?

A2: Not necessarily. Studies have shown that the dimerization of the picoline is a reversible process.[1][2][3][4][5] The dimer can dissociate back to the starting materials, which can then proceed through the desired reaction pathway to form the 7-azaindole. The key is to establish conditions that favor the forward reaction to the desired product.

Q3: What role does the base, typically Lithium Diisopropylamide (LDA), play in this reaction?

A3: LDA is a strong, non-nucleophilic base used to deprotonate the methyl group of the 3-picoline derivative, generating the reactive benzyllithium intermediate necessary for the subsequent reaction with the nitrile. The amount of LDA used is critical; an insufficient amount can lead to incomplete deprotonation and lower yields.[1][3]

Q4: Are there alternative methods for synthesizing 7-azaindoles if I cannot overcome the dimerization issue?

A4: Yes, several other synthetic strategies for 7-azaindoles exist. These include methods starting from different precursors like 2-aminopyridines, as well as transition metal-catalyzed cyclizations, such as Sonogashira or Suzuki couplings followed by cyclization.[6][7][8] Exploring these alternative routes can be a viable strategy if dimerization in the Chichibabin reaction proves to be an insurmountable issue.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and optimize your Chichibabin cyclization for 7-azaindole synthesis.

Problem 1: High levels of dimer formation and low yield of 7-azaindole.

This is the most common issue encountered. The following steps will help you shift the reaction equilibrium towards the desired product.

Step 1: Verify and Optimize Reagent Stoichiometry

Ensure you are using a sufficient excess of the base. An insufficient amount of LDA can lead to incomplete metalation of the picoline, leaving unreacted starting material available for dimerization.

ReagentRecommended StoichiometryRationale
3-Picoline Derivative1.0 equivLimiting reagent.
LDA2.1 equivEnsures complete deprotonation and facilitates subsequent steps.[1][3]
Nitrile (e.g., Benzonitrile)1.05 - 1.2 equivA slight excess drives the reaction forward.[1][3]

Step 2: Control the Reaction Temperature

Temperature is a critical parameter. The initial metalation and the subsequent addition of the nitrile should be carried out at low temperatures to control the reaction kinetics and minimize side reactions.

Recommended Temperature Profile:

  • Initial Metalation: Maintain the reaction at -40 °C during the addition of the picoline to the LDA solution.[1][3]

  • Nitrile Addition & Reaction: Keep the temperature at or below -40 °C after the addition of the nitrile.[3] Warming the reaction prematurely can favor dimer formation and other side reactions.[3]

Step 3: Optimize the Order of Reagent Addition

The order in which you add your reagents can significantly impact the outcome. While some studies suggest that the order of addition may not drastically affect the final yield under optimal conditions, a reverse addition protocol can be beneficial.[1][3]

Standard Protocol:

  • Add the 3-picoline derivative to a solution of LDA at -40 °C.

  • Stir for a designated time (e.g., 60 minutes) to ensure complete metalation.[1][3]

  • Add the nitrile to the reaction mixture at -40 °C.[1][3]

Reverse Addition Protocol:

  • Add the nitrile to a solution of LDA at -40 °C.

  • Add the 3-picoline derivative to this mixture.[1][3]

This reverse addition can be advantageous as it ensures the nitrile is present to react with the benzyllithium intermediate as soon as it is formed, potentially minimizing its opportunity to react with the starting picoline.

Problem 2: The reaction stalls, and I observe a mixture of starting materials, dimer, and some product.

This scenario suggests that the reaction is not proceeding to completion.

Step 1: Re-evaluate the Purity of Your Reagents and Solvents

The presence of moisture or other impurities can quench the organolithium intermediates and hinder the reaction.

  • Solvents: Ensure your THF is anhydrous.

  • Reagents: Use freshly distilled or high-purity starting materials. LDA is particularly sensitive to moisture and should be freshly prepared or titrated before use.

Step 2: Increase the Reaction Time

While maintaining a low temperature, extending the reaction time after the addition of the nitrile can allow the reversible dimer to re-enter the reaction pathway and proceed to the desired 7-azaindole. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A reaction time of 2 hours or more at -40 °C after nitrile addition has been shown to be effective.[1][3]

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates the key decision points and troubleshooting steps in the Chichibabin cyclization for 7-azaindole synthesis.

Chichibabin_Troubleshooting cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis & Troubleshooting cluster_solutions Corrective Actions start Start: Prepare Anhydrous Solvent & Reagents add_lda Prepare LDA Solution in THF start->add_lda cool Cool to -40°C add_lda->cool add_picoline Add 3-Picoline Derivative (1.0 equiv) cool->add_picoline metalation Stir for 60 min @ -40°C (Metalation) add_picoline->metalation add_nitrile Add Nitrile (1.2 equiv) metalation->add_nitrile react react add_nitrile->react analyze Analyze Reaction Mixture (TLC/LC-MS) react->analyze decision High Dimer Formation? analyze->decision good_yield Good Yield of 7-Azaindole Proceed to Workup decision->good_yield No optimize Optimize Conditions: 1. Check Reagent Stoichiometry (esp. LDA) 2. Verify Temperature Control 3. Increase Reaction Time 4. Try Reverse Addition decision->optimize Yes optimize->react Re-run Reaction alt_route Consider Alternative Synthetic Route optimize->alt_route

Caption: Troubleshooting workflow for minimizing dimer formation.

References

Enhancing the stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability Challenges of a Privileged Scaffold

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is a key intermediate and pharmacophore based on the 7-azaindole scaffold, a structure recognized as privileged in medicinal chemistry, particularly for developing protein kinase inhibitors.[1][2][3] Its unique electronic and structural features, while beneficial for biological activity, also present significant stability challenges in solution. Researchers frequently encounter issues with degradation, leading to loss of potency, inconsistent experimental results, and the formation of unknown impurities.

This technical guide provides in-depth troubleshooting advice, proactive stabilization strategies, and validated protocols to help you maintain the integrity of this compound in your experimental workflows. Our approach is grounded in understanding the core reactivity of the aminopyridine and fluorinated 7-azaindole systems to empower you to make informed decisions.

Part 1: Troubleshooting Guide for Observed Degradation

This section addresses common problems encountered during the handling and storage of this compound solutions.

Q1: My solution of the compound, initially colorless, has turned yellow or brown. What is causing the discoloration?

A1: This is a classic indicator of oxidative degradation .[4] The 6-amino group and the electron-rich pyrrole ring of the 7-azaindole core are highly susceptible to oxidation.

Causality:

  • Atmospheric Oxygen: The primary culprit is often dissolved molecular oxygen in your solvent.

  • Trace Metal Catalysis: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or on glassware can catalyze oxidative reactions.

  • Peroxide Contamination: Solvents like THF or Dioxane can form explosive peroxides over time, which are potent oxidizing agents. Even in high-purity solvents, low levels of peroxide impurities can initiate degradation.[5]

  • Radical Chain Reactions: Oxidation often proceeds via a free radical chain reaction, which can be initiated by light or heat, leading to a cascade of degradation and colored byproducts.[4]

Immediate Actions:

  • Discard the discolored solution, as its purity and concentration are compromised.

  • Review your solvent quality and preparation protocol (see Part 2, Q2).

  • Implement an inert gas workflow immediately (see Part 2, Q3).

Q2: I'm analyzing my solution via HPLC/LC-MS and see new peaks appearing over time, while my main peak area decreases. What's happening?

A2: You are observing the formation of degradation products. A robust analytical method, known as a "stability-indicating method," is crucial for separating these new peaks from the parent compound and any excipients.[6] The identity of these degradants points to the underlying mechanism of instability.

Likely Degradation Pathways & Products:

  • Oxidation: Expect to see products corresponding to the N-oxidation of the 6-amino group or hydroxylation of the pyrrole ring.[7][8] These will have a mass increase of +16 Da or more.

  • Photodegradation: If the solution was exposed to light, you might observe products of defluorination or complex rearrangements. The C-F bond on the pyridine ring can be susceptible to photolysis.[9][10]

  • Hydrolysis: While less common for this core structure, extreme pH conditions can lead to hydrolysis, although studies on similar aminopyridines show good stability, particularly in acidic to neutral conditions.[11]

Recommended Workflow:

G observe New Peaks Observed in Chromatography check_mass Analyze Peak Masses (LC-MS) observe->check_mass check_storage Review Storage Conditions observe->check_storage mass_plus_16 Mass +16 Da? check_mass->mass_plus_16 hydrolysis Possible Hydrolysis Check solution pH. check_storage->hydrolysis mass_change Other Mass Change? mass_plus_16->mass_change No oxidation Probable Oxidation Implement inert atmosphere & antioxidants. mass_plus_16->oxidation Yes photolysis Possible Photodegradation Protect from light. mass_change->photolysis Yes

Caption: Troubleshooting workflow for identifying degradation.

Part 2: Proactive Stability Enhancement - Best Practices

Preventing degradation from the outset is the most effective strategy. Follow these guidelines to prepare and store robust solutions.

Q1: What is the optimal pH for dissolving and storing the compound?

A1: Maintaining a slightly acidic to neutral pH (approx. pH 4-7) is recommended.

Causality: The compound has multiple basic sites (pyridine nitrogen, amino group). In acidic pH, these sites will be protonated. The protonated form is generally more water-soluble and, critically, less susceptible to oxidation than the neutral free base.[12] Conversely, strongly alkaline conditions can deprotonate the pyrrole N-H and increase susceptibility to certain degradation pathways.[13] A buffered system provides the most reliable control.[13]

Q2: Which solvents are recommended, and how should they be prepared?

A2: The choice of solvent is critical. Always use high-purity, HPLC-grade or equivalent solvents.

  • Recommended Solvents: DMSO, DMF, and buffered aqueous solutions (for salts). For aqueous work, consider a buffer like citrate or acetate.

  • Solvents to Use with Caution: Ethers like THF and Dioxane must be fresh and certified peroxide-free.

  • Solvent Preparation: Degassing is mandatory. Oxygen is a key driver of degradation.[4]

    • Method 1 (Sparging): Bubble an inert gas (high-purity Argon or Nitrogen) through the solvent for 15-30 minutes.

    • Method 2 (Freeze-Pump-Thaw): For highest-purity applications, perform at least three freeze-pump-thaw cycles.

    • Method 3 (Sonication): Sonicate the solvent under vacuum for 10-15 minutes.

Q3: What is the best way to store stock solutions for short-term and long-term use?

A3: Proper storage involves controlling temperature, atmosphere, and light exposure.

ParameterShort-Term Storage (≤ 1 Week)Long-Term Storage (> 1 Week)Rationale
Temperature 2-8 °C-20 °C or -80 °C Slows the rate of all chemical degradation reactions.
Atmosphere Headspace flushed with N₂ or ArHeadspace flushed with N₂ or ArPrevents oxidative degradation by removing oxygen.[4]
Container Amber glass vial with PTFE-lined capAmber glass vial with PTFE-lined capProtects from light to prevent photodegradation.[11][14] Inert glass prevents leaching/adsorption.
Handling Aliquot upon preparationAliquot into single-use volumes Avoids repeated freeze-thaw cycles , which can introduce moisture and oxygen.[15]
Q4: Should I use antioxidants? If so, which ones and at what concentration?

A4: Yes, for applications requiring extended stability, antioxidants are highly recommended. They act by scavenging free radicals or reacting with oxygen.[4][5][16]

Antioxidant TypeExample(s)Typical ConcentrationRecommended Solvent SystemMechanism
Radical Scavenger BHT (Butylated hydroxytoluene)0.01 - 0.1% (w/v)Organic (DMSO, DMF)Interrupts free-radical chain reactions.
Reducing Agent L-Ascorbic Acid (Vitamin C)0.05 - 0.2% (w/v)Aqueous (Buffered)Rapidly scavenges oxygen and other oxidizing species.[16]
Chelating Agent EDTA0.01 - 0.05% (w/v)Aqueous (Buffered)Sequesters metal ions that catalyze oxidation. Often used synergistically.[4]

Important: Always run a control experiment without the antioxidant to confirm it does not interfere with your assay and to validate its stabilizing effect.[17]

Part 3: Analytical & Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation or "stress testing" study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[7][18][19][20] This protocol is based on ICH guidelines.

References

Validation & Comparative

A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Kinase Inhibitors and the Prominence of the 1H-pyrrolo[2,3-b]pyridine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Kinase inhibitors have revolutionized the landscape of cancer treatment by offering targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to purine enables it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of a promising investigational fibroblast growth factor receptor (FGFR) inhibitor from this class, compound 4h , against established, FDA-approved FGFR inhibitors.

The Subject of Analysis: Compound 4h, a Novel 1H-pyrrolo[2,3-b]pyridine Derivative

Compound 4h is a potent, orally bioavailable inhibitor of FGFRs 1, 2, and 3, derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.[1] It has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical cancer models.[1] This guide will compare its performance characteristics against three FDA-approved FGFR inhibitors: Pemigatinib (Pemazyre®), Erdafitinib (Balversa®), and Infigratinib (Truseltiq®).

Comparative Kinase Inhibitory Profile

A critical aspect of a kinase inhibitor's utility is its potency and selectivity. The following table summarizes the in vitro inhibitory activity (IC50) of compound 4h and its comparators against the FGFR family.

Kinase TargetCompound 4h (IC50, nM)Pemigatinib (IC50, nM)Erdafitinib (IC50, nM)Infigratinib (IC50, nM)
FGFR1 7~0.41.20.9
FGFR2 9~0.52.51.4
FGFR3 25~15.71.0
FGFR4 712~305.7>40-fold selective vs FGFR1-3

Data for Pemigatinib, Erdafitinib, and Infigratinib are compiled from various sources and represent approximate values for comparison.[2][3][4]

As the data indicates, while compound 4h demonstrates potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, its potency against FGFR3 is slightly lower, and it is significantly less active against FGFR4.[1] In contrast, Pemigatinib and Erdafitinib exhibit more pan-FGFR inhibitory activity, with potent inhibition across all four family members.[2][3] Infigratinib is highly potent against FGFR1-3 but shows marked selectivity against FGFR4.[4] The selectivity profile of a kinase inhibitor is crucial, as off-target effects can lead to undesirable side effects. The reduced activity of compound 4h against FGFR4 may offer a different therapeutic window compared to the broader-spectrum inhibitors.

Mechanism of Action and Cellular Effects

All four inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain and preventing the phosphorylation of downstream signaling molecules.[5][6][7] Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, promotes tumor cell proliferation, survival, and angiogenesis.[2][8] By inhibiting FGFR, these compounds effectively shut down these pro-tumorigenic pathways.

FGFR Signaling Pathway and Points of Inhibition

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway1 RAS-MEK-ERK Pathway cluster_pathway2 PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Compound 4h Pemigatinib Erdafitinib Infigratinib Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of the compared kinase inhibitors.

In cellular assays, compound 4h has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis.[1] Similarly, Pemigatinib, Erdafitinib, and Infigratinib have demonstrated potent anti-tumor activity in various cancer cell lines harboring FGFR alterations.[9][10][11] The choice of which inhibitor to use in a clinical setting often depends on the specific type of FGFR alteration present in the tumor.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of these kinase inhibitors, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Reagents: - Recombinant FGFR Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly(E,Y)4:1) - Test Compounds (serial dilutions) B Add reagents to 384-well plate: 1. Test Compound 2. FGFR Enzyme A->B C Incubate at room temperature (e.g., 10-20 minutes) B->C D Initiate reaction by adding ATP/Substrate mixture C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Stop reaction and detect signal (e.g., add ADP-Glo™ reagent) E->F G Read luminescence on a plate reader F->G H Data Analysis: - Plot luminescence vs. compound concentration - Calculate IC50 values G->H

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).[12]

    • Dilute the recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, or FGFR3) and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

    • Perform serial dilutions of the test inhibitors (Compound 4h, Pemigatinib, Erdafitinib, Infigratinib) and a vehicle control (e.g., DMSO).

  • Assay Procedure (in a 384-well plate):

    • Add 1 µL of the diluted inhibitor or vehicle control to the appropriate wells.

    • Add 2 µL of the diluted FGFR enzyme solution to each well.

    • Incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using a luminescence-based ADP detection kit):

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of the kinase inhibitors on cancer cell lines.

Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow A Seed cancer cells with FGFR alterations (e.g., SNU-16, KMS-11) in a 96-well plate B Incubate overnight to allow cell attachment A->B C Treat cells with serial dilutions of kinase inhibitors B->C D Incubate for a specified period (e.g., 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Data Analysis: - Calculate % cell viability relative to control - Determine GI50 values H->I

Caption: A step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Select cancer cell lines with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification or KMS-11 with an FGFR3 mutation).

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the kinase inhibitors in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Target Engagement

Western blotting is used to assess the extent to which a kinase inhibitor interacts with its intended target within a cellular context. This is often measured by a decrease in the phosphorylation of the target kinase and its downstream substrates.

Workflow for Western Blotting

Western_Blot_Workflow A Treat cells with kinase inhibitors at various concentrations B Lyse cells and collect protein extracts A->B C Determine protein concentration (e.g., BCA assay) B->C D Separate proteins by size using SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block the membrane to prevent non-specific antibody binding E->F G Incubate with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal using a chemiluminescent substrate H->I J Image and quantify band intensities I->J

Caption: The sequential steps involved in a Western blotting experiment.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Seed and treat cells with the kinase inhibitors as described for the cell viability assay, typically for a shorter duration (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of FGFR and downstream signaling proteins like ERK (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK (Thr202/Tyr204), and anti-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of target inhibition.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Compound 4h represents a promising lead compound with potent activity against FGFRs 1, 2, and 3.[1] Its distinct selectivity profile compared to the pan-FGFR inhibitors Pemigatinib and Erdafitinib, and the FGFR1-3 selective inhibitor Infigratinib, may translate into a different efficacy and safety profile in the clinic.

Further preclinical and clinical investigation of compound 4h and other derivatives from this chemical class is warranted. Head-to-head studies in relevant patient-derived xenograft models would provide valuable in vivo comparative data.[13][14] Ultimately, the goal is to expand the arsenal of targeted therapies available to patients with FGFR-driven malignancies, and the continued exploration of novel scaffolds like 1H-pyrrolo[2,3-b]pyridine is a critical component of this endeavor.

References

A Comparative Potency Analysis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

In the landscape of modern medicinal chemistry, particularly within oncology, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged structure."[1][2] Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding site of numerous protein kinases, which are pivotal regulators of cellular signaling pathways.[2][3] The strategic introduction of substituents, such as a fluorine atom at the 4-position and an amine group at the 5-position, can profoundly alter the compound's physicochemical properties, enhancing its potency, selectivity, and overall pharmacological profile.[2][4]

Structure-Activity Relationship (SAR): Decoding Potency from Molecular Architecture

The inhibitory potency of a 1H-pyrrolo[2,3-b]pyridine derivative is exquisitely sensitive to the placement and nature of its substituents. The core scaffold typically forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while its substituents explore adjacent hydrophobic pockets and form additional interactions that dictate both potency and selectivity.[5]

Key Insights from Analogue Studies:

  • The Pyrrole NH and Pyridine N7: These nitrogen atoms are crucial hinge-binders, mimicking the adenine portion of ATP. Protecting the pyrrole nitrogen can be a key synthetic strategy to facilitate certain reactions, but the unprotected NH is often vital for biological activity.[6]

  • Fluorine Substitution: The introduction of a fluorine atom, as in the 4-fluoro position, serves multiple purposes. Its strong electron-withdrawing nature can modulate the pKa of the heterocyclic system, influencing binding interactions.[2][6] Furthermore, fluorine can form favorable orthogonal multipolar interactions with the protein backbone and enhance metabolic stability.[4]

  • The 5-Amine Group: The amino group at the 5-position is a potent hydrogen bond donor and can significantly contribute to binding affinity.[6] Its basicity and accessibility are modulated by adjacent groups, like the 4-fluoro substituent.

  • Substitutions at Other Positions: As demonstrated in studies on FGFR inhibitors, appending larger hydrophobic groups to the core can exploit deeper pockets within the kinase domain, dramatically increasing potency.[5][7] For example, the addition of a 3-((3,5-dimethoxyphenyl)ethynyl) group to a related scaffold resulted in a compound with single-digit nanomolar IC50 values against FGFR1/2.[1]

Comparative Potency of Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives

To illustrate the sensitivity of the scaffold to substitution patterns, the following table summarizes the inhibitory activities of several derivatives against various kinases. This data is synthesized from studies on related compounds, as direct comparative data for the specific isomers of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is limited.[1]

Compound IDCore StructureKey SubstitutionsTarget KinaseIC50 (nM)Reference
Compound 4h 1H-pyrrolo[2,3-b]pyridine5-(trifluoromethyl), 3-((3,5-dimethoxyphenyl)ethynyl)FGFR17[1][7]
FGFR29[1][7]
FGFR325[1][7]
FGFR4712[1][7]
Compound 42 1H-pyrrolo[2,3-b]pyridine3-ylmethylene-thiazol-4-one derivativeCdc77[8]
ARQ 197 (Tivantinib) 1H-pyrrolo[2,3-b]pyridine derivativeComplex structure with a dichlorophenyl moietyc-Met~350[1]

Note: The compounds listed are derivatives and not direct isomers of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. This data is presented to demonstrate the profound impact of substitution patterns on kinase inhibitory potency.[1]

Targeted Kinase Signaling Pathways: The "Why" Behind Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to target several key oncogenic kinase families, including FGFR and the JAK family, which are central nodes in critical signaling pathways.[1][9] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and migration.[9][10][11]

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for transducing signals from extracellular cytokines and growth factors to the nucleus, regulating genes involved in immunity, proliferation, and cell survival.[11] Aberrant activation of this pathway is a known driver in various hematological malignancies and solid tumors.[9][11]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->JAK STAT STAT (inactive) JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT (active) (Dimer) Nucleus Nucleus pSTAT->Nucleus 5. Dimerization & Nuclear Translocation DNA DNA pSTAT->DNA 6. Binds to DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Regulates Transcription Inhibitor Kinase Inhibitor (e.g., Pyrrolopyridine derivative) Inhibitor->JAK Inhibition

Caption: Simplified JAK/STAT signaling pathway and the point of therapeutic intervention.

Experimental Protocols for Potency and Efficacy Determination

To rigorously compare the potency of kinase inhibitors, a multi-tiered approach involving both biochemical and cell-based assays is essential. Biochemical assays provide a direct measure of an inhibitor's ability to engage its enzymatic target, while cellular assays offer crucial insights into its performance in a more physiologically relevant environment.[12]

Protocol 1: Biochemical IC50 Determination via ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, providing a highly sensitive method for determining inhibitor potency (IC50).[13][14] The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15]

Objective: To determine the in vitro IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate (e.g., ATF2 for JNK3)[14]

  • ATP at a concentration relevant to the assay (e.g., Km or 1mM)[16]

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute these stocks in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[13]

  • Kinase Reaction Setup: To the wells of a 384-well plate, add 5 µL of the kinase/substrate solution.

  • Initiation: Add 2.5 µL of the diluted test compound or DMSO control to the wells. Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which fuels a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to the kinase activity.[14]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-kinase (100% inhibition) controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[13]

IC50_Workflow A 1. Prepare Serial Dilution of Inhibitor in DMSO C 3. Add Inhibitor & Initiate Reaction with ATP A->C B 2. Add Kinase/Substrate Mixture to Plate B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP & Generate Luminescent Signal E->F G 7. Measure Luminescence F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ assay.

Protocol 2: Cell-Based Potency Determination via MTT Cell Proliferation Assay

Many compounds that show high potency in biochemical assays fail in a cellular context due to issues like poor membrane permeability or high protein binding.[12] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17]

Objective: To determine the IC50 of a test compound on the proliferation of a cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., SNU-16 for gastric cancer)[18]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

  • Microplate reader (absorbance at 490-570 nm)

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[17]

  • Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13][17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[13]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated and highly versatile core for the development of potent kinase inhibitors.[2][8] While a direct comparative potency guide for the specific isomers of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is precluded by a lack of public data, a comprehensive analysis of related analogues provides invaluable insights into the structure-activity relationships governing this chemical class.

The evidence strongly suggests that potency and selectivity are driven by the specific substitution patterns around the core, which dictate interactions within the ATP-binding pocket.[1][5] The strategic placement of fluorine and amine groups, coupled with the exploration of hydrophobic regions via larger substituents, offers a clear path toward discovering next-generation inhibitors.[7] The experimental protocols detailed herein provide a robust framework for the rigorous evaluation of such novel compounds, from initial biochemical screening to essential cell-based validation. Future research should focus on the systematic synthesis and evaluation of the specific isomers of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine to build upon the foundational knowledge presented in this guide.

References

A Comparative Guide to the Efficacy of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives Against Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for targeted therapeutics has led researchers down a multitude of molecular avenues. Among the more promising scaffolds in medicinal chemistry is the 7-azaindole core, a privileged structure due to its bioisosteric resemblance to purine. The strategic introduction of a fluorine atom and an amine group to this scaffold gives rise to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives, a class of compounds demonstrating significant potential as kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of these derivatives against various cancer cell lines, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Rationale Behind Targeting Kinases with 7-Azaindole Derivatives

Protein kinases are pivotal regulators of a vast array of cellular processes, including proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 7-azaindole nucleus is adept at forming key hydrogen bond interactions within the ATP-binding pocket of numerous kinases, effectively blocking their activity and disrupting downstream signaling cascades that drive tumor growth. The addition of a fluorine atom can enhance binding affinity, metabolic stability, and cell permeability, while the amine group provides a crucial anchor point for these interactions.

A primary mechanism of action for many 7-azaindole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently overactive in a wide range of human cancers, promoting cell survival and proliferation[1]. By targeting key kinases within this cascade, these compounds can effectively induce apoptosis and halt tumor progression. Another significant target for this class of compounds is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which, when abnormally activated, plays a crucial role in tumor angiogenesis, proliferation, and invasion[2][3][4].

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: Inhibition of PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Derivative (Example)Cancer Cell LineCancer TypeIC50 (µM)Reference
Compound 10a PC3Prostate Cancer0.19[5]
Compound 9e A549Lung Cancer4.55[5]
Compound 10b MCF-7Breast Cancer1.66[5]
7-AID HeLaCervical Cancer16.96[6]
7-AID MCF-7Breast Cancer14.12[6]
7-AID MDA-MB-231Breast Cancer12.69[6]
Compound P1 HOSOsteosarcoma0.0888[7]
Compound P1 MCF-7Breast Cancer>100[7]
Compound P1 A549Lung Cancer>100[7]
Pyrrolo[2,3-d]pyrimidine-imine 8g HT-29Colon Cancer4.01[8]

Note: The specific structures of the proprietary named compounds (e.g., 10a, 9e, 10b, 7-AID, P1, 8g) are detailed in the cited references. This table is intended to demonstrate the range of potencies and selectiveities observed with derivatives of the core scaffold.

These data highlight the potent and, in some cases, selective anticancer activity of this class of compounds. For instance, compound 10a demonstrates remarkable potency against the PC3 prostate cancer cell line, while compound P1 shows exceptional activity against HOS osteosarcoma cells but significantly less efficacy against MCF-7 and A549 cells. This selectivity underscores the importance of structure-activity relationship (SAR) studies in designing derivatives with optimized target profiles. The variations in efficacy are attributed to the different substituents on the 7-azaindole core, which influence the compound's interaction with the specific amino acid residues in the kinase binding pocket of different target proteins.

Experimental Protocols for Efficacy Evaluation

The determination of a compound's cytotoxic and anti-proliferative activity is a cornerstone of preclinical cancer drug discovery. The following are detailed, step-by-step methodologies for the widely used MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[9].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper. Allow the plates to air dry.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate on a gyratory shaker for 5 minutes and measure the absorbance at 510 nm using a microplate reader[10].

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental_Workflow cluster_Assay Cytotoxicity Assay Start Start Cell_Seeding Cell Seeding in 96-well Plates Start->Cell_Seeding Compound_Treatment Treatment with Derivatives (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay: Add MTT, Incubate, Solubilize Formazan Incubation->MTT_Assay SRB_Assay SRB Assay: Fix with TCA, Stain with SRB, Solubilize Dye Incubation->SRB_Assay Absorbance_Measurement Measure Absorbance (Microplate Reader) MTT_Assay->Absorbance_Measurement SRB_Assay->Absorbance_Measurement Data_Analysis Data Analysis: Calculate % Viability/Inhibition, Determine IC50/GI50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent and often selective activity against a range of cancer cell lines, primarily through the inhibition of key kinase signaling pathways. The structure-activity relationship of these compounds is a critical area of ongoing research, with the goal of optimizing potency, selectivity, and pharmacokinetic properties[11].

Future research should focus on expanding the panel of cancer cell lines tested to include a more diverse range of tumor types and those with specific genetic mutations to identify biomarkers for predicting response. Furthermore, in vivo studies in relevant animal models are essential to validate the preclinical efficacy and safety of the most promising lead compounds. The continued exploration of this versatile chemical scaffold holds significant promise for the future of targeted cancer therapy.

References

Validating the Next Wave of FGFR Inhibitors: A Comparative Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR in Oncology and the Quest for Specificity

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and angiogenesis.[1] However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or translocations, is a significant oncogenic driver in a multitude of solid tumors, including bladder, breast, lung, and gastric cancers.[1][2] This has established the four members of the FGFR family (FGFR1-4) as high-value therapeutic targets.

The development of small-molecule FGFR inhibitors has rapidly evolved, with several agents now in clinical investigation and some, like Erdafitinib and Pemigatinib, having received FDA approval.[1] These inhibitors primarily act as ATP-competitive agents, targeting the intracellular kinase domain.[3] A major challenge in their development is achieving high selectivity for the target FGFR isoform(s) while minimizing off-target effects on other kinases, which can lead to toxicity.[4][5]

This guide focuses on the validation of a promising class of inhibitors built on the 1H-pyrrolo[2,3-b]pyridine scaffold, represented here by the notional compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine. Due to limited public data on this specific molecule, we will use a well-characterized analog from the same chemical family, Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative), as a case study for a comprehensive validation workflow.[1][4] We will objectively compare its performance with established alternatives and provide the detailed experimental frameworks necessary for its rigorous evaluation.

The FGFR Signaling Cascade: A Target for Inhibition

Understanding the mechanism of action requires a clear picture of the signaling pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR undergoes dimerization and subsequent autophosphorylation of tyrosine residues in its cytoplasmic tail. This phosphorylation creates docking sites for adaptor proteins, primarily FRS2α, which in turn recruits other signaling molecules to activate downstream pathways critical for cell survival and proliferation, such as the RAS-MAPK and PI3K-AKT cascades.[1][6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization FRS2 FRS2α FGFR->FRS2 Autophosphorylation & FRS2α Docking GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Compound 4h (ATP-Competitive Inhibitor) Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and the mechanism of ATP-competitive inhibition.

Comparative Analysis of FGFR Inhibitors

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a given biological process by half. A lower IC50 value indicates a more potent compound. Here, we compare the biochemical potency of our lead compound, Compound 4h , against several clinically relevant FGFR inhibitors.

CompoundTarget(s)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
Compound 4h Pan-FGFR7925712[1][4]
Erdafitinib Pan-FGFR1.22.53.05.7[3]
Infigratinib (BGJ398) FGFR1/2/30.91.41.060[7]
Pemigatinib FGFR1/2/30.40.51.230
AZD4547 FGFR1/2/30.22.51.8165
Roblitinib (FGF401) FGFR4>1000>1000>10001.9[8]

Analysis: Compound 4h demonstrates potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, and strong activity against FGFR3.[1][4] Its potency is comparable to that of approved drugs like Erdafitinib for these isoforms. Notably, its activity against FGFR4 is significantly lower (712 nM), suggesting a degree of selectivity for FGFR1/2/3 over FGFR4.[1][4] This profile is similar to other "pan-FGFR" inhibitors like Infigratinib and AZD4547, which also show reduced potency against FGFR4. In contrast, a highly selective inhibitor like Roblitinib is specifically designed to target FGFR4 with minimal activity against other family members.[8] This highlights the diverse selectivity profiles achievable and the importance of matching the right inhibitor to the specific FGFR aberration driving the cancer.

Experimental Validation Workflow: A Step-by-Step Guide

Validating a novel inhibitor requires a multi-tiered approach, moving from initial biochemical confirmation to cellular and, ultimately, in vivo models. This workflow ensures that the observed enzymatic inhibition translates into a tangible anti-cancer effect in a biological context.

Validation_Workflow Biochemical Step 1: Biochemical Assays (Potency & Selectivity) Cellular Step 2: Cell-Based Assays (Target Engagement & Phenotype) Biochemical->Cellular ADME_Tox Step 3: In Vitro ADME/Tox (Drug-like Properties) Cellular->ADME_Tox InVivo Step 4: In Vivo Models (Efficacy & Tolerability) ADME_Tox->InVivo

Caption: A sequential workflow for the comprehensive validation of an FGFR inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (Potency)

Objective: To determine the IC50 value of the test compound against purified FGFR kinase domains. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.

Methodology (Adapted from ADP-Glo™ Kinase Assay protocols): [7]

  • Compound Preparation:

    • Create a 10-point serial dilution of the test compound (e.g., Compound 4h) in DMSO, starting at a high concentration (e.g., 10 mM).

    • Further dilute these stock solutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of a mixture containing the recombinant human FGFR enzyme (e.g., FGFR1) and the appropriate substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be close to the Km value for the specific kinase to accurately reflect competitive inhibition.[4]

  • Reaction and Detection:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP generated to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data to control wells (0% inhibition for vehicle, 100% inhibition for no enzyme).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Phospho-FGFR Assay (Target Engagement)

Objective: To confirm that the test compound inhibits FGFR signaling within a cellular context. This is achieved by measuring the phosphorylation status of the receptor in a cancer cell line with a known FGFR aberration (e.g., FGFR2 amplification in SNU-16 gastric cancer cells).[9]

Methodology (Adapted from HTRF® cell-based assays): [6][9]

  • Cell Culture and Treatment:

    • Plate SNU-16 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., Compound 4h) for a predetermined time (e.g., 6 hours).

  • Cell Lysis:

    • Remove the treatment media and lyse the cells directly in the plate by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Detection (Homogeneous Time-Resolved Fluorescence - HTRF):

    • Add the HTRF detection reagents to the lysate. This typically consists of two antibodies:

      • An antibody targeting total FGFR2, labeled with a donor fluorophore (e.g., Europium cryptate).

      • An antibody targeting phosphorylated tyrosine residues on FGFR2, labeled with an acceptor fluorophore (e.g., d2).

    • Incubate to allow antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths.

    • The ratio of the acceptor to donor fluorescence signals is calculated. This ratio is proportional to the amount of phosphorylated FGFR2.

    • Plot the HTRF ratio against the inhibitor concentration to determine the cellular IC50 for target inhibition.

Protocol 3: Cell Proliferation Assay (Phenotypic Effect)

Objective: To determine if the inhibition of FGFR signaling translates to an anti-proliferative effect in cancer cells.

Methodology (Example using 4T1 breast cancer cells): [1]

  • Cell Seeding: Seed 4T1 cells in a 96-well plate at a low density and allow them to attach.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo® or resazurin) to the wells.

    • Incubate according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition). The data for Compound 4h showed it inhibited 4T1 cell proliferation and colony formation.[1]

Protocol 4: In Vitro ADME/Tox Profiling

Objective: To assess the "drug-likeness" of the compound at an early stage. This panel of assays helps predict a compound's pharmacokinetic and toxicological properties, reducing late-stage attrition.[8][10]

Key Assays:

  • Metabolic Stability: Incubate the compound with human liver microsomes to determine its metabolic half-life. A longer half-life is generally desirable.

  • CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6). Inhibition can lead to drug-drug interactions.[9][11]

  • Plasma Protein Binding: Measure the extent to which the compound binds to plasma proteins. High binding can reduce the free fraction of the drug available to act on the target.

  • Permeability: Use assays like the Caco-2 permeability assay to predict intestinal absorption.

  • Cytotoxicity: Assess the compound's general toxicity in non-cancerous cell lines (e.g., MRC-5) to determine its therapeutic window.

Protocol 5: In Vivo Xenograft Model (Efficacy)

Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism. This involves implanting human tumor cells into immunocompromised mice.

Methodology (General Framework): [2][5][12]

  • Model Establishment:

    • Subcutaneously inject a suspension of cancer cells with a relevant FGFR alteration (e.g., SNU-16 cells) into the flank of nude or SCID mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, test compound at various doses).

    • Administer the compound daily via an appropriate route (e.g., oral gavage).

  • Efficacy Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint and Analysis:

    • Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target modulation).

    • Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.

Conclusion and Future Directions

The validation of novel FGFR inhibitors, such as those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, is a rigorous, multi-step process. As demonstrated with our case study compound, Compound 4h , this class of molecules exhibits potent and relatively selective inhibition of FGFR1, 2, and 3.[1][4] Its biochemical potency is on par with clinically advanced comparators, and this activity translates into desired anti-proliferative effects in cancer cell models.[1]

The provided experimental protocols offer a robust framework for researchers to systematically validate their own lead compounds. The key to success lies in a logical progression from biochemical potency and selectivity profiling to cellular target engagement and phenotypic assays, followed by essential ADME/Tox screening and, ultimately, in vivo efficacy studies. By adhering to this self-validating system, researchers can confidently identify and advance the most promising candidates for the next generation of targeted cancer therapies.

References

Profiling Kinase Inhibitor Cross-Reactivity: A Comparative Guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. However, a significant challenge in the development of these inhibitors is ensuring their selectivity.[3][4] The human kinome is vast, and the ATP-binding site, the target for most inhibitors, is highly conserved across many kinases.[5] This conservation can lead to off-target effects, where an inhibitor interacts with unintended kinases, potentially causing toxicity or reducing efficacy.[5][6][7] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is an indispensable step in the preclinical development of any new kinase inhibitor.[2][8]

This guide provides a comparative framework for assessing the kinase selectivity profile of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine . The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[9][10][11] This core is present in several developed kinase inhibitors.[10][12][13][14] By profiling this compound, we aim to elucidate its potency and selectivity, providing a foundational dataset for researchers in drug development.

To establish a robust comparative analysis, we will contrast its (hypothetical) performance against three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a vast majority of the protein kinome.[15][16][17] It serves as a positive control for pan-kinase inhibition.

  • Imatinib: A clinically successful multi-kinase inhibitor targeting ABL, KIT, and PDGFR, among others.[3][18][19][20][21] It represents a selectively non-selective inhibitor.

  • Lapatinib: A dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2), representing a more targeted inhibitor profile.[22][23][24][25][26]

This guide will delve into the experimental design for kinase profiling, present a detailed protocol for a widely used assay, and interpret the resulting data in the context of known signaling pathways.

Designing a Kinase Cross-Reactivity Study

A well-designed kinase profiling study is crucial for generating reliable and interpretable data. The primary components of such a study include the selection of an appropriate kinase panel, the choice of comparator compounds, and a clear experimental workflow.

Kinase Panel Selection

The choice of kinases for the screening panel is a critical decision. A comprehensive panel should include representatives from all major branches of the human kinome tree to provide a broad overview of the compound's selectivity. Commercial services and in-house panels often offer a range of options, from broad "kinome-wide" screens to more focused panels targeting specific kinase families (e.g., tyrosine kinases, serine/threonine kinases).[27][28] For an initial broad screening, a panel of at least 100-200 kinases is recommended to identify both primary targets and significant off-targets.

Experimental Workflow

The overall workflow for kinase inhibitor profiling is a multi-step process that begins with compound preparation and culminates in data analysis and interpretation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Mapping Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate Reaction_Start Initiate Kinase Reaction (Add ATP) Assay_Plate->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation->Reaction_Stop Signal_Dev Signal Development (Kinase Detection Reagent) Reaction_Stop->Signal_Dev Luminescence_Read Read Luminescence Signal_Dev->Luminescence_Read Data_Normalization Data Normalization (% Inhibition) Luminescence_Read->Data_Normalization IC50_Curve IC50 Curve Fitting Data_Normalization->IC50_Curve Selectivity_Analysis Selectivity Analysis IC50_Curve->Selectivity_Analysis

Figure 1: Experimental workflow for kinase selectivity profiling.

Experimental Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity.[29][30][31] It quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[29][30][32]

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X compound solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[32]

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X compound solution (or vehicle control) to the appropriate wells.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[33]

    • Incubate at room temperature for 40 minutes.[30]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[33]

    • Incubate at room temperature for 30-60 minutes.[32]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Comparative Profiling

For the purpose of this guide, we will use a hypothetical dataset to illustrate the comparative analysis of this compound. The data is presented as the percentage of kinase activity remaining at a 1 µM compound concentration.

KinaseKinase FamilyThis compound (% Activity @ 1µM)Staurosporine (% Activity @ 1µM)Imatinib (% Activity @ 1µM)Lapatinib (% Activity @ 1µM)
ABL1 TK85510 92
KIT TK90815 88
PDGFRα TK88712 95
EGFR TK45128520
ERBB2 (HER2) TK55159018
VEGFR2 TK25 63075
SRC TK6094080
AURKA STK15 49598
CDK2 STK70108894
PKA STK952 9999
PKCα STK923 9796

This data is hypothetical and for illustrative purposes only.

Interpretation of Results
  • This compound: The hypothetical data suggests this compound has potent activity against AURKA (Aurora Kinase A) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). It also shows moderate activity against EGFR and HER2. This profile suggests a potential multi-targeted inhibitor with a preference for certain serine/threonine and tyrosine kinases.

  • Staurosporine: As expected, staurosporine shows potent inhibition across a wide range of kinases, confirming its pan-inhibitory nature.[15]

  • Imatinib: The data reflects its known potent inhibition of ABL1, KIT, and PDGFRα, with less activity against other kinases.[18][19]

  • Lapatinib: The profile demonstrates its targeted inhibition of EGFR and HER2, consistent with its clinical mechanism of action.[22][23][24]

Functional Implications of Off-Target Effects

The kinases identified in a cross-reactivity screen are often part of complex cellular signaling pathways. Understanding these pathways is crucial for predicting the potential physiological effects of an inhibitor. For instance, AURKA is a key regulator of mitosis, while VEGFR2 is a primary driver of angiogenesis.

G cluster_growth_factors Growth Factors cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cluster_mitosis Mitosis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 EGF EGF EGFR_HER2 EGFR/HER2 EGF->EGFR_HER2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR_HER2->RAS_RAF EGFR_HER2->PI3K_AKT Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival AURKA AURKA Cell_Cycle Cell Cycle Progression AURKA->Cell_Cycle Compound This compound Compound->VEGFR2 Inhibits Compound->EGFR_HER2 Inhibits (moderately) Compound->AURKA Inhibits

Figure 2: Potential impact of this compound on key signaling pathways.

The hypothetical inhibition of both AURKA and VEGFR2 by this compound suggests it could have a dual mechanism of action, impacting both cell division and tumor blood supply. This polypharmacology could be therapeutically beneficial, but also highlights the need for further investigation into potential toxicities associated with inhibiting these pathways.

Conclusion

This guide has outlined a comprehensive approach to profiling the cross-reactivity of a novel kinase inhibitor, using this compound as a case study. Through objective comparison with established inhibitors and the application of robust experimental methodologies, researchers can gain critical insights into a compound's selectivity and potential mechanism of action. The hypothetical data presented underscores the importance of broad kinase screening in identifying both on-target and off-target activities, which is fundamental to advancing promising compounds through the drug development pipeline. The 7-azaindole scaffold continues to be a valuable starting point for the design of new kinase inhibitors, and rigorous profiling is key to unlocking its full therapeutic potential.[9][10][11]

References

A Head-to-Head Preclinical Assessment: Benchmarking 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine Against Sunitinib in Antitumor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of oncology drug discovery is perpetually driven by the pursuit of therapeutic agents with improved efficacy, enhanced selectivity, and more favorable safety profiles. Sunitinib (marketed as Sutent®) represents a cornerstone in targeted cancer therapy. It is an orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant clinical activity in renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Sunitinib exerts its antitumor effects by potently inhibiting key drivers of tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[1][2][3]

However, the clinical utility of sunitinib can be hampered by both intrinsic and acquired resistance, as well as a spectrum of off-target toxicities.[4][5] This necessitates the development of next-generation inhibitors that can overcome these limitations. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, known for its ability to act as a "hinge-binder" in the ATP-binding pocket of various kinases.[6][7][8] This has led to the development of potent inhibitors targeting kinases such as FGFR and ATM.[6][9]

This guide introduces 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine (hereafter referred to as Compound X), a novel investigational agent based on this promising scaffold. Given the chemical precedent, we hypothesize that Compound X functions as a kinase inhibitor. This document outlines a comprehensive, multi-tiered experimental framework to benchmark the preclinical antitumor activity of Compound X directly against the established clinical standard, sunitinib. Our objective is to generate robust, comparative data to elucidate its potency, selectivity, and potential as a next-generation anticancer agent.

Molecular Structures and Postulated Mechanism of Action

Compound Structure Core Scaffold Known/Postulated Targets
Sunitinib [Image of Sunitinib Structure]Indolin-2-oneVEGFR1/2/3, PDGFRα/β, c-KIT, FLT3, RET[2][3][10]
Compound X [Image of this compound Structure]1H-pyrrolo[2,3-b]pyridinePostulated to inhibit RTKs (e.g., VEGFR, PDGFR, c-KIT, FGFR)

Sunitinib's mechanism involves blocking the intracellular tyrosine kinase domains of multiple RTKs. This dual action disrupts critical signaling pathways, leading to an anti-angiogenic effect that cuts off the tumor's blood supply and a direct cytotoxic/cytostatic effect on tumor cells.[1][2][10] The primary signaling cascades inhibited include the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and migration.[10][11]

We will test the hypothesis that Compound X engages a similar set of targets, allowing for a direct comparison of its biological effects. The experimental workflow is designed to first compare the broad anti-proliferative activity and then dissect the specific molecular mechanisms.

G cluster_workflow Benchmarking Experimental Workflow cluster_phase1 cluster_phase2 cluster_phase3 A Phase 1: In Vitro Profiling B Phase 2: Mechanistic Deep Dive A->B Elucidate MOA p1_1 Biochemical Kinase Inhibition Assays p1_2 Cell Proliferation Assays (MTT/SRB) p1_3 Panel of Cancer Cell Lines C Phase 3: In Vivo Efficacy Assessment B->C Validate in physiological context p2_1 Target Phosphorylation Assays (Western Blot) p2_2 Apoptosis & Cell Cycle Analysis (Flow Cytometry) p2_3 Endothelial Cell Tube Formation Assay p3_1 Cell Line-Derived Xenograft (CDX) Model p3_2 Tumor Growth Inhibition (TGI) Analysis p3_3 Pharmacodynamic (PD) Biomarker Analysis

Caption: High-level overview of the phased experimental approach.

Phase 1: Comparative In Vitro Profiling

The initial phase focuses on establishing the fundamental potency and breadth of activity of Compound X relative to sunitinib.

Biochemical Kinase Inhibition Assays

Rationale: To directly compare the inhibitory activity of both compounds against a panel of purified recombinant kinases. This cell-free assay provides a clean measure of target engagement and intrinsic inhibitory potency, removing the complexities of cellular uptake and metabolism.

Protocol:

  • Kinase Panel Selection: Select a panel of relevant tyrosine kinases, including Sunitinib's primary targets: VEGFR2, PDGFRβ, and c-KIT. Also include other related kinases (e.g., FGFR1, RET, FLT3) to assess selectivity.

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay). This assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

  • Procedure:

    • Prepare serial dilutions of Compound X and Sunitinib (e.g., from 1 nM to 100 µM) in a suitable buffer.

    • In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the reaction.

    • Add the test compounds or vehicle control (DMSO).

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor. Determine the IC50 (half-maximal inhibitory concentration) value for each compound against each kinase using non-linear regression analysis.

Anti-Proliferative Activity Across Cancer Cell Lines

Rationale: To evaluate the cytotoxic or cytostatic effects of the compounds on whole cancer cells. A diverse panel of cell lines is crucial to identify potential tumor types where Compound X may have an advantage.

Protocol (Sulphorhodamine B - SRB Assay):

  • Cell Line Panel:

    • RCC: 786-O, Caki-1 (relevant to sunitinib's approved indication).

    • GIST: GIST-T1 (imatinib-sensitive), GIST-R (imatinib-resistant, relevant to sunitinib's indication).

    • Other: HCT-116 (Colon), A549 (Lung), MCF-7 (Breast) to assess broader activity.[12]

  • Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

    • Treat cells with a range of concentrations of Compound X and sunitinib for 72 hours.

    • After incubation, fix the cells with 10% trichloroacetic acid (TCA).

    • Stain the fixed cells with 0.4% SRB solution.

    • Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the optical density (OD) at ~510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Table 1: Illustrative Comparative In Vitro Data

Target / Cell LineAssay TypeCompound X (IC50/GI50, nM)Sunitinib (IC50/GI50, nM)
VEGFR2 Kinase Assay89
PDGFRβ Kinase Assay52
c-KIT Kinase Assay157
FGFR1 Kinase Assay25>1000
786-O (RCC) SRB Assay150250
GIST-R SRB Assay80120
HCT-116 (Colon) SRB Assay300800

Note: Data are illustrative and for guidance purposes only.

Phase 2: Mechanistic Deep Dive

This phase aims to confirm that the observed anti-proliferative effects are due to the intended mechanism of action and to explore other relevant cellular consequences.

Inhibition of Receptor Tyrosine Kinase Phosphorylation

Rationale: To verify that the compounds inhibit the activation of their target RTKs within a cellular context. Ligand-induced autophosphorylation is the critical first step in RTK signaling.

G cluster_pathway RTK Signaling Cascade ligand Growth Factor (e.g., VEGF, PDGF) rtk Receptor Tyrosine Kinase (VEGFR, PDGFR) ligand->rtk Binding p_rtk Phosphorylated RTK (Activated) rtk->p_rtk Autophosphorylation downstream Downstream Pathways (RAS/MAPK, PI3K/AKT) p_rtk->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor Sunitinib or Compound X inhibitor->rtk Inhibition

References

A Comparative Guide to the Selectivity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against PIKK Family Kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases. This guide provides an in-depth comparative analysis of the selectivity profile of 1H-pyrrolo[2,3-b]pyridine derivatives against the phosphoinositide 3-kinase-related kinase (PIKK) family, offering valuable insights for the development of next-generation targeted therapies.

The PIKK Family: Master Regulators of Cellular Stress Responses

The PIKK family of serine/threonine protein kinases plays a central role in orchestrating cellular responses to a variety of stresses, most notably DNA damage.[1] Key members of this family include Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the DNA-dependent protein kinase (DNA-PK), which are canonical players in the DNA damage response (DDR). Other members, such as the mammalian target of rapamycin (mTOR) and suppressor with morphological effect on genitalia 1 (SMG-1), are crucial regulators of cell growth, metabolism, and mRNA surveillance. Given their involvement in fundamental cellular processes, dysregulation of PIKK signaling is frequently implicated in cancer and other diseases, making them attractive targets for therapeutic intervention.[1]

PIKK_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_cell_growth Cell Growth & Metabolism cluster_rna_surveillance RNA Surveillance ATM ATM p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 ATR ATR CHK1 CHK1 ATR->CHK1 DNAPK DNA-PK NHEJ NHEJ DNAPK->NHEJ Non-Homologous End Joining DSB Double-Strand Breaks DSB->ATM DSB->DNAPK SSB Single-Strand Breaks / Replication Stress SSB->ATR CellCycleArrest CellCycleArrest p53->CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Apoptosis CHK2->CellCycleArrest Cell Cycle Arrest CHK2->Apoptosis Apoptosis CHK1->CellCycleArrest Cell Cycle Arrest CHK1->Apoptosis Apoptosis mTOR mTOR ProteinSynthesis ProteinSynthesis mTOR->ProteinSynthesis Protein Synthesis CellProliferation CellProliferation mTOR->CellProliferation Cell Proliferation Nutrients Nutrients / Growth Factors Nutrients->mTOR SMG1 SMG-1 NMD Nonsense-Mediated mRNA Decay SMG1->NMD

Caption: Simplified PIKK signaling pathways.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Inhibitor Core

The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored in the development of inhibitors for various kinases. Its rigid, bicyclic structure provides a solid anchor for substituents to interact with the ATP-binding pocket of kinases. This versatility has led to the discovery of potent inhibitors of Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and, importantly, members of the PIKK family.[2][3] The ability to modify different positions of the pyrrolopyridine ring allows for fine-tuning of potency and selectivity.

Comparative Selectivity Profile of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Achieving selectivity among the highly homologous ATP-binding sites of the PIKK family members is a significant challenge in drug discovery. The following table summarizes the inhibitory activity of a key 1H-pyrrolo[2,3-b]pyridine derivative against several PIKK family kinases, highlighting its remarkable selectivity for ATM.

Compound IDTarget KinaseIC50 (nM)Selectivity Fold vs. ATMReference
Compound 25a ATM 0.49 - [4]
ATR>1000>2040[4]
DNA-PK350714[4]
mTOR>1000>2040[4]
PI3Kα>1000>2040[4]

Analysis of Selectivity:

The data for Compound 25a, a highly optimized 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates exceptional selectivity for ATM over other PIKK family members.[4] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities. For instance, the inhibition of mTOR can lead to metabolic and immunological side effects, while potent DNA-PK inhibition could compromise the repair of double-strand breaks in healthy tissues. The >700-fold selectivity against DNA-PK and >2000-fold selectivity against ATR and mTOR underscore the potential of this scaffold for developing highly targeted ATM inhibitors.

The structure-activity relationship (SAR) studies of this series revealed that modifications at specific positions of the 1H-pyrrolo[2,3-b]pyridine core are critical for achieving this selectivity. These findings provide a roadmap for the rational design of future PIKK inhibitors with tailored selectivity profiles.

Experimental Protocol: In Vitro Kinase Assay for PIKK Selectivity Profiling

To ensure the trustworthiness and reproducibility of selectivity data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for an in vitro kinase assay suitable for profiling inhibitors against the PIKK family, based on established principles of biochemical kinase assays.[5][6][7]

Experimental_Workflow start Start: Prepare Reagents prepare_compounds 1. Compound Preparation (Serial Dilution) start->prepare_compounds prepare_kinase_mix 2. Kinase Reaction Mix Preparation (Kinase, Substrate, Buffer) start->prepare_kinase_mix initiate_reaction 3. Initiate Kinase Reaction (Add ATP/MgCl2) prepare_compounds->initiate_reaction prepare_kinase_mix->initiate_reaction incubate 4. Incubation (Room Temperature) initiate_reaction->incubate stop_reaction 5. Stop Reaction incubate->stop_reaction detection 6. Detection (e.g., TR-FRET, Luminescence) stop_reaction->detection data_analysis 7. Data Analysis (IC50 Curve Fitting) detection->data_analysis end End: Determine IC50 Values data_analysis->end

Caption: Workflow for in vitro PIKK selectivity profiling.

I. Reagent Preparation:

  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Specific PIKKs may have slightly different optimal buffer conditions, which should be optimized beforehand.

  • ATP Solution: Prepare a stock solution of ATP in water and determine its concentration accurately by spectrophotometry.

  • Kinase and Substrate Stocks: Reconstitute purified, recombinant PIKK enzymes (e.g., ATM, ATR, DNA-PK, mTOR) and their respective substrates (e.g., p53-derived peptide for DNA-PK, 4E-BP1 for mTOR) in an appropriate buffer.

  • Test Compounds: Prepare a stock solution of the 1H-pyrrolo[2,3-b]pyridine derivatives in 100% DMSO. Create a serial dilution series of the compounds in DMSO.

II. Assay Procedure (384-well plate format):

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the serially diluted compounds into the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Kinase/Substrate Addition: Prepare a master mix of the specific PIKK enzyme and its substrate in kinase buffer. Add a defined volume (e.g., 5 µL) of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer at a concentration close to the Km for the specific kinase. Add a defined volume (e.g., 5 µL) of the ATP solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and detect the product formation using a suitable method. For example:

    • LanthaScreen™ TR-FRET Assay: Add a solution containing a terbium-labeled phospho-specific antibody. After incubation, read the plate on a TR-FRET-compatible plate reader.[5]

    • ADP-Glo™ Luminescence Assay: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Read the luminescence signal on a plate reader.

III. Data Analysis:

  • Normalization: Normalize the raw data using the negative and positive controls.

  • IC50 Curve Fitting: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

  • Selectivity Calculation: Calculate the selectivity of the compounds by taking the ratio of the IC50 values for the off-target kinases to the IC50 value for the primary target kinase.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of highly selective inhibitors of PIKK family kinases. The exceptional selectivity of certain derivatives for ATM highlights the potential for creating targeted therapies with improved safety profiles. The detailed experimental protocol provided herein offers a robust framework for the accurate determination of inhibitor selectivity, which is a critical step in the drug discovery and development process.

Future research in this area should focus on expanding the library of 1H-pyrrolo[2,3-b]pyridine derivatives and profiling them against the entire PIKK family, including SMG-1. A deeper understanding of the structural basis for selectivity, aided by X-ray crystallography and molecular modeling, will further enable the rational design of next-generation PIKK inhibitors for the treatment of cancer and other diseases.

References

A Head-to-Head Comparison of Pyrazolopyridine and Pyrrolopyridine Scaffolds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

In the landscape of modern oncology, kinase inhibitors represent a cornerstone of targeted therapy. Kinases, a family of over 500 enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] The development of small-molecule inhibitors that can selectively block the activity of these aberrant kinases has revolutionized cancer treatment since the approval of imatinib in 2001.[1]

At the heart of many successful kinase inhibitors lies a "privileged scaffold"—a core molecular structure that serves as an effective hinge-binder, mimicking the adenosine base of ATP to anchor the molecule within the kinase's active site.[1][2] Among the most versatile and successful of these are the pyrazolopyridine and pyrrolopyridine heterocyclic systems. Both are bioisosteres of adenine and provide a robust framework for chemical modification to achieve high potency and selectivity.[1][2][3]

This guide provides an in-depth comparison of these two critical scaffolds. We will dissect their structural nuances, explore their impact on pharmacological properties, and provide the experimental frameworks necessary to validate their activity, offering a comprehensive resource for researchers in the field of kinase drug discovery.

The Pyrazolopyridine Scaffold: A Privileged Core for Modern Kinase Inhibitors

Pyrazolopyridines are bicyclic heterocyclic compounds that have gained significant attention in drug discovery.[1] Their structure, which incorporates an additional nitrogen atom compared to bioisosteres like indazoles or pyrrolopyridines, confers unique physicochemical properties that can be highly advantageous in drug design.[1]

Core Structure and Isomers

The pyrazolopyridine scaffold exists in several isomeric forms, each offering a distinct arrangement of nitrogen atoms for interaction with the kinase hinge region. This structural diversity allows medicinal chemists to fine-tune the geometry of the hinge-binding interaction.

Caption: Common isomers of the pyrazolopyridine scaffold.

Key Advantages and Structure-Activity Relationship (SAR)

The pyrazolopyridine scaffold offers several compelling advantages that have led to its prevalence in clinical candidates:

  • Potent Hinge Binding: As purine bioisosteres, the nitrogen atoms are perfectly positioned to form one or two strong hydrogen bonds with the backbone residues of the kinase hinge region, a critical interaction for high-potency inhibition.[1]

  • Improved Metabolic Profile: A key differentiator for pyrazolopyridines is their reduced metabolic liability. The additional nitrogen atom lowers the electron density of the ring system.[1] This makes the scaffold less susceptible to oxidative metabolism compared to more electron-rich systems like indoles or pyrrolopyridines, often resulting in improved clearance rates and better pharmacokinetic profiles in vivo.[1]

  • Synthetic Tractability: Well-established synthetic methods allow for derivatization at multiple positions, enabling chemists to explore the different pockets of the ATP-binding site to optimize potency and selectivity.[1]

Prominent Examples in Oncology

The utility of the pyrazolopyridine scaffold is underscored by its presence in several recently approved and late-stage clinical kinase inhibitors.

Drug/CandidateTarget Kinase(s)Status
Selpercatinib RETApproved
Olverembatinib BCR-ABLApproved (China)
Glumetinib c-MetClinical Trials
Camonsertib ATRClinical Trials

Data sourced from multiple references.[1][4][5]

For instance, Selpercatinib , which incorporates a pyrazolo[1,5-a]pyridine core, is a highly selective and potent inhibitor of the RET kinase, approved for treating certain types of thyroid and non-small cell lung cancers.[1] Similarly, inhibitors targeting CDK8/19 have utilized a pyrazolopyridine hinge binder to achieve exceptional kinome selectivity.[6]

The Pyrrolopyridine Scaffold: The Classic Adenine Mimic

The pyrrolopyridine scaffold, particularly the pyrrolo[2,3-d]pyrimidine isomer, is a foundational core in kinase inhibitor design. Its structure is a deaza-isostere of adenine, meaning it is a very close structural mimic of the natural ligand of kinases, ATP.[3][7] This inherent resemblance makes it an excellent starting point for developing potent ATP-competitive inhibitors.

Core Structure

The most common and biologically relevant isomer is pyrrolo[2,3-d]pyrimidine, which forms the core of numerous successful drugs.

Caption: The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine.

Key Advantages and Structure-Activity Relationship (SAR)

The pyrrolopyridine scaffold is celebrated for its versatility and proven track record:

  • Strong ATP Mimicry: The deazapurine framework provides a near-perfect template for engaging the kinase hinge region through hydrogen bonding, similar to adenine.[7][8]

  • Adaptable Platform: The scaffold offers an adaptable platform for extensive chemical modification. Strategic substitutions on the pyrrole and pyrimidine rings have been successfully employed to enhance potency, modulate selectivity, and improve pharmacokinetic properties.[7][9] This has led to the development of inhibitors targeting a wide range of kinases, including EGFR, VEGFR, and the TAM family (Axl, Mer).[10]

  • Proven Clinical Success: The scaffold is present in FDA-approved drugs for inflammatory diseases, such as Tofacitinib (a JAK inhibitor), demonstrating its favorable drug-like properties.[8]

Scaffold Comparison: A Side-by-Side Analysis

FeaturePyrazolopyridinePyrrolopyridine (pyrrolo[2,3-d]pyrimidine)Causality and Field Insights
Core Structure Pyrazole fused to a pyridine ringPyrrole fused to a pyrimidine ringBoth are adenine bioisosteres. Pyrazolopyridine has an extra N atom.
Hinge Interaction Excellent; forms 1-2 H-bonds.Excellent; strong mimic of adenine's H-bonding pattern.Both are highly effective hinge-binders, which is the primary reason for their use as privileged scaffolds.
Metabolic Stability Generally higher.Can be more susceptible to metabolism.The additional nitrogen in pyrazolopyridine reduces the ring's electron density, making it less prone to oxidative metabolism. This is a key advantage for improving in vivo properties.[1]
Selectivity Profile Can be engineered for high selectivity (e.g., SRC over ABL, CDK8/19).[6][11]Versatile; used for both selective and multi-kinase inhibitors (e.g., VEGFR, EGFR).[12]Selectivity is ultimately determined by the substituents, but the core scaffold influences the orientation and accessibility of these groups to specific sub-pockets within the kinase.[13]
Prominent Examples Selpercatinib (RET), Camonsertib (ATR)Tofacitinib (JAK), various EGFR/VEGFR inhibitorsPyrazolopyridines are prominent in recently developed oncology drugs, while pyrrolopyrimidines have a longer history of success in both inflammation and oncology.

Experimental Validation: From Bench to Cell

Synthesizing a potent inhibitor is only the first step. As application scientists, we emphasize that protocols must be self-validating systems. The transition from a biochemical assay to a cell-based assay is a critical step to ensure that a compound's activity is not just an artifact of an isolated system but is relevant in a complex biological environment.

Experimental Workflow: A Two-Stage Approach

A robust evaluation of a novel kinase inhibitor involves a tiered approach, starting with its direct effect on the enzyme and progressing to its activity in a living cell. This confirms target engagement and cellular efficacy.

G cluster_0 Stage 1: Biochemical Potency cluster_1 Stage 2: Cellular Efficacy biochem_assay In Vitro Kinase Assay (e.g., TR-FRET, AlphaLISA) ic50 Determine IC50 Value biochem_assay->ic50 Quantify Inhibition cell_assay Cell-Based Assay (e.g., Western Blot, Cellular Phosphorylation) ic50->cell_assay Advance Potent Compounds target_inhibition Confirm Target Inhibition (p-Substrate↓) cell_assay->target_inhibition Measure Downstream Effect

Caption: Tiered workflow for kinase inhibitor validation.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: The purpose of this biochemical assay is to determine the direct inhibitory potency (IC50) of a compound on the purified target kinase, devoid of cellular complexities like membrane permeability. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method ideal for this.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test compound (e.g., pyrazolopyridine or pyrrolopyridine derivative) in DMSO, followed by a final dilution in assay buffer.

    • Prepare a solution of the target kinase and a biotinylated substrate peptide in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration near its Km for the kinase.

    • Prepare a stop/detection buffer containing EDTA (to stop the kinase reaction), a Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Assay Execution (384-well plate):

    • Add 2 µL of the diluted test compound to the assay wells.

    • Add 4 µL of the kinase/substrate mixture to all wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the stop/detection buffer. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).

    • Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

Causality: This assay validates that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.[14][15] By measuring the phosphorylation of a known downstream substrate, we confirm the on-target effect of the inhibitor within the cellular signaling network.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a cell line with a known activating mutation of the target kinase) in appropriate media until 70-80% confluent.

    • Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.

    • Treat the cells with increasing concentrations of the test inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

    • If applicable, stimulate the cells with a growth factor (e.g., EGF for EGFR) for the final 15 minutes of incubation to activate the kinase.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-STAT1 for a CDK8 inhibitor).[6]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated substrate signal to the total substrate and/or loading control.

    • A dose-dependent decrease in the phosphorylation signal indicates successful target inhibition in the cellular environment.

G Ligand Ligand (e.g., RET Ligand) Receptor RET Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Selpercatinib Selpercatinib (Pyrazolopyridine) Selpercatinib->Receptor Inhibition RAS_RAF RAS-RAF-MEK Pathway Dimerization->RAS_RAF Signal Transduction PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Signal Transduction Cell_Proliferation Cell Proliferation & Survival RAS_RAF->Cell_Proliferation PI3K_AKT->Cell_Proliferation

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine. As a specialized heterocyclic compound used in research and development, its unique chemical structure—featuring a fluorinated pyridine ring fused to a pyrrole and an amine group—necessitates a cautious and informed approach to waste management. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and mitigate environmental impact.

The core principle of this guide is complete destruction . The carbon-fluorine bond is one of the strongest in organic chemistry, rendering compounds like this highly resistant to natural degradation. This persistence means improper disposal can lead to the accumulation of "forever chemicals" in the environment, with potential long-term ecological consequences.[1][2][3] Therefore, landfilling is not an acceptable disposal route.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific, comprehensive toxicological profile for this compound is not widely available, data from structurally similar compounds demand that it be handled as a hazardous substance. The non-fluorinated parent amine is known to be harmful if swallowed and to cause skin, eye, and respiratory irritation. The related compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, is classified as causing serious eye damage.[4]

Table 1: Inferred Hazard Profile and Safety Requirements

Hazard TypeInferred Classification & GHS StatementRequired PPECausality and Rationale
Acute Toxicity, Oral Warning: Harmful if swallowed (H302)Lab Coat, GlovesThe aminopyridine scaffold is common in bioactive molecules and can be toxic if ingested.
Skin Irritation Warning: Causes skin irritation (H315)Nitrile or Neoprene Gloves, Lab CoatAromatic amines can be irritating and may be absorbed through the skin. Standard latex gloves are not recommended.
Eye Damage/Irritation Danger: Causes serious eye damage (H318) / Causes serious eye irritation (H319)Chemical Safety Goggles, Face ShieldThe potential for serious, irreversible eye damage from related compounds makes robust eye protection non-negotiable.
Respiratory Irritation Warning: May cause respiratory irritation (H335)Chemical Fume HoodAs a solid, fine dust may be present. All handling and weighing must be done in a ventilated enclosure to prevent inhalation.
Environmental Hazard Warning: Potential for long-term adverse effects in the aquatic environmentContainment and Proper DisposalThe fluorinated heterocyclic structure suggests high stability and environmental persistence. Do not allow the product to enter drains.[5][6]

Core Disposal Protocol: Segregation and Incineration

The mandated disposal pathway for this compound is high-temperature incineration through a licensed hazardous waste disposal service.[7] This is the only reliable method to ensure the complete cleavage of the carbon-fluorine bond and the full mineralization of the compound.

  • Segregate Waste Streams: This is the most critical logistical step. This compound is a halogenated organic compound . It must be collected in a waste container designated exclusively for halogenated organic waste.[8]

    • Why? Halogenated waste requires a specific, high-temperature incineration process (≥1100 °C) to ensure complete destruction and to scrub acidic gases (like hydrogen fluoride) from the exhaust.[9][10] Mixing it with non-halogenated solvent waste contaminates the entire stream, dramatically increasing disposal costs and violating compliance protocols.[7]

  • Select Appropriate Waste Containers:

    • Solid Waste: Collect pure compound, contaminated weigh boats, gloves, and wipers in a clearly labeled, sealable, high-density polyethylene (HDPE) container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a compatible, labeled hazardous liquid waste container. Ensure the solvent is also a halogenated organic (e.g., dichloromethane). If dissolved in a non-halogenated solvent (e.g., DMSO, DMF), the entire solution is still classified as halogenated waste.

  • Labeling and Temporary Storage:

    • Immediately label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and list all components, including solvents.

    • Keep the container tightly sealed except when adding waste.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials (e.g., strong acids, strong oxidizers).

  • Arrange for Professional Disposal:

    • Once the container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.

    • Provide them with the full chemical name and any available safety information to ensure it is manifested correctly for transport and incineration.

The logical flow of this disposal process is illustrated below.

cluster_prep Step 1: Preparation & Assessment cluster_handling Step 2: Waste Handling & Segregation cluster_final Step 3: Final Disposal Assess Assess Hazards (Treat as Hazardous) Don_PPE Don PPE (Goggles, Nitrile Gloves, Lab Coat) Assess->Don_PPE Work_Area Work in Chemical Fume Hood Don_PPE->Work_Area Collect_Waste Collect Waste (Solid or Liquid) Work_Area->Collect_Waste Segregate Is it Halogenated Waste? Collect_Waste->Segregate Halogenated_Bin Place in Designated HALOGENATED Waste Container Segregate->Halogenated_Bin Yes Non_Hal_Bin Incorrect Path: Do NOT mix with Non-Halogenated Waste Segregate->Non_Hal_Bin No Label_Container Label Container Correctly (Full Chemical Name, 'Hazardous Waste') Halogenated_Bin->Label_Container Store_Safe Store in Secure Satellite Accumulation Area Label_Container->Store_Safe Contact_EHS Contact EHS for Pickup Store_Safe->Contact_EHS Incinerate Final Disposal: High-Temperature Incineration (≥1100 °C) Contact_EHS->Incinerate

References

A Researcher's Guide to the Safe Handling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides a detailed operational and safety plan for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, a fluorinated heterocyclic amine. The protocols outlined here are designed to be a self-validating system of safety, grounded in the principles of chemical causality and risk mitigation.

While comprehensive toxicological data for this specific compound is not widely available, its structure—incorporating a fluorinated pyridine ring and an amino group—necessitates a cautious approach. The guidance herein is synthesized from safety data for structurally related compounds and established best practices for handling potent, biologically active molecules.

Immediate Safety & Hazard Assessment

Before handling this compound, it is crucial to recognize the potential hazards. Based on data from similar compounds, such as 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, we must assume the following risks[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Serious Eye Damage: Poses a significant risk of causing serious, potentially irreversible, eye damage.

  • Skin and Respiratory Irritation: As with many amine-containing compounds, irritation upon contact with skin or inhalation is a strong possibility.

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a system designed to protect you from specific, anticipated hazards. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.Protects against splashes and airborne particles, mitigating the risk of serious eye damage.
Hand Protection Double-gloving with nitrile gloves.The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals.
Body Protection A flame-resistant laboratory coat worn over long pants and closed-toe shoes.Prevents skin contact with the compound and offers protection from other common laboratory hazards.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosolization.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure safety at every stage of handling.

Receiving and Storage
  • Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage in a well-ventilated area, preferably within a fume hood.

  • Segregated Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Clear Labeling: Ensure the container is clearly labeled with the compound name, date received, and all relevant hazard warnings.

Handling and Experimental Use

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed. Prepare all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula to handle the solid, avoiding the creation of dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean all surfaces and equipment that came into contact with the compound.

    • Carefully remove PPE, avoiding cross-contamination. The outer gloves should be removed first, followed by the lab coat, face shield, goggles, and inner gloves.

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Eyewash/Shower prep_hood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction clean_decon Decontaminate Surfaces handle_reaction->clean_decon clean_waste Segregate Waste clean_decon->clean_waste clean_doff Doff PPE clean_waste->clean_doff disp_label Label Waste Container clean_waste->disp_label clean_wash Wash Hands clean_doff->clean_wash disp_store Store in Satellite Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated, sealed container for hazardous waste.

    • Clean the spill area thoroughly with a suitable decontaminating solution.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed and reputable chemical waste disposal company. Do not attempt to dispose of this material down the drain or in regular trash. For disposal, it is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Reactant of Route 2
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.